19'-Hexanoyloxyfucoxanthin
Beschreibung
Eigenschaften
InChI |
InChI=1S/C48H68O8/c1-12-13-14-25-43(52)54-33-38(26-27-42-44(6,7)30-40(55-37(5)49)31-46(42,10)53)24-18-22-35(3)20-16-15-19-34(2)21-17-23-36(4)41(51)32-48-45(8,9)28-39(50)29-47(48,11)56-48/h15-24,26,39-40,50,53H,12-14,25,28-33H2,1-11H3/b16-15+,21-17+,22-18+,34-19+,35-20+,36-23+,38-24-/t27?,39-,40-,46+,47+,48-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKIHQWOELANGE-QICHPRPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC/C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H68O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60147-85-5 | |
| Record name | 19'-Hexanoyloxyfucoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060147855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Biosynthetic Pathway of 19'-Hexanoyloxyfucoxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19'-Hexanoyloxyfucoxanthin, a significant xanthophyll pigment found in various marine algae, has garnered considerable interest for its potential pharmaceutical applications. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the pathway from primary metabolites to its final acylated form. The guide summarizes key enzymatic steps, presents quantitative data where available, outlines relevant experimental protocols, and visualizes the pathway and experimental workflows using logical diagrams. While the pathway leading to its precursor, fucoxanthin (B1674175), has been largely elucidated in diatoms and haptophytes, the final acylation step remains an area of active investigation.
Introduction
Carotenoids are a diverse group of pigments synthesized by plants, algae, and some bacteria and fungi. Within this class, xanthophylls, which are oxygenated carotenoids, play vital roles in photosynthesis and photoprotection. Fucoxanthin and its derivatives, such as this compound, are the predominant carotenoids in many marine algae, including diatoms and haptophytes, contributing to their characteristic golden-brown color.[1][2] These compounds are noted for their unique chemical structures, featuring an allenic bond and a 5,6-monoepoxide, which are believed to contribute to their potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
The biosynthesis of this compound is a multi-step process that begins with the general isoprenoid pathway and proceeds through the well-established carotenoid biosynthesis route to produce β-carotene. From β-carotene, a series of oxygenation and rearrangement reactions lead to the formation of fucoxanthin. The final step involves the esterification of fucoxanthin at the 19'-position with a hexanoyl group. This guide will detail each stage of this intricate pathway.
The Biosynthetic Pathway to Fucoxanthin
The biosynthesis of fucoxanthin is a complex pathway that has been primarily elucidated through studies in the diatom Phaeodactylum tricornutum.[1][2] It involves a series of enzymatic reactions that convert β-carotene into fucoxanthin through several key intermediates.
From β-Carotene to Violaxanthin
The initial steps of the pathway involve the conversion of β-carotene to violaxanthin, a common pathway in many photosynthetic organisms.
-
β-Carotene to Zeaxanthin: β-carotene is hydroxylated at the 3 and 3' positions by β-carotene hydroxylase (BCH) to form zeaxanthin.
-
Zeaxanthin to Violaxanthin: Zeaxanthin is then epoxidized by zeaxanthin epoxidase (ZEP) to form violaxanthin, with antheraxanthin (B39726) as an intermediate.[3]
The Central Role of Neoxanthin (B191967) and Diadinoxanthin (B97544)
From violaxanthin, the pathway diverges and proceeds through a series of intermediates unique to fucoxanthin-producing organisms.
-
Violaxanthin to Neoxanthin: Violaxanthin is converted to neoxanthin. In diatoms, this step is catalyzed by a violaxanthin de-epoxidase-like 1 (VDL1) enzyme.[4]
-
Neoxanthin to Diadinoxanthin: The exact enzyme for the conversion of neoxanthin to diadinoxanthin is not yet fully characterized but is a key branching point in the pathway.[5][6]
-
Diadinoxanthin to Allenoxanthin: Diadinoxanthin is then converted to allenoxanthin by a violaxanthin de-epoxidase-like 2 (VDL2) enzyme.[4]
-
Allenoxanthin to Haptoxanthin: The enzyme responsible for the conversion of allenoxanthin to haptoxanthin is currently unknown.
-
Haptoxanthin to Phaneroxanthin: Haptoxanthin is epoxidized by a specific zeaxanthin epoxidase 1 (ZEP1) to yield phaneroxanthin.[4]
-
Phaneroxanthin to Fucoxanthin: The final step in fucoxanthin biosynthesis is the conversion of phaneroxanthin to fucoxanthin, a reaction catalyzed by the carotenoid isomerase-like protein 5 (CRTISO5) .[7]
The following diagram illustrates the biosynthetic pathway from β-carotene to fucoxanthin.
Caption: Biosynthetic pathway of fucoxanthin from β-carotene.
The Final Step: Acylation to this compound
The terminal step in the biosynthesis of this compound is the esterification of the hydroxyl group at the 19'-position of fucoxanthin with hexanoic acid.
Fucoxanthin to this compound: This reaction is catalyzed by a putative fucoxanthin acyltransferase (FAT) , which utilizes an activated form of hexanoic acid, likely hexanoyl-CoA.
To date, the specific enzyme responsible for this acylation has not been identified or characterized. However, based on analogous pathways for the esterification of other carotenoids, it is hypothesized to be an acyl-CoA-dependent acyltransferase. The identification and characterization of this enzyme are key missing pieces in a complete understanding of the pathway and represent a significant opportunity for future research.
The proposed final step is depicted in the following diagram:
Caption: Proposed enzymatic conversion of fucoxanthin.
Quantitative Data
Quantitative data on the biosynthetic pathway of this compound is limited, particularly for the later steps. The tables below summarize available data on the content of fucoxanthin and its derivatives in various algal species.
Table 1: Fucoxanthin and this compound Content in Selected Algae
| Algal Species | Fucoxanthin Content (mg/g dry weight) | This compound Content (mg/g dry weight) | Reference |
| Phaeodactylum tricornutum | 10.0 - 20.0 | Not typically reported | [8] |
| Emiliania huxleyi | Varies with light conditions | Varies with light conditions | [9] |
| Tisochrysis lutea | up to 79.4 | Not reported | [8] |
| Nitzschia laevis | up to 15.6 | Not reported | [10] |
Table 2: Enzyme Substrate Specificity (Qualitative)
| Enzyme | Substrate(s) | Product(s) | Organism | Reference |
| VDL1 | Violaxanthin | Neoxanthin | Phaeodactylum tricornutum | [4] |
| VDL2 | Diadinoxanthin | Allenoxanthin | Phaeodactylum tricornutum | [4] |
| ZEP1 | Haptoxanthin | Phaneroxanthin | Phaeodactylum tricornutum | [4] |
| CRTISO5 | Phaneroxanthin | Fucoxanthin | Phaeodactylum tricornutum | [7] |
Experimental Protocols
Extraction and Quantification of Fucoxanthin and its Derivatives
This protocol outlines a general method for the extraction and analysis of fucoxanthin and this compound from algal biomass.
Workflow Diagram:
Caption: General workflow for carotenoid analysis.
Methodology:
-
Harvest and Lyophilize Algal Cells: Collect algal biomass by centrifugation and freeze-dry to obtain a dry powder.
-
Extraction: Extract the pigments from the lyophilized cells using a suitable solvent system, such as acetone:methanol (7:3, v/v). Perform the extraction in the dark and on ice to prevent degradation of the light- and heat-sensitive carotenoids.
-
Clarification: Centrifuge the extract to pellet cell debris. Collect the supernatant containing the pigments.
-
Solvent Removal: Evaporate the solvent from the supernatant under a stream of nitrogen gas.
-
Sample Preparation for HPLC: Re-dissolve the dried pigment extract in a small volume of the initial HPLC mobile phase.
-
HPLC Analysis: Analyze the sample using a reverse-phase C18 or C30 column with a diode array detector (DAD). A typical mobile phase gradient could be a mixture of acetonitrile, methanol, and water. Monitor the elution profile at approximately 450 nm.[3][5]
-
Quantification: Quantify the pigments by comparing the peak areas to those of authentic standards.
-
Structural Confirmation: Confirm the identity of the peaks corresponding to fucoxanthin and this compound using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Protocol for Identification of Novel Acyltransferases
As the fucoxanthin acyltransferase has not yet been identified, a general protocol for discovering novel acyltransferases can be employed.
Workflow Diagram:
Caption: Workflow for identifying novel acyltransferases.
Methodology:
-
Bioinformatic Analysis: Screen the genome and transcriptome of a this compound-producing alga (e.g., Emiliania huxleyi) for sequences with homology to known acyltransferases, particularly those in the BAHD acyltransferase superfamily.
-
Gene Cloning and Expression: Synthesize and clone the candidate genes into an appropriate expression vector for a heterologous host such as E. coli or Saccharomyces cerevisiae.
-
Protein Expression and Purification: Induce the expression of the recombinant proteins and purify them using affinity chromatography (e.g., His-tag purification).
-
In Vitro Enzyme Assay: Perform an in vitro reaction containing the purified candidate enzyme, fucoxanthin as the substrate, and hexanoyl-CoA as the acyl donor in a suitable buffer.
-
Product Detection: Analyze the reaction mixture by HPLC and LC-MS to detect the formation of this compound. A successful reaction will show a new peak with the expected retention time and mass-to-charge ratio corresponding to the acylated product.
Conclusion and Future Perspectives
The biosynthetic pathway of fucoxanthin, the immediate precursor to this compound, is now largely understood, thanks to recent advances in the genetic and biochemical characterization of key enzymes in diatoms. However, the final and crucial step of hexanoylation remains to be elucidated. The identification and characterization of the putative fucoxanthin acyltransferase will be a significant breakthrough, enabling the complete reconstruction of the this compound pathway in a heterologous host. This would open up new avenues for the sustainable production of this high-value compound for pharmaceutical and nutraceutical applications. Future research should focus on a combined approach of genomics, proteomics, and enzymology to identify and characterize this missing enzymatic link. Furthermore, a more detailed quantitative analysis of the entire pathway will be essential for optimizing metabolic engineering strategies.
References
- 1. Green diatom mutants reveal an intricate biosynthetic pathway of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Carotenoid Esterification Gene BrPYP Controls Pale-Yellow Petal Color in Flowering Chinese Cabbage (Brassica rapa L. subsp. parachinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpsbr.org [jpsbr.org]
- 4. Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. EP2935571B1 - Acetyl transferases and their use for producing carotenoids - Google Patents [patents.google.com]
- 8. Advances in the Discovery and Engineering of Gene Targets for Carotenoid Biosynthesis in Recombinant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Carotenoid Esterification Gene BrPYP Controls Pale-Yellow Petal Color in Flowering Chinese Cabbage (Brassica rapa L. subsp. parachinensis) [frontiersin.org]
- 10. Frontiers | System metabolic tools reveal fucoxanthin metabolism in Nitzschia laevis for the improvement of fucoxanthin productivity [frontiersin.org]
Unveiling the Marine Treasure: A Technical Guide to 19'-Hexanoyloxyfucoxanthin from Marine Algae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources, extraction, purification, and quantification of 19'-Hexanoyloxyfucoxanthin, a marine carotenoid of significant interest for its potential therapeutic applications. The document further delves into the prospective signaling pathways this compound may modulate, offering a comprehensive resource for professionals in research and drug development.
Natural Sources of this compound
This compound is a significant accessory pigment in several classes of marine microalgae, playing a crucial role in their light-harvesting complexes. It is considered a key biomarker for certain phytoplankton groups. The primary producers of this xanthophyll are found within the Prymnesiophyceae (also known as Haptophyta) and some species of Dinophyceae (dinoflagellates).
While extensive quantitative data across a wide array of species remains an area of active research, existing literature indicates that certain species are particularly rich sources. The coccolithophore Emiliania huxleyi, a ubiquitous prymnesiophyte, is a well-documented producer of this compound.[1] The table below summarizes available quantitative data for this compound in select marine algae.
| Algal Class | Species | This compound Content (mg/g dry weight) | Reference |
| Prymnesiophyceae | Emiliania huxleyi | Data not consistently reported in mg/g, often used as a chemotaxonomic marker. | [1] |
| Prymnesiophyceae | Phaeocystis sp. | Reported as a major carotenoid, but specific quantitative data is variable. | |
| Dinophyceae | Various species | Present as a minor pigment in some dinoflagellates. | [1] |
Note: The quantification of this compound can be influenced by various factors, including culture conditions (light, nutrients, temperature) and the growth phase of the algae.
Experimental Protocols
Extraction of this compound
The extraction process is a critical first step to isolate the target compound from the algal biomass. The following protocol is a synthesis of commonly employed methods.
Materials:
-
Lyophilized marine algal biomass (e.g., Emiliania huxleyi)
-
Solvent mixture: Acetone (B3395972), Methanol (B129727), or a chloroform:methanol (2:1, v/v) solution
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glass vials for storage
Protocol:
-
Weigh a known amount of lyophilized algal biomass.
-
Homogenize the biomass with the chosen extraction solvent. A common ratio is 1:10 (biomass:solvent, w/v).
-
For enhanced extraction efficiency, sonicate the mixture on ice for 15-20 minutes or use a bead beater for mechanical disruption of cells.
-
Centrifuge the homogenate at 4000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the pigments.
-
Repeat the extraction process with the pellet 2-3 times until the pellet is colorless.
-
Pool the supernatants.
-
Concentrate the pooled extract to dryness using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the carotenoids.
-
Redissolve the dried extract in a small volume of a suitable solvent (e.g., acetone or methanol) for further purification or analysis.
-
Store the extract at -20°C or lower in the dark to minimize degradation.
Purification of this compound
Purification is essential to isolate this compound from other co-extracted pigments like chlorophylls (B1240455) and other carotenoids. A combination of chromatographic techniques is often employed.
A. Solid-Phase Extraction (SPE) - Initial Cleanup
SPE can be used for a rapid initial cleanup and fractionation of the crude extract.
Materials:
-
Crude pigment extract
-
SPE cartridges (e.g., C18 or silica)
-
Solvents of varying polarity (e.g., hexane, acetone, methanol, ethyl acetate)
-
Collection vials
Protocol:
-
Condition the SPE cartridge with a non-polar solvent (e.g., hexane), followed by the solvent in which the extract is dissolved.
-
Load the crude extract onto the cartridge.
-
Elute with a series of solvents with increasing polarity.
-
Collect the fractions and analyze each for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing the highest concentration of the target compound.
B. Column Chromatography - Fine Purification
Open column chromatography is a common method for the preparative purification of carotenoids.
Materials:
-
Partially purified extract from SPE
-
Glass column
-
Stationary phase (e.g., silica (B1680970) gel 60)
-
Mobile phase: A gradient of non-polar to moderately polar solvents (e.g., n-hexane:acetone or n-hexane:ethyl acetate).
Protocol:
-
Prepare a slurry of the stationary phase in the initial mobile phase solvent and pack the column.
-
Concentrate the SPE-purified extract and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Begin elution with the mobile phase, starting with a low polarity and gradually increasing the polarity.
-
Collect the fractions as distinct colored bands elute from the column. This compound will typically elute as an orange band.
-
Analyze the collected fractions by HPLC to identify those with the highest purity of this compound.
-
Pool the purest fractions and evaporate the solvent.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with a photodiode array (PDA) or diode array detector (DAD) is the standard method for the accurate quantification of this compound.
Materials:
-
Purified this compound extract
-
HPLC system with a C18 or C30 reverse-phase column
-
Mobile phase: A gradient of solvents such as methanol, acetonitrile, and water.
-
This compound analytical standard
-
Detector: PDA or DAD set to monitor at approximately 445 nm.
Protocol:
-
Prepare a standard curve using a certified this compound standard of known concentrations.
-
Dissolve the purified extract in the initial mobile phase solvent.
-
Filter the sample and standard solutions through a 0.22 µm syringe filter before injection.
-
Set up the HPLC method with a suitable gradient elution program to achieve good separation of pigments. A typical gradient might start with a higher polarity (e.g., 80:20 methanol:water) and ramp up to a lower polarity (e.g., 100% methanol or a mixture with ethyl acetate).
-
Inject the standards and the sample onto the HPLC column.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and absorption spectrum with the analytical standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.[2][3][4][5][6]
Potential Signaling Pathways
While the direct molecular targets of this compound are still under investigation, the well-documented bioactivities of its close structural analog, fucoxanthin, provide valuable insights into its potential mechanisms of action. Fucoxanthin has been shown to exert potent antioxidant and anti-inflammatory effects through the modulation of key signaling pathways.[7][8][9][10][11][12][13][14] It is highly probable that this compound shares similar biological activities and signaling targets.
1. Nrf2 Signaling Pathway (Antioxidant Response)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a suite of antioxidant and detoxification enzymes. Fucoxanthin has been demonstrated to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This action helps to mitigate cellular damage caused by reactive oxygen species (ROS).
2. NF-κB and MAPK Signaling Pathways (Anti-inflammatory Response)
Nuclear factor-kappa B (NF-κB) and Mitogen-activated protein kinases (MAPKs) are critical signaling pathways that regulate the inflammatory response. Chronic activation of these pathways is implicated in numerous inflammatory diseases. Fucoxanthin has been shown to inhibit the activation of NF-κB and key MAPKs (such as ERK, JNK, and p38), thereby downregulating the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[7][10][13][14][15]
Conclusion and Future Directions
This compound represents a promising marine-derived compound with significant potential for applications in the pharmaceutical and nutraceutical industries. While its primary sources in Prymnesiophytes and some dinoflagellates are known, further research is needed to identify and cultivate high-yielding strains and to optimize extraction and purification protocols for industrial-scale production.
The biological activities of this compound are likely to mirror those of fucoxanthin, particularly its antioxidant and anti-inflammatory properties. However, direct investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial to fully elucidate its therapeutic potential and to guide the development of novel drugs and functional foods. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. epic.awi.de [epic.awi.de]
- 2. hplc assay method: Topics by Science.gov [science.gov]
- 3. chemisgroup.us [chemisgroup.us]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Neuroinflammatory Effects of Fucoxanthin via Inhibition of Akt/NF-κB and MAPKs/AP-1 Pathways and Activation of PKA/CREB Pathway in Lipopolysaccharide-Activated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Fucoxanthin Research for the Prevention and Treatment of Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fucoxanthin inhibits the inflammatory response by suppressing the activation of NF-κB and MAPKs in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. all-imm.com [all-imm.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory effect of Apo-9'-fucoxanthinone via inhibition of MAPKs and NF-kB signaling pathway in LPS-stimulated RAW 264.7 macrophages and zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
19'-Hexanoyloxyfucoxanthin chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
19'-Hexanoyloxyfucoxanthin is a significant carotenoid found predominantly in marine microalgae, particularly of the Prymnesiophyceae class. As a derivative of the well-studied fucoxanthin, it shares a similar core structure but possesses a unique hexanoyloxy functional group that influences its physicochemical properties and potential biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and, by proxy, the potential biological activities of this compound. Due to a notable gap in the current scientific literature, the biological activity and signaling pathway information presented herein is primarily based on studies of its parent compound, fucoxanthin. Detailed experimental protocols for the isolation, purification, and characterization of this compound are also provided to facilitate further research and development.
Chemical Structure and Identification
This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. Its structure is characterized by a long polyene chain, which is responsible for its light-absorbing properties, and several functional groups, including an allene (B1206475) bond, an epoxide, hydroxyl groups, and a distinctive 19'-hexanoyloxy ester group.
IUPAC Name: [(2Z,4E,6E,8E,10E,12E,14E)-2-[2-[(2R,4S)-4-acetyloxy-2-hydroxy-2,6,6-trimethylcyclohexylidene]ethenyl]-17-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-6,11,15-trimethyl-16-oxoheptadeca-2,4,6,8,10,12,14-heptaenyl] hexanoate[1]
Synonyms: 19'-Hexanoylfucoxanthin, Hex-fuco[2][3]
Chemical Formula: C₄₈H₆₈O₈[1]
Molecular Weight: 773.0 g/mol [1]
CAS Number: 60147-85-5[1]
2D Structure:
Physicochemical Properties
The physicochemical properties of this compound are crucial for its extraction, purification, and formulation in potential applications. The following tables summarize key quantitative data.
Table 1: General Physicochemical Properties [1][3]
| Property | Value |
| Molecular Formula | C₄₈H₆₈O₈ |
| Molecular Weight | 773.0 g/mol |
| XLogP3 | 9.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 13 |
| Topological Polar Surface Area | 122 Ų |
| Heavy Atom Count | 56 |
Table 2: UV-Vis Spectroscopic Data [3]
| Solvent | λmax (nm) |
| Acetone (B3395972) | 420, 444.3, 470.3 |
| n-Hexane | 445, 471 |
| Ethanol | 423, 445, 474 |
| Diethyl ether | 444, 470 |
Table 3: Molar Extinction Coefficient [3]
| Solvent | Molar Extinction Coefficient (ε) at λmax |
| Acetone | 109 x 10³ L mol⁻¹ cm⁻¹ at 445 nm (assumed to be equal to fucoxanthin) |
| Ethanol | 1300 (E1%1cm) at 445 nm |
Biological Activity and Signaling Pathways (Proxy: Fucoxanthin)
Disclaimer: There is a significant lack of research directly investigating the biological activities and signaling pathways of this compound. The following information is based on studies of its parent compound, fucoxanthin , and should be considered as indicative of potential activities that require experimental validation for this compound itself.
Fucoxanthin has been extensively studied and shown to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-obesity, and anticancer activities.
Antioxidant Activity
Fucoxanthin is a potent antioxidant, capable of scavenging reactive oxygen species (ROS).[4] This activity is attributed to its unique chemical structure, including the allenic bond and polyene chain. The proposed mechanism involves the activation of the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes.
Anti-inflammatory Activity
Fucoxanthin has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6).[5] It is believed to exert these effects through the downregulation of the NF-κB and MAPK signaling pathways.
Anticancer Activity
Fucoxanthin has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[6] The anticancer mechanisms are multifaceted and involve cell cycle arrest, induction of apoptosis through the modulation of Bcl-2 family proteins, and inhibition of angiogenesis.
Signaling Pathway: Fucoxanthin's Anti-inflammatory Action via NF-κB Pathway
Caption: Proposed mechanism of fucoxanthin's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
Experimental Protocols
Isolation and Purification of this compound from Emiliania huxleyi
This protocol is a generalized procedure based on common practices for carotenoid extraction and purification.
1. Cell Culture and Harvesting:
-
Culture Emiliania huxleyi in a suitable growth medium (e.g., f/2 medium) under controlled conditions of light, temperature, and aeration.
-
Harvest the cells in the late exponential growth phase by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Lyophilize the cell pellet to remove water.
2. Extraction:
-
Extract the lyophilized biomass with a mixture of acetone and methanol (B129727) (7:3, v/v) at a ratio of 1:20 (biomass:solvent, w/v).
-
Perform the extraction at 4°C in the dark with constant stirring for 24 hours to minimize degradation.
-
Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the pigments.
-
Repeat the extraction process until the cell debris is colorless.
-
Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 35°C.
3. Chromatographic Purification:
-
Thin-Layer Chromatography (TLC):
-
Dissolve the crude extract in a small volume of a suitable solvent (e.g., acetone).
-
Apply the concentrated extract to a silica (B1680970) gel 60 TLC plate.
-
Develop the plate using a solvent system such as n-hexane:acetone (7:3, v/v).
-
The orange band corresponding to this compound can be scraped off the plate and the compound eluted with acetone.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fraction containing this compound using preparative HPLC.
-
Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution system is often employed. For example, a linear gradient from 100% Solvent A (e.g., acetonitrile:methanol:water, 80:10:10, v/v/v) to 100% Solvent B (e.g., methanol:ethyl acetate, 7:3, v/v) over 30 minutes.
-
Flow Rate: Typically 2-4 mL/min.
-
Detection: Monitor the elution profile using a photodiode array (PDA) detector at the characteristic absorption maxima (around 445 nm).
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent to obtain the purified compound.
-
Characterization of this compound
1. UV-Vis Spectroscopy:
-
Dissolve the purified compound in a suitable spectroscopic grade solvent (e.g., acetone, ethanol, or n-hexane).
-
Record the absorption spectrum from 200 to 800 nm using a UV-Vis spectrophotometer.
-
Determine the absorption maxima (λmax) and compare them with literature values.
2. Mass Spectrometry (MS):
-
Utilize techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) to determine the molecular weight.
-
The expected molecular ion peak [M+H]⁺ would be at m/z 773.5.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The ¹H NMR spectrum will show characteristic signals for the polyene chain protons, methyl groups, and the hexanoyloxy moiety.
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete structural elucidation and assignment of all proton and carbon signals.
Conclusion
This compound is a fascinating marine carotenoid with a well-defined chemical structure and distinct physicochemical properties. While its biological activities have not been extensively studied, the known pharmacological effects of its parent compound, fucoxanthin, suggest that this compound may hold significant potential as a bioactive compound. This guide provides a foundational resource for researchers, outlining its known characteristics and providing detailed protocols to facilitate further investigation into its isolation, characterization, and, most importantly, its biological functions and potential therapeutic applications. Further research is critically needed to elucidate the specific biological roles and mechanisms of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A series of this compound derivatives from the sea mussel, Mytilus galloprovincialis, grown in the Black Sea, Ukraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effect of Fucoxanthin on Zearalenone-Induced Hepatic Damage through Nrf2 Mediated by PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy Protocols for Food Metabolomics Applications | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic Data Interpretation for 19'-Hexanoyloxyfucoxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 19'-Hexanoyloxyfucoxanthin, a significant carotenoid found in various marine organisms. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the identification, characterization, and analysis of this compound. The guide presents a summary of quantitative spectroscopic data, detailed experimental protocols, and visualizations of key experimental workflows.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables have been compiled from various scientific sources to provide a comparative reference.
Table 1: UV-Vis Spectroscopic Data
UV-Vis spectroscopy is fundamental for the initial identification and quantification of carotenoids, revealing the characteristic absorption maxima (λmax) of the polyene chain. The absorption profile of this compound is influenced by the solvent used.[1]
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| Acetone | (420) | 444.3 | 470.3 |
| Ethanol | (423) | 445 | 474 |
| n-Hexane | 447 | 471 | - |
| Diethyl ether | 444 | 470 | - |
(Parentheses indicate a shoulder peak)
Table 2: Infrared (IR) Spectroscopic Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3500-3200 (broad) |
| C-H stretch (alkane) | 3000-2850 |
| C=O stretch (ester) | 1750-1735 |
| C=O stretch (conjugated ketone) | ~1670 |
| C=C stretch (polyene) | 1650-1600 |
| C-O stretch (ester and ether) | 1300-1000 |
Table 3: NMR Spectroscopic Data (¹H and ¹³C)
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Although a complete, assigned NMR dataset for this compound is not publicly tabulated, studies on fucoxanthin (B1674175) and its esters have been conducted using ¹H and ¹³C NMR.[2][3][4][5] The chemical shifts for the hexanoyloxy moiety would be expected in the typical regions for acyl chains.
¹H NMR: Key signals would include those for the methyl protons, olefinic protons of the polyene chain, and protons adjacent to oxygenated carbons.
¹³C NMR: Resonances would be observed for the sp² carbons of the polyene chain, sp³ carbons of the end groups and the hexanoyloxy chain, and the carbonyl carbons of the ester and ketone groups.
Table 4: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern, which aids in structural confirmation. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used to characterize fucoxanthin esters.[2][3]
| Ionization Method | Molecular Ion (m/z) | Key Fragments |
| FAB-MS (Positive Ion Mode) | [M+H]⁺ at 773.5 | Fragments corresponding to the loss of the hexanoyloxy group, water, and cleavages along the polyene chain. |
| ESI-MS | [M+Na]⁺ or [M+H]⁺ | Similar fragmentation pattern to FAB-MS. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible acquisition of spectroscopic data. The following sections outline generalized procedures for the analysis of this compound, based on established methods for carotenoids.
Isolation and Purification Workflow
The initial step in obtaining high-quality spectroscopic data is the isolation and purification of the target compound.
Caption: A generalized workflow for the isolation and purification of this compound.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in a known volume of a suitable spectroscopic grade solvent (e.g., acetone, ethanol, n-hexane).
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum from approximately 350 nm to 600 nm. Use the pure solvent as a blank reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified and dried compound in a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a clean NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with appropriate probes for ¹H and ¹³C detection.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to aid in complete signal assignment.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent compatible with the chosen ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for ESI).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., ESI, FAB, or APCI).
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the elemental composition and elucidate the structure.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical progression, where information from one technique complements and confirms the findings of another.
Caption: Logical flow of information in the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and characterization. This guide provides a foundational repository of its spectral data and standardized protocols to aid researchers in their analytical endeavors. While a complete, publicly available dataset for all spectroscopic techniques remains to be fully compiled, the information presented here, derived from existing literature on fucoxanthin and its derivatives, offers a robust starting point for further investigation and application in the fields of natural product chemistry, marine biology, and drug discovery.
References
- 1. epic.awi.de [epic.awi.de]
- 2. Characterization of fucoxanthin and fucoxanthinol esters in the Chinese surf clam, Mactra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
Unveiling 19'-Hexanoyloxyfucoxanthin: A Technical Guide to Its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
19'-Hexanoyloxyfucoxanthin is a significant carotenoid found predominantly in various marine organisms, including the sea mussel Mytilus galloprovincialis and the prymnesiophyte Emiliania huxleyi.[1] As a derivative of fucoxanthin (B1674175), it shares a similar core structure, suggesting comparable biological activities. However, the addition of a hexanoyloxy group at the 19'-position imparts distinct physicochemical properties that influence its extraction, purification, and potentially its bioactivity. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and detailed characterization of this compound, aimed at facilitating further research and development in the fields of natural product chemistry and pharmacology.
Physicochemical Properties
This compound is an orange-colored pigment with the molecular formula C48H68O8 and a molecular weight of 773.06 g/mol .[2] Its structure, characterized by a long polyene chain with various oxygen-containing functional groups, dictates its solubility and chromatographic behavior.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for its identification and quantification.
| Property | Value | Solvent | Reference |
| Molecular Formula | C48H68O8 | - | [2] |
| Molecular Weight | 773.06 g/mol | - | [2] |
| Molar Extinction Coefficient (ε) | 109 x 10^3 L mol^-1 cm^-1 | Acetone (B3395972) | [2] |
| UV-Vis Absorption Maxima (λmax) | |||
| 420, 444.3, 470.3 nm | Acetone | [2] | |
| 445, 471 nm | n-Hexane | [2] | |
| 423, 445, 474 nm | Ethanol | [2] | |
| 444, 470 nm | Diethyl ether | [2] |
Experimental Protocols
Extraction of this compound from Emiliania huxleyi
The following protocol outlines a general procedure for the extraction of carotenoids, including this compound, from the microalga Emiliania huxleyi. Optimization may be required based on the specific strain and growth conditions.
Materials:
-
Lyophilized Emiliania huxleyi biomass
-
Acetone (90% and 100%)
-
Diatomaceous earth (optional)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Nitrogen gas
Procedure:
-
Biomass Preparation: Harvest Emiliania huxleyi cells by centrifugation and lyophilize to obtain a dry powder.
-
Solvent Extraction:
-
Mix the lyophilized biomass with 90% acetone at a solvent-to-biomass ratio of 10:1 (v/w). The addition of a small amount of water to the acetone can enhance the extraction of polar carotenoids.
-
For exhaustive extraction, sonicate the mixture for 15-20 minutes in an ultrasonic bath, or stir vigorously for 1-2 hours at room temperature in the dark. The use of diatomaceous earth can aid in grinding the cells and improving extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the cell debris.
-
Carefully decant the supernatant containing the pigments.
-
Repeat the extraction process with fresh 90% acetone until the cell debris becomes colorless.
-
A final extraction with 100% acetone can be performed to ensure the recovery of less polar pigments.
-
-
Solvent Removal: Combine all the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Dry the resulting pigment extract under a stream of nitrogen gas and store it at -20°C or lower in the dark to prevent degradation.
Purification by Centrifugal Partition Chromatography (CPC)
Centrifugal Partition Chromatography is a liquid-liquid chromatographic technique that avoids the use of a solid stationary phase, thereby minimizing sample degradation. The following is a suggested protocol for the purification of this compound, adapted from methods used for fucoxanthin.
Instrumentation:
-
Centrifugal Partition Chromatograph
Solvent System:
-
A biphasic solvent system of cyclohexane:ethanol:water at a ratio of 2:2:1 (v/v/v) has been shown to be effective for the separation of fucoxanthin and could be a suitable starting point for this compound. The more non-polar nature of this compound may require adjustments to the solvent ratios to achieve optimal separation.
Procedure:
-
Solvent System Preparation: Prepare the biphasic solvent system by thoroughly mixing cyclohexane, ethanol, and water in the desired ratio in a separatory funnel. Allow the phases to separate. The upper phase will typically be the stationary phase and the lower phase the mobile phase, but this should be verified based on the specific system.
-
CPC Column Preparation: Fill the CPC column with the stationary phase.
-
Sample Injection: Dissolve the crude pigment extract in a small volume of the mobile phase and inject it into the CPC system.
-
Elution: Pump the mobile phase through the column at a constant flow rate. The separation is achieved based on the differential partitioning of the pigments between the two liquid phases.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using a UV-Vis detector at the absorption maximum of this compound (around 445 nm).
-
Purity Analysis: Analyze the collected fractions for purity using High-Performance Liquid Chromatography (HPLC).
-
Solvent Removal: Pool the pure fractions containing this compound and remove the solvent under reduced pressure.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) |
| Polyene Chain | ||
| C-7 | ~125-145 | ~6.0-7.0 |
| C-8 | ~180-200 (C=O) | - |
| C-9 | ~125-145 | ~6.0-7.0 |
| ... | ... | ... |
| C-19' | ~60-70 (CH₂-O) | ~4.0-4.5 |
| Hexanoyloxy Moiety | ||
| C-1'' (C=O) | ~170-175 | - |
| C-2'' (CH₂) | ~30-35 | ~2.2-2.5 |
| C-6'' (CH₃) | ~14 | ~0.9 |
| End Groups | ||
| C-1, C-1' (gem-dimethyl) | ~25-35 | ~1.0-1.3 |
| C-3, C-3' (CH-OH/OAc) | ~65-75 | ~3.8-5.0 |
Mass Spectrometry (MS)
Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are suitable mass spectrometry techniques for the analysis of this compound.
Expected Fragmentation Pattern (FAB-MS/ESI-MS):
-
Molecular Ion: [M+H]⁺ or [M]⁺ at m/z 773.
-
Key Fragments:
-
Loss of the hexanoyloxy group (-C₆H₁₁O₂): A neutral loss of 115 Da.
-
Loss of the hexanoic acid (-C₆H₁₂O₂): A neutral loss of 116 Da.
-
Loss of acetic acid (-C₂H₄O₂): A neutral loss of 60 Da from the 3'-acetate group.
-
Water loss (-H₂O): Neutral loss of 18 Da from hydroxyl groups.
-
Cleavage of the polyene chain can also occur, leading to a series of smaller fragment ions.
-
Biological Activity and Signaling Pathways
The biological activities of this compound are not as extensively studied as those of fucoxanthin. However, due to their structural similarity, it is hypothesized that this compound may exhibit similar anticancer, anti-inflammatory, and antioxidant properties. The majority of current research focuses on fucoxanthin's ability to modulate key cellular signaling pathways. Further investigation is required to determine the specific effects of this compound on these pathways.
Visualizations
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and analysis of this compound.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known effects of the related compound, fucoxanthin. Direct experimental evidence for this compound is required for confirmation.
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.
References
The Biological Role of 19'-Hexanoyloxyfucoxanthin in Phytoplankton: A Technical Guide
Executive Summary: 19'-Hexanoyloxyfucoxanthin is a significant xanthophyll pigment found predominantly in marine phytoplankton, particularly within the haptophyte division. Its primary biological function is as a major accessory light-harvesting pigment, capturing solar energy in the blue-green region of the spectrum and transferring it to chlorophyll (B73375) a to drive photosynthesis. This pigment is a crucial chemotaxonomic marker, and its widespread presence in the world's oceans indicates the significant ecological and biogeochemical role of haptophytes. While related to photoprotective xanthophylls, its direct role in dissipating excess energy is secondary to dedicated mechanisms like the diadinoxanthin (B97544) cycle. This guide provides an in-depth overview of its function, biosynthesis, and the experimental methods used for its study.
Introduction to Xanthophylls in Phytoplankton
Xanthophylls are a class of oxygenated carotenoids that serve critical functions in the physiology of marine phytoplankton.[1] As components of the light-harvesting complexes (LHCs), they absorb light in spectral regions where chlorophylls (B1240455) absorb weakly, thereby broadening the spectrum of light available for photosynthesis. Furthermore, certain xanthophylls are central to photoprotective mechanisms, helping to dissipate excess light energy as heat to prevent photo-oxidative damage, a process known as non-photochemical quenching (NPQ).[1] Key xanthophylls in marine algae include fucoxanthin (B1674175), peridinin, and the subject of this guide, this compound, whose presence and abundance can be used to distinguish between different phytoplankton classes.[2]
Biological Roles of this compound
Primary Role: Light-Harvesting
The principal function of this compound is to act as an accessory light-harvesting pigment. It is a key component of the fucoxanthin-chlorophyll a/c protein (FCP) complexes in haptophytes.[3] Its molecular structure allows it to absorb light strongly in the blue-green part of the spectrum (approx. 440-475 nm), a range where chlorophyll a absorption is less efficient. The captured light energy is then transferred with high efficiency to chlorophyll a within the photosynthetic reaction center, thus driving the process of photosynthesis.
Studies on FCP complexes from Emiliania huxleyi show that excited this compound transfers energy from its S2 state to chlorophyll in under 100 femtoseconds.[3] Further energy transfer occurs via the S1 state through two channels with time constants of 1.5 and 11 picoseconds.[3] While this transfer is approximately twice as slow as that from fucoxanthin in diatoms, it is still a highly efficient process that underscores the pigment's vital role in optimizing light capture, particularly in the oceanic environments that haptophytes inhabit.
References
- 1. Identification and quantification of chlorophyll and carotenoid pigments in marine sediments. A protocol for HPLC analysis [archimer.ifremer.fr]
- 2. handheld.psi.cz [handheld.psi.cz]
- 3. Carotenoid-chlorophyll energy transfer in the fucoxanthin-chlorophyll complex binding a fucoxanthin acyloxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 19'-Hexanoyloxyfucoxanthin and Its Derivatives in Marine Ecosystems: A Technical Guide for Researchers
Abstract
19'-Hexanoyloxyfucoxanthin and its derivatives are specialized carotenoids that play a fundamental role in the productivity and functioning of marine ecosystems. As primary light-harvesting pigments in globally significant phytoplankton, particularly haptophytes like Emiliania huxleyi, these compounds are central to marine primary production. Beyond their ecological importance, emerging research has highlighted their potent bioactive properties, including antioxidant, anti-inflammatory, and anti-proliferative activities, making them compounds of significant interest for the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the chemical nature, ecological functions, and biological activities of this compound and its derivatives. It includes a compilation of quantitative data, detailed experimental protocols for extraction, purification, and bioactivity assessment, and visual representations of key molecular pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: Chemical Structure and Ecological Significance
This compound is a xanthophyll, a class of oxygenated carotenoids. Its structure is characterized by a long polyene chain responsible for its light-absorbing properties, an allenic bond, a 5,6-monoepoxide, and hydroxyl, carbonyl, and ester functional groups. The defining feature is the hexanoyloxy group (a six-carbon ester) attached at the 19' position, which distinguishes it from its well-studied precursor, fucoxanthin (B1674175).[1][2]
Molecular Formula: C₄₈H₆₈O₈[1] Molecular Weight: 773.0 g/mol [1]
In marine ecosystems, fucoxanthin and its derivatives are major drivers of photosynthesis.[3] They are accessory pigments that absorb light in the blue-green region of the spectrum—wavelengths that penetrate deeper into the water column—and transfer this energy to chlorophylls (B1240455) for photosynthesis. This capability allows the phytoplankton that possess them, such as diatoms and haptophytes (e.g., Emiliania huxleyi and Phaeocystis), to thrive in diverse marine environments, contributing significantly to global primary productivity.[1][3] These phytoplankton form the base of the marine food web, and the pigments are transferred up the trophic levels, as seen by their presence in organisms like mussels (Mytilus edulis).[1]
A variety of derivatives have been identified in marine organisms, often as metabolic products of this compound. These include compounds where the hexanoyl group is modified or other functional groups are altered.
Table 1: Major Derivatives of this compound and Their Occurrence
| Derivative Name | Molecular Formula | Occurrence | References |
|---|---|---|---|
| This compound | C₄₈H₆₈O₈ | Emiliania huxleyi, Phaeocystis, some dinoflagellates, Mytilus edulis | [1][2] |
| 19'-Butanoyloxyfucoxanthin | C₄₆H₆₄O₈ | Pelagococcus subviridis, Emiliania huxleyi | [4] |
| 4-Keto-19'-hexanoyloxyfucoxanthin | C₄₈H₆₆O₉ | Emiliania huxleyi (minor component) | [4] |
| 19'-Hexanoyloxyfucoxanthinol | C₄₆H₆₆O₇ | Mytilus galloprovincialis (metabolite) | [4] |
| 9'-cis-Fucoxanthin | C₄₂H₅₈O₆ | Sargassum siliquastrum |[4] |
Quantitative Analysis in Marine Ecosystems
The concentration of this compound is a key biomarker for estimating the abundance of haptophytes in phytoplankton communities. High-Performance Liquid Chromatography (HPLC) is the standard method for its quantification.
Table 2: Representative Concentrations of this compound in Marine Environments
| Location / Condition | Organism(s) | Concentration Range | Key Findings | References |
|---|---|---|---|---|
| Northern Adriatic Sea | Mixed Plankton | Up to 3.59 µg/L | Peak concentrations observed during nutrient-enriched conditions, indicating phytoplankton blooms. | |
| Southern Indian Ocean | Phytoplankton Community | 0 - 20 mg m⁻³ (depth-integrated) | Concentrations vary significantly with depth and location, correlating with haptophyte abundance. | [5] |
| Ross and Amundsen Seas | Phytoplankton Community | 0 - 250 ng/L (19'-Butanoyloxyfucoxanthin) | 19'-Butanoyloxyfucoxanthin used as a marker for specific phytoplankton like Dictyocha speculum. |[6] |
Experimental Protocols
Extraction and Purification Workflow
The extraction and purification of this compound from algal biomass is a multi-step process designed to isolate the target compound from other pigments, lipids, and cellular components. The process is sensitive to light and heat, requiring careful handling.
Caption: Workflow for the extraction and purification of fucoxanthin derivatives.
Detailed Protocol: Ultrasonic-Assisted Extraction and Silica Gel Chromatography
-
Sample Preparation: Start with lyophilized (freeze-dried) microalgal biomass to remove water content.
-
Extraction:
-
Weigh 1 gram of dried biomass and suspend it in 20 mL of 95% ethanol (or acetone).
-
Place the suspension in an ultrasonic bath and sonicate for 10-15 minutes at a controlled temperature (e.g., 50°C).
-
Centrifuge the mixture at 8000 rpm for 15 minutes to pellet the cell debris.
-
Carefully decant the supernatant, which contains the pigment extract. Repeat the extraction process on the pellet two more times to ensure complete recovery.
-
Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Purification (Silica Gel Column Chromatography):
-
Prepare a silica gel (230-400 mesh) column using a non-polar solvent like n-hexane as the slurry.
-
Dissolve the dried crude extract in a minimal amount of the mobile phase (e.g., n-hexane:acetone 7:3 v/v).
-
Carefully load the dissolved extract onto the top of the silica gel column.
-
Begin elution with the mobile phase. Chlorophylls will typically elute first (greenish band), followed by the target fucoxanthin derivatives (orange-yellow band).
-
Collect the orange-yellow fraction.
-
Monitor the purity of the collected fraction using Thin Layer Chromatography (TLC) or HPLC.
-
Evaporate the solvent from the purified fraction to obtain the final product. Store under nitrogen or argon at -20°C or lower, protected from light.
-
Bioactivity Assessment Protocols
The following are standard in vitro assays to determine the antioxidant, anti-inflammatory, and cytotoxic properties of the purified compounds.
This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep purple color.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the purified compound at various concentrations (e.g., 10 to 500 µg/mL) dissolved in methanol.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank control (methanol without the sample).
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
The scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.[9]
-
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[10][11]
-
Assay Procedure:
-
Pre-treat the cells with various non-toxic concentrations of the purified compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for another 24 hours to induce inflammation and NO production.[10]
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
-
Griess Reaction and Data Analysis:
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[10]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm. The amount of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC₅₀ value can then be determined.
-
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Seed cancer cells (e.g., HeLa, HepG2) or normal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[12]
-
Assay Procedure:
-
Treat the cells with various concentrations of the purified compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[13]
-
Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]
-
-
Data Analysis:
-
Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-590 nm.[12]
-
Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration that causes 50% inhibition of cell viability) is calculated from the dose-response curve.
-
Biological Activities and Quantitative Data
While extensive research has focused on fucoxanthin, studies on its derivatives are emerging. The activities are largely attributed to their unique chemical structure, including the polyene chain which is effective at quenching reactive oxygen species (ROS).[14]
Table 3: In Vitro Bioactivity of Fucoxanthin and Its Derivatives
| Compound | Bioactivity | Cell Line / Assay | IC₅₀ / Result | References |
|---|---|---|---|---|
| Fucoxanthin | Antioxidant | DPPH Radical Scavenging | 201.2 ± 21.4 µg/mL | [15] |
| Fucoxanthin | Antioxidant | AChE Inhibition | 130.12 ± 6.65 µg/mL | [16] |
| Fucoxanthin | Cytotoxicity | Pharyngeal Cancer (FaDu) | 6.21 µg/mL (48h) | [17] |
| Fucoxanthin | Cytotoxicity | Pharyngeal Cancer (Detroit 562) | 6.55 µg/mL (48h) | [17] |
| Fucoxanthin | Cytotoxicity | Non-Small-Cell Lung Cancer | 1.8 - 6.9 µM (72h) | [18] |
| 9'-cis-Fucoxanthin | Anti-inflammatory | RAW 264.7 (NO Production) | Significant dose-dependent inhibition | [4] |
| Fucoxanthin | Anti-inflammatory | RAW 264.7 (IL-6 Production) | IC₅₀: 2.19 µM |[19] |
Mechanisms of Action: Key Signaling Pathways
The antioxidant and anti-inflammatory effects of fucoxanthin and its derivatives are mediated through the modulation of critical intracellular signaling pathways. Much of the detailed mechanistic work has been performed on fucoxanthin, which serves as a strong model for its acyloxy-derivatives.
The Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like fucoxanthin, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.
Caption: Activation of the Nrf2 antioxidant pathway by fucoxanthin derivatives.
The NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is central to inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes. Fucoxanthin has been shown to inhibit this activation.
Caption: Inhibition of the NF-κB inflammatory pathway by fucoxanthin derivatives.
Conclusion and Future Directions
This compound and its derivatives are more than just accessory pigments; they are ecologically vital molecules with significant, yet underexplored, potential for human health applications. Their role as biomarkers for key phytoplankton groups is well-established, but their full range of biological activities and the precise mechanisms of their more complex derivatives are still areas of active research.
For drug development professionals, these compounds represent a promising frontier. Their potent antioxidant and anti-inflammatory activities, demonstrated through the modulation of fundamental pathways like Nrf2 and NF-κB, suggest therapeutic potential for a range of chronic diseases. Future research should focus on:
-
Sustainable Sourcing: Developing large-scale, sustainable methods for cultivating specific microalgae strains to ensure a consistent supply.
-
Bioavailability and Delivery: Investigating formulations and delivery systems to overcome the poor aqueous solubility and improve the in vivo bioavailability of these lipophilic compounds.
-
Clinical Translation: Moving from in vitro and animal models to well-designed human clinical trials to validate their efficacy and safety for specific health applications.
This guide serves as a foundational resource, consolidating current knowledge and providing the practical methodologies needed to advance the study of these fascinating marine compounds from the ocean to the laboratory and beyond.
References
- 1. This compound | C48H68O8 | CID 6443044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epic.awi.de [epic.awi.de]
- 3. A Systematic Review on Marine Algae-Derived Fucoxanthin: An Update of Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of fucoxanthin derivatives isolated from Sargassum siliquastrum in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. MTT (Assay protocol [protocols.io]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. Frontiers | Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Isolation of Fucoxanthin from Sargassum oligocystum Montagne, 1845 Seaweed in Vietnam and Its Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fucoxanthin Inhibits the Proliferation and Metastasis of Human Pharyngeal Squamous Cell Carcinoma by Regulating the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
Thermal and Photostability of 19'-Hexanoyloxyfucoxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19'-Hexanoyloxyfucoxanthin, a significant carotenoid found in various marine organisms, holds considerable promise for pharmaceutical and nutraceutical applications due to its potent biological activities. However, its inherent chemical structure, rich in conjugated double bonds and functional groups, renders it susceptible to degradation under various environmental stressors, primarily heat and light. This technical guide provides a comprehensive overview of the thermal and photostability of this compound. Due to the limited availability of direct stability data for this specific compound, this guide leverages extensive research on the closely related parent compound, fucoxanthin (B1674175), to infer and project the stability profile of this compound. This document details the key factors influencing its stability, outlines experimental protocols for stability assessment, and presents available quantitative data to guide research and development efforts.
Introduction to this compound
This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. It is structurally similar to fucoxanthin, with the addition of a hexanoyloxy group at the 19' position. This structural modification may influence its physicochemical properties, including its stability. Like fucoxanthin, this compound is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties. The stability of this molecule is a critical parameter for its successful application in drug development, as degradation can lead to a loss of therapeutic efficacy and the formation of potentially undesirable byproducts.
Factors Influencing Stability
The stability of this compound, much like other carotenoids, is influenced by a combination of intrinsic and extrinsic factors.
Intrinsic Factors:
-
Chemical Structure: The long polyene chain with conjugated double bonds is the primary site of degradation. The presence of an allenic bond, an epoxide group, and a conjugated carbonyl group in the fucoxanthin backbone contributes to its reactivity. The additional hexanoyloxy group in this compound may offer some steric hindrance, but the fundamental susceptibility to oxidation and isomerization remains.
Extrinsic Factors:
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to thermal degradation. This can involve isomerization from the biologically active all-trans form to various cis-isomers, as well as oxidative cleavage of the polyene chain.
-
Light: Exposure to light, particularly in the UV and visible spectrum, can induce photo-oxidation and photo-isomerization. Light provides the energy to excite the molecule, making it more susceptible to reactions with oxygen and promoting the formation of cis-isomers.
-
Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of carotenoids. The reaction with oxygen can lead to the formation of a variety of oxidation products, including epoxides, apocarotenals, and other short-chain compounds, resulting in a loss of color and biological activity.
-
pH: The pH of the surrounding medium can significantly impact stability. Acidic conditions are known to promote the degradation of fucoxanthin, and similar effects are expected for its derivatives.[1][2] Alkaline conditions, however, have been shown to be more favorable for fucoxanthin stability.[1]
-
Solvents and Matrix: The solvent or matrix in which this compound is dissolved or dispersed can influence its stability. For instance, encapsulation in biopolymers has been shown to enhance the thermal stability of fucoxanthin.[3]
Below is a diagram illustrating the key factors that can lead to the degradation of this compound.
Quantitative Stability Data (Proxy from Fucoxanthin)
Table 1: Thermal Stability of Fucoxanthin
| Temperature (°C) | Matrix/Solvent | Duration | Remaining Fucoxanthin (%) | Degradation Kinetics | Reference |
| 25 - 60 | Oil-in-water emulsion (pH 4.6) | - | Significant degradation with increasing temperature | First-order | [1][4] |
| 50 | - | - | Degraded | - | [5] |
| 75 | Canola oil | 60 min | 6% | - | [6] |
| 90 | Free form | 24 h | 2.49% | - | [3] |
| 90 | Encapsulated in Whey Protein Isolate | 24 h | 60.72% | Second-order | [3] |
| 90 | Encapsulated in Gum Arabic | 24 h | 56.03% | Second-order | [3] |
| 90 | Encapsulated in Maltodextrin | 24 h | 54.57% | Second-order | [3] |
Table 2: Photostability of Fucoxanthin
| Light Intensity (lx) | Matrix/Solvent | Duration | Observation | Reference |
| up to 2000 | Oil-in-water emulsion (pH 4.6, 25°C) | - | Sharp degradation of all-trans, 13-cis, and 13'-cis isomers; formation of 9'-cis isomer | [1][2] |
| - | Acetone/water mixture (acidic) | - | Highly susceptible to degradation | [1] |
Table 3: pH Stability of Fucoxanthin
| pH | Matrix/Solvent | Temperature (°C) | Duration | Observation | Reference |
| 1.2 | Oil-in-water emulsion | 25 | - | Significant degradation | [1][2] |
| 7.4 | Oil-in-water emulsion | 25 | - | Retarded degradation | [1][2] |
| 9 | Fucoxanthin extract | - | 4 weeks (dark) | More stable than at neutral or acidic pH | [1] |
Experimental Protocols for Stability Testing
The following protocols are generalized methods for assessing the thermal and photostability of this compound, based on established procedures for carotenoids.
General Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, acetone, or a mixture of methanol (B129727) and acetonitrile) of a known concentration.[7] All handling should be performed under subdued light and in an inert atmosphere (e.g., nitrogen or argon) to minimize degradation during preparation.
-
Working Solutions: Dilute the stock solution to the desired concentration for the stability studies. The solvent system for the working solution should be chosen based on the experimental conditions (e.g., an oil-in-water emulsion for food-grade applications).
Thermal Stability Protocol
-
Sample Incubation: Aliquot the working solution into sealed, airtight vials to prevent solvent evaporation and oxidation.
-
Temperature Conditions: Place the vials in temperature-controlled environments (e.g., incubators or water baths) at various temperatures (e.g., 25°C, 40°C, 60°C, 80°C). A control sample should be stored at a low temperature (e.g., -20°C) in the dark.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days).
-
Analysis: Immediately analyze the samples for the concentration of this compound and the formation of any degradation products using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Photostability Protocol
-
Sample Exposure: Place the working solution in photostability chambers equipped with a light source that mimics natural sunlight (e.g., a xenon lamp with appropriate filters). The light intensity should be controlled and monitored.
-
Light and Dark Controls: Include control samples wrapped in aluminum foil to exclude light, which will be stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation.
-
Time Points: Collect samples at various time points during the light exposure.
-
Analysis: Analyze the samples by HPLC to determine the extent of photodegradation and identify any photo-isomers or other degradation products.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is suitable.
-
Column: A C30 or C18 reversed-phase column is typically used for carotenoid separation.
-
Mobile Phase: A gradient elution with a mixture of solvents such as methanol, acetonitrile, and water is commonly employed.
-
Detection: The chromatogram is monitored at the maximum absorption wavelength (λmax) of this compound (around 445-450 nm).
-
Quantification: The concentration is determined by comparing the peak area of the analyte to a standard curve prepared with a known concentration of a this compound standard.
The following diagram outlines a typical workflow for conducting stability studies of this compound.
Degradation Pathways
Based on studies of fucoxanthin and other carotenoids, the primary degradation pathways for this compound are expected to be isomerization and oxidation.
-
Isomerization: The all-trans isomer, which is the most abundant and generally the most biologically active form, can be converted to various cis-isomers (e.g., 9-cis, 13-cis) upon exposure to heat and light.[1][8] While some cis-isomers may retain biological activity, their potency is often reduced.
-
Oxidation: The polyene chain of this compound is susceptible to attack by oxygen, particularly in the presence of light and heat. This can lead to the formation of a variety of oxidation products, including epoxides and shorter-chain aldehydes and ketones (apocarotenoids). These oxidative cleavage products typically result in a loss of the characteristic color and biological activity of the parent molecule.
The following diagram illustrates the likely degradation pathways.
Conclusion and Future Directions
The thermal and photostability of this compound are critical parameters that will dictate its successful development as a therapeutic or nutraceutical agent. While direct stability data remains limited, the extensive research on fucoxanthin provides a strong foundation for understanding its likely degradation behavior. It can be inferred that this compound is sensitive to heat, light, oxygen, and acidic pH.
For researchers and drug development professionals, it is imperative to conduct thorough stability studies on the purified compound and its formulated products. Future research should focus on:
-
Generating specific stability data for this compound: This will provide a more accurate understanding of its degradation kinetics and pathways.
-
Identifying and characterizing the degradation products: This is crucial for assessing any potential toxicity of the degradants.
-
Developing and evaluating stabilization strategies: This includes the use of antioxidants, encapsulation technologies, and appropriate packaging to protect the compound from environmental stressors.
By addressing these research gaps, the full therapeutic potential of this compound can be realized, leading to the development of novel and effective health products.
References
- 1. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. The stability and bioaccessibility of fucoxanthin in spray-dried microcapsules based on various biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace at KIST: Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion [pubs.kist.re.kr]
- 5. Recent Progress in Understanding the Impact of Food Processing and Storage on the Structure–Activity Relationship of Fucoxanthin [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Review on Marine Algae-Derived Fucoxanthin: An Update of Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability of 19'-Hexanoyloxyfucoxanthin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct bioavailability and pharmacokinetic studies on 19'-Hexanoyloxyfucoxanthin are limited in publicly available scientific literature. This guide provides a comprehensive framework for assessing its bioavailability, drawing parallels with the closely related and well-studied carotenoid, fucoxanthin. The experimental protocols and potential signaling pathway interactions detailed herein are presented as a roadmap for future research endeavors on this compound.
Introduction
This compound is a xanthophyll carotenoid found in various marine organisms. As a derivative of the extensively researched fucoxanthin, it holds potential for similar health benefits, including antioxidant and anti-inflammatory properties. However, its therapeutic efficacy is intrinsically linked to its bioavailability – the extent and rate at which it is absorbed and becomes available at the site of action. This technical guide outlines the key experimental approaches and considerations for elucidating the bioavailability of this compound.
Quantitative Data on Fucoxanthin Bioavailability (As a Proxy)
Due to the lack of specific data for this compound, the following tables summarize the pharmacokinetic parameters of its parent compound, fucoxanthin, in rats. These values provide a potential benchmark for future studies on this compound.
Table 1: Pharmacokinetic Parameters of Fucoxanthin and its Metabolite Fucoxanthinol in Rats after Intragastric Administration of Fucoxanthin (65 mg/kg body weight). [1]
| Parameter | Fucoxanthin | Fucoxanthinol |
| Cmax (µg/L) | 29 | 263 |
| Tmax (h) | 8 | 11 |
| AUC (µg·h/L) | Not Reported | Not Reported |
Table 2: Pharmacokinetic Parameters of Astaxanthin (B1665798) (a related carotenoid) in Rats after Oral Administration. [2][3]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 100 | Not Reported | 8 and 24 (tissue) | Not Reported |
| 200 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
In Vitro Permeability Assessment: Caco-2 Cell Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption of orally administered drugs.[4][5][6]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, simulating the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer resembling intestinal enterocytes.[4]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[5]
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides.
-
This compound (at a relevant concentration, e.g., 10 µM) is added to the donor chamber (AP for absorption studies, BL for efflux studies).
-
Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of appearance of the compound in the receiver chamber.
-
A: The surface area of the filter membrane.
-
C0: The initial concentration of the compound in the donor chamber.
-
-
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow of the Caco-2 cell permeability assay.
In Vivo Pharmacokinetic Studies in Rodents
Animal models, typically rats, are used to determine the pharmacokinetic profile of a compound after administration.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC of this compound and its potential metabolites.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[3]
-
Administration: this compound is administered orally (gavage) or intravenously (bolus injection) at a specific dose.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte.
-
Quantification: The concentration of this compound and its metabolites in the plasma samples is determined by a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters like Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL).
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Analytical Method: HPLC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in biological matrices (e.g., plasma, cell culture media).[7][8][9][10]
Typical Parameters:
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Potential Signaling Pathways for Investigation
Based on studies of the related compound fucoxanthin, this compound may interact with key cellular signaling pathways involved in antioxidant defense and metabolism.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Fucoxanthin has been shown to activate the Nrf2 pathway.[11][12][13][14][15]
Diagram: Potential Activation of Nrf2 Pathway by this compound
Caption: Hypothetical activation of the Nrf2 antioxidant pathway.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. Polyphenols and other natural compounds have been shown to modulate AMPK signaling.[16][17][18][19][20]
Diagram: Potential Modulation of AMPK Pathway by this compound
Caption: Potential modulation of the AMPK metabolic pathway.
Conclusion and Future Directions
While direct bioavailability data for this compound is currently lacking, the methodologies outlined in this guide provide a robust framework for its investigation. Future research should focus on conducting in vitro permeability studies and in vivo pharmacokinetic analyses to determine its absorption, distribution, metabolism, and excretion profile. Furthermore, exploring its interaction with key signaling pathways such as Nrf2 and AMPK will be crucial in understanding its potential therapeutic effects. Such studies are essential to unlock the full potential of this marine-derived carotenoid for applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 3. Pharmacokinetics and first-pass metabolism of astaxanthin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Protective Effect of Fucoxanthin on Zearalenone-Induced Hepatic Damage through Nrf2 Mediated by PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] The Role of Fucoxanthin as a Potent Nrf2 Activator via Akt/GSK-3β/Fyn Axis against Amyloid-β Peptide-Induced Oxidative Damage | Semantic Scholar [semanticscholar.org]
- 15. The Role of Fucoxanthin as a Potent Nrf2 Activator via Akt/GSK-3β/Fyn Axis against Amyloid-β Peptide-Induced Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting AMPK related signaling pathways: A feasible approach for natural herbal medicines to intervene non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting AMPK signaling by polyphenols: a novel strategy for tackling aging - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. The AMP-Activated Protein Kinase Plays a Role in Antioxidant Defense and Regulation of Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory Effect of AMPK Activators from Natural Products in RAW 264.7 Cell Model (P06-095-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AMPK and Endothelial Nitric Oxide Synthase Signaling Regulates K-Ras Plasma Membrane Interactions via Cyclic GMP-Dependent Protein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 19'-Hexanoyloxyfucoxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
19'-Hexanoyloxyfucoxanthin is a significant carotenoid found in various marine organisms, particularly in prymnesiophyte algae like Emiliania huxleyi and some dinoflagellates.[1] As a derivative of fucoxanthin (B1674175), it shares many of its promising biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a compound of high interest for pharmaceutical and nutraceutical applications. This document provides a detailed protocol for the extraction of a crude pigment mixture containing this compound from a biological source and its subsequent purification to a high degree of purity. The methodologies are based on established techniques for the separation of fucoxanthin and its derivatives.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of fucoxanthin and its derivatives from various brown algae, providing a reference for expected yields and purity.
Table 1: Comparison of Fucoxanthin Extraction Methods and Yields
| Extraction Method | Algal Source | Solvent | Temperature (°C) | Time | Yield | Reference |
| Maceration | Sargassum fusiforme | Ethanol/Acetone (B3395972) (3:1) | 65 | 20 min (ultrasonic-assisted) | Not specified | [2] |
| Maceration | Sargassum horneri | 80% Ethanol | 25 | 2 h | 0.28 mg/g fresh weight | [3] |
| Maceration | Sargassum ilicifolium | 96% Ethanol | Ambient | 72 h | Not specified | [4] |
| Solid-Liquid Extraction | Tisochrysis lutea | Ethanol | Ambient | Not specified | 30-40% of initial biomass (crude extract) | [5] |
Table 2: Purification Parameters and Outcomes for Fucoxanthin and its Isomers
| Purification Method | Crude Extract Source | Column Type | Purity Achieved | Recovery Rate | Reference |
| Elution-Extrusion Countercurrent Chromatography | Sargassum fusiforme | Not applicable | 94.72% | Not specified | [2] |
| Elution-Extrusion Countercurrent Chromatography | Laminaria japonica | Not applicable | 96.24% | Not specified | [2] |
| Elution-Extrusion Countercurrent Chromatography | Undaria pinnatifida | Not applicable | 92.62% | Not specified | [2] |
| Open ODS Column Chromatography & Ethanol Precipitation | Sargassum horneri | ODS silica (B1680970) gel | 91.07% | 74.98% (precipitation step) | [3] |
| Silica-gel Open Column Chromatography & RP-HPLC | Brown Seaweeds | Silica gel & C30 | >95% (all-trans & 9'-cis isomers) | 95% (preparative HPLC) | [3][6][7][8] |
Experimental Protocols
Part 1: Extraction of Crude this compound
This protocol describes the extraction of a crude pigment mixture from a suitable algal source, such as the prymnesiophyte Emiliania huxleyi.
Materials:
-
Lyophilized Emiliania huxleyi biomass
-
Acetone (90% and 100%, HPLC grade)
-
Ethanol (96%, HPLC grade)[4]
-
n-Hexane (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glassware (beakers, flasks, etc.)
-
Filtration apparatus with 0.2 µm PTFE filters[5]
Procedure:
-
Biomass Preparation: Start with lyophilized (freeze-dried) algal biomass to ensure efficient solvent penetration.
-
Solvent Extraction:
-
Weigh 10 g of the lyophilized biomass and place it in a flask.
-
Add 200 mL of 90% acetone.
-
Stir the mixture for 12-24 hours at 4°C in the dark to prevent pigment degradation.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the algal debris.
-
Decant the supernatant containing the pigments.
-
Repeat the extraction process with the pellet using 100% acetone until the biomass appears colorless.
-
-
Solvent Evaporation:
-
Pool all the acetone supernatants.
-
Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude pigment paste.[4]
-
-
Liquid-Liquid Partitioning (Optional):
-
To remove some non-polar lipids, the crude extract can be partitioned between n-hexane and 90% methanol (B129727). The fucoxanthin and its derivatives will preferentially partition into the methanol layer. Discard the n-hexane layer.
-
-
Final Concentration and Storage:
-
Evaporate the solvent from the final extract under a stream of nitrogen.
-
Store the crude pigment extract at -20°C or lower in an amber vial to protect it from light and oxidation.[5]
-
Part 2: Purification of this compound
This two-step purification protocol is designed to isolate this compound from the crude extract.
Step 1: Open Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
n-Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into the glass column. Equilibrate the column by washing it with several column volumes of n-hexane.
-
Sample Loading: Dissolve the crude pigment extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of acetone) and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. A common solvent system is n-hexane:acetone or n-hexane:ethyl acetate.[3]
-
Start with a low polarity mobile phase (e.g., 95:5 n-hexane:acetone) to elute non-polar compounds like chlorophylls.
-
Gradually increase the polarity (e.g., to 80:20, then 70:30 n-hexane:acetone) to elute the carotenoids. This compound, being more polar than fucoxanthin, will elute later.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:acetone 7:3). The orange-yellow band corresponding to this compound should be identified.
-
Pooling and Concentration: Pool the fractions containing the target compound and evaporate the solvent.
Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
Reversed-phase C18 or C30 column (preparative or semi-preparative)[3][6][7][8]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve the enriched fraction from the open column chromatography in the initial mobile phase of the HPLC method and filter it through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A C30 column is often effective for separating carotenoid isomers.[3][6][7][8]
-
Mobile Phase: A gradient elution with a mixture of water, methanol, and MTBE is effective for separating fucoxanthin isomers and can be adapted for this compound.[3][6][7][8] A typical starting condition could be a high percentage of methanol/water, with a gradient increasing the proportion of MTBE to elute the more retained compounds.
-
Flow Rate: Typically 1-4 mL/min for semi-preparative columns.
-
Detection: Monitor the elution at the maximum absorbance wavelength for this compound, which is around 445-450 nm.[1]
-
-
Fraction Collection: Collect the peak corresponding to this compound. The identity and purity of the collected fraction should be confirmed by analytical HPLC and, if possible, by mass spectrometry and NMR.
-
Final Processing: Evaporate the solvent from the purified fraction under a stream of nitrogen and store the purified this compound at -80°C in the dark.
Visualizations
Experimental Workflow
References
- 1. epic.awi.de [epic.awi.de]
- 2. One-Step Preparative Separation of Fucoxanthin from Three Edible Brown Algae by Elution-Extrusion Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.upj.ac.id [eprints.upj.ac.id]
- 4. phcog.com [phcog.com]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous purification of fucoxanthin isomers from brown seaweeds by open-column and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.upj.ac.id [eprints.upj.ac.id]
Application Note: HPLC Method for the Quantification of 19'-Hexanoyloxyfucoxanthin
Introduction
19'-Hexanoyloxyfucoxanthin is a significant carotenoid found predominantly in various marine microalgae, such as prymnesiophytes and some dinoflagellates.[1] As a derivative of fucoxanthin, it plays a crucial role in the light-harvesting processes of these organisms.[2] Beyond its biological function, this compound has garnered interest for its potential health benefits, similar to other carotenoids, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound is essential for research in marine biology, food science, and drug discovery. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Principle
This method employs reversed-phase HPLC (RP-HPLC) with a C18 stationary phase to separate this compound from other pigments and matrix components.[3][4][5] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. A gradient elution is utilized to achieve optimal resolution and shorter analysis times. Detection is performed using a UV-Vis or Photodiode Array (PDA) detector set at the maximum absorbance wavelength of this compound, which is approximately 445 nm.[1] Quantification is achieved by external standard calibration, where the peak area of the analyte in a sample is compared to a calibration curve generated from standards of known concentrations.[6]
Experimental Protocols
1. Materials and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Sonication bath
-
Fume hood
-
Glassware (volumetric flasks, vials, etc.)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
-
Chemicals:
-
This compound standard (high purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Ammonium acetate (B1210297) (optional mobile phase modifier)
-
Acetone (B3395972) (for extraction)
-
Nitrogen gas
-
2. Standard Preparation
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound standard into a 10 mL amber volumetric flask.
-
Dissolve the standard in a small amount of acetone and then bring to volume with the mobile phase initial conditions or a suitable solvent like methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in the dark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
-
A typical calibration range could be 0.5, 1, 5, 10, 25, and 50 µg/mL.
-
Filter the working standards through a 0.22 µm syringe filter before injection.
-
3. Sample Preparation (from Microalgae)
-
Harvest microalgal cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Freeze-dry the cell pellet to determine the dry weight.
-
Accurately weigh a known amount of the lyophilized biomass (e.g., 10 mg) into a microcentrifuge tube.
-
Add 1 mL of 100% acetone and vortex vigorously for 1 minute.
-
Sonicate the mixture in an ice bath for 15 minutes to facilitate cell disruption and extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant to a clean amber vial.
-
Repeat the extraction process (steps 4-7) on the pellet at least two more times, or until the pellet is colorless.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Method
The following table summarizes the recommended HPLC conditions for the quantification of this compound.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Acetonitrile:Water (90:10, v/v) with 0.05 M Ammonium Acetate |
| Mobile Phase B | 100% Ethyl Acetate |
| Gradient Program | 0-15 min: 100% A; 15-25 min: Linear gradient to 60% B; 25-30 min: 60% B; 30-35 min: Return to 100% A; 35-45 min: Re-equilibration at 100% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 445 nm |
5. Quantification
-
Inject the prepared standard solutions into the HPLC system to generate a calibration curve.
-
Plot the peak area of this compound as a function of its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Inject the prepared samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Use the peak area of the analyte in the sample and the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Instrument | HPLC with UV-Vis/PDA Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile/Water and Ethyl Acetate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | 445 nm |
| Column Temperature | 30°C |
Table 2: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 15,234 |
| 1.0 | 30,156 |
| 5.0 | 155,890 |
| 10.0 | 310,543 |
| 25.0 | 780,123 |
| 50.0 | 1,555,678 |
| Linear Regression | y = 31000x + 500 |
| Correlation Coefficient (R²) | 0.9998 |
Table 3: Example Sample Quantification
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | Concentration in Biomass (µg/mg) |
| Sample 1 | 250,000 | 8.05 | 0.805 |
| Sample 2 | 450,000 | 14.50 | 1.450 |
Visualization
References
- 1. epic.awi.de [epic.awi.de]
- 2. HOT: HPLC Pigments [hahana.soest.hawaii.edu]
- 3. HPLC analysis of carotenoids from tomatoes using cross-linked C18 column and MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is a single column separation sufficient for carotenoid analysis? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. mdpi.com [mdpi.com]
Application Note: Mass Spectrometry Analysis of 19'-Hexanoyloxyfucoxanthin
Audience: Researchers, scientists, and drug development professionals.
Introduction
19'-Hexanoyloxyfucoxanthin is a significant carotenoid, a xanthophyll pigment found predominantly in various marine microalgae, such as haptophytes like Emiliania huxleyi.[1] Its structural similarity to fucoxanthin, a compound known for its anti-inflammatory, antioxidant, and anti-cancer properties, makes this compound a compound of interest in pharmaceutical and nutraceutical research. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of this and other labile, high-molecular-weight carotenoids from complex biological matrices.[2] This document provides a detailed protocol for the analysis of this compound using LC-MS/MS.
Molecular and Mass Information
This compound is a large, nonpolar molecule. Its elemental composition and mass are foundational for mass spectrometry analysis. The chemical formula is C₄₈H₆₈O₈, with a monoisotopic mass of 772.4914 Da.[3][4] In mass spectrometry, this compound can be observed as various adducts, with the protonated molecule ([M+H]⁺) being common in positive ion mode.
| Property | Value | Source |
| Molecular Formula | C₄₈H₆₈O₈ | [3] |
| Average Molecular Weight | 773.0 g/mol | [3] |
| Monoisotopic Mass | 772.4914 Da | [4] |
| Predicted Adducts | Predicted m/z | Source |
| [M+H]⁺ | 773.4987 | [4] |
| [M+Na]⁺ | 795.4806 | [4] |
| [M+NH₄]⁺ | 790.5252 | [4] |
| [M-H]⁻ | 771.4841 | [4] |
Predicted Fragmentation Pathway
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is predictable based on its structure, which includes a hexanoyloxy group, an acetate (B1210297) group, several hydroxyl groups, and an epoxide. Common fragmentation pathways involve the neutral loss of these functional groups. The polyene chain is relatively stable but can also undergo cleavage under higher collision energy. Due to the lability of carotenoids, the molecular ion peak can be weak.[5][6]
Key predicted neutral losses from the protonated molecule ([M+H]⁺, m/z 773.5) include:
-
Loss of water (H₂O): From the hydroxyl groups (m/z 755.5).
-
Loss of acetic acid (CH₃COOH): From the 3'-acetate group (m/z 713.4).
-
Loss of hexanoic acid (C₆H₁₂O₂): From the 19'-hexanoyloxy group (m/z 657.3).
Subsequent fragmentation events can involve combinations of these losses.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of this compound. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.
Sample Preparation and Extraction
Carotenoids are susceptible to degradation from light, heat, and oxidation.[2] All steps should be performed under dim light and at low temperatures where possible.
-
Homogenization: Lyophilize and grind the biological sample (e.g., algal biomass) to a fine powder.
-
Extraction:
-
To ~100 mg of homogenized sample, add 1 mL of cold methanol (B129727) containing an antioxidant such as 0.1% butylated hydroxytoluene (BHT).[7]
-
Vortex vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 15 minutes in the dark.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Re-extraction: Repeat the extraction step on the pellet with a 1:1 mixture of methanol:dichloromethane for comprehensive extraction of nonpolar carotenoids. Combine the supernatants.
-
Drying and Reconstitution: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 85:15 acetonitrile:water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Liquid Chromatography (LC) Conditions
Reverse-phase chromatography is typically used for carotenoid separation.[2]
-
Instrument: UHPLC or HPLC system coupled to a mass spectrometer.
-
Column: A C18 or C30 reversed-phase column (e.g., ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[7] C30 columns provide enhanced separation for carotenoid isomers.[2]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 65:35 v/v) with 0.1% formic acid.[8]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 35 - 40°C.
-
Injection Volume: 5 - 10 µL.
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 20 2.0 45 10.0 85 15.0 100 17.0 100 (Wash) 18.0 20 (Equilibrate) | 20.0 | 20 |
Mass Spectrometry (MS) Conditions
Atmospheric pressure chemical ionization (APCI) is often effective for carotenoids, though electrospray ionization (ESI) is also commonly used.[2][9]
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.
-
Ionization Mode: Positive Ion Mode, APCI or ESI.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 500°C.
-
MS Scan Range: m/z 150 - 1000.
-
MS/MS Analysis: Use data-dependent acquisition (DDA) or targeted MS/MS. Select the precursor ion (m/z 773.5) for fragmentation.
-
Collision Energy: Ramp from 15 to 40 eV to generate a comprehensive fragmentation spectrum.
Experimental Workflow
The overall process from sample collection to data analysis follows a standardized analytical workflow.
Quantitative Data Summary
For targeted analysis and identification, monitoring the precursor ion and its characteristic fragment ions is essential. The table below summarizes the key ions for identification.
| Description | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| Protonated Molecule | 773.5 | - | - |
| Loss of Water | 773.5 | 755.5 | H₂O (18.0 Da) |
| Loss of Acetic Acid | 773.5 | 713.4 | CH₃COOH (60.1 Da) |
| Loss of Hexanoic Acid | 773.5 | 657.3 | C₆H₁₂O₂ (116.2 Da) |
| Loss of H₂O + Acetic Acid | 773.5 | 695.4 | H₂O + CH₃COOH |
| Loss of Hexanoic Acid + H₂O | 773.5 | 639.3 | C₆H₁₂O₂ + H₂O |
| Loss of Hexanoic Acid + Acetic Acid | 773.5 | 597.3 | C₆H₁₂O₂ + CH₃COOH |
Conclusion
The described LC-MS/MS method provides a robust and sensitive framework for the identification and characterization of this compound from complex biological extracts. Accurate mass measurements of the precursor and fragment ions, combined with chromatographic retention time, allow for confident annotation. This protocol is applicable for metabolic studies, natural product discovery, and quality control in the development of nutraceuticals or pharmaceuticals derived from marine sources.
References
- 1. This compound | 60147-85-5 | Benchchem [benchchem.com]
- 2. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C48H68O8 | CID 6443044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C48H68O8) [pubchemlite.lcsb.uni.lu]
- 5. Algal carotenoids. Part 64.1 Structure and chemistry of 4-keto-19′-hexanoyloxyfucoxanthin with a novel carotenoid end group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Algal carotenoids. Part 64.1 Structure and chemistry of 4-keto-19′-hexanoyloxyfucoxanthin with a novel carotenoid end group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. massbank.eu [massbank.eu]
- 9. botanyjournals.com [botanyjournals.com]
Application Notes and Protocols: 19'-Hexanoyloxyfucoxanthin as a Haptophyte Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
19'-Hexanoyloxyfucoxanthin is a key carotenoid pigment found predominantly in haptophyte algae. Its unique presence and relative abundance make it an excellent biomarker for identifying and quantifying haptophyte populations in marine environments. Haptophytes are a significant component of global phytoplankton and play a crucial role in oceanic carbon fixation. The ability to accurately measure haptophyte biomass is therefore critical for oceanography, climate change studies, and the exploration of novel bioactive compounds from marine microalgae. These application notes provide detailed protocols for the extraction, identification, and quantification of this compound, enabling researchers to utilize this powerful biomarker in their studies.
Data Presentation
Quantitative Data Summary
The concentration of this compound relative to other pigments, particularly Chlorophyll a, is a key indicator of haptophyte abundance. The following tables summarize typical pigment ratios observed in various haptophyte species and environmental conditions.
| Haptophyte Species | This compound : Chlorophyll a Ratio | Reference |
| Emiliania huxleyi (Type B/C) | >1 | [1] |
| Emiliania huxleyi (Type A) | <1 | [1] |
| Phaeocystis antarctica | Stable under various conditions | [1] |
| General Oceanic Waters | 20-50% of total Chlorophyll a biomass | [2][3] |
| Pigment | Taxonomic Significance |
| This compound | Primary biomarker for Haptophytes |
| Fucoxanthin | Diatoms, Haptophytes, some Dinoflagellates |
| Peridinin | Dinoflagellates |
| Alloxanthin | Cryptophytes |
| Zeaxanthin | Cyanobacteria, Prochlorophytes, Chlorophytes |
| Chlorophyll b | Chlorophytes, Prasinophytes |
| Chlorophyll c3 | Haptophytes, Chrysophytes |
| 19'-Butanoyloxyfucoxanthin | Chrysophytes, Haptophytes |
Experimental Protocols
Protocol 1: Pigment Extraction from Phytoplankton Samples
This protocol outlines the steps for extracting pigments, including this compound, from phytoplankton samples collected on filters.
Materials:
-
Whatman GF/F filters with phytoplankton sample
-
Liquid nitrogen
-
Cryotubes
-
Acetone (100%)
-
Centrifuge
-
0.2 µm syringe filters
-
HPLC vials
Procedure:
-
Immediately after water sample filtration, fold the GF/F filter, place it in a labeled cryotube, and flash-freeze in liquid nitrogen.
-
Store the frozen samples at -80°C until extraction.
-
For extraction, remove the filter from the cryotube and place it in a tube with a known volume of 100% acetone.
-
Sonicate the sample in an ice bath for 10 minutes to disrupt the cells and facilitate pigment extraction.
-
Store the sample at -20°C for 24 hours in the dark to ensure complete extraction.
-
Centrifuge the extract at 4000 rpm for 10 minutes to pellet the filter and cell debris.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.2 µm syringe filter directly into an HPLC vial.
-
Store the HPLC vials at -80°C until analysis.
Protocol 2: HPLC Analysis of this compound
This protocol is based on the method developed by Wright et al. (1991) and is suitable for the separation of a wide range of phytoplankton pigments.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 HPLC column.
Reagents:
-
Solvent A: 80:20 methanol: 0.5 M ammonium (B1175870) acetate (B1210297) (aqueous)
-
Solvent B: 90:10 acetonitrile: water
-
Solvent C: Ethyl acetate
Procedure:
-
Set the column temperature to 25°C.
-
Set the injection volume to 100 µL.
-
Set the detector to monitor at 440 nm for carotenoids.
-
Program the following ternary gradient elution profile:
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B | % Solvent C |
| 0 | 1 | 100 | 0 | 0 |
| 2 | 1 | 0 | 100 | 0 |
| 11 | 1 | 0 | 80 | 20 |
| 28 | 1 | 0 | 35 | 65 |
| 30 | 1 | 0 | 35 | 65 |
| 32 | 1 | 100 | 0 | 0 |
| 40 | 1 | 100 | 0 | 0 |
-
Identify this compound based on its retention time and absorption spectrum compared to a known standard. The peak should exhibit characteristic absorbance maxima around 420, 444, and 470 nm.
-
Quantify the pigment concentration by integrating the peak area and comparing it to a standard calibration curve.
Protocol 3: Mass Spectrometry Confirmation
This protocol provides a general workflow for the confirmation of this compound identity using mass spectrometry (MS).
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
Introduce the sample into the LC-MS system using the same HPLC method as described in Protocol 2.
-
Operate the mass spectrometer in positive ion mode.
-
Scan for the protonated molecule [M+H]⁺ of this compound. The expected molecular weight is 772.5 g/mol , so the target m/z will be approximately 773.5.
-
Perform fragmentation analysis (MS/MS) on the parent ion (m/z 773.5) to obtain characteristic fragment ions. Key fragmentation patterns for carotenoids often involve the loss of water and parts of the polyene chain.
-
Compare the obtained mass spectrum and fragmentation pattern with reference spectra for this compound to confirm its identity unequivocally.
Visualizations
Caption: Experimental workflow for biomarker analysis.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assays for 19'-Hexanoyloxyfucoxanthin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 19'-Hexanoyloxyfucoxanthin is a carotenoid found in various brown seaweeds, such as Sargassum sagamianum and Hijikia fusiformis.[1][2] Like its close structural relatives, fucoxanthin (B1674175) and fucoxanthinol, it is investigated for a range of bioactivities, including anti-inflammatory properties.[3][4][5] The inflammatory response is a complex biological process involving the production of various mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, regulate the expression of these inflammatory mediators. This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of this compound.
Data Presentation
| Compound | Assay | IC50 / Inhibition | Cell Line | Reference |
| Fucoxanthin | Nitric Oxide (NO) Production | ~10-40 µg/mL (significant inhibition) | RAW 264.7 | [6] |
| Fucoxanthinol | Nitric Oxide (NO) Production | Dose-dependent inhibition | RAW 264.7 | [2] |
| Fucoxanthin | Prostaglandin E2 (PGE2) Production | Slight reduction at 15-60 µM | RAW 264.7 | [6] |
| Fucoxanthin | TNF-α Production | Significant inhibition at 15-60 µM | RAW 264.7 | [6] |
| Fucoxanthinol | TNF-α Production | Dose-dependent inhibition | RAW 264.7 | [2] |
| Fucoxanthin | IL-6 Production | IC50: 2.19 µM | RAW 264.7 | [6] |
| Fucoxanthinol | IL-6 Production | Dose-dependent inhibition | RAW 264.7 | [2] |
| Fucoxanthinol | IL-1β Production | Dose-dependent inhibition | RAW 264.7 | [2] |
Experimental Protocols
General Cell Culture and Treatment
This initial protocol outlines the maintenance of the RAW 264.7 macrophage cell line and the general procedure for treatment with this compound and LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypan blue solution
-
Cell culture flasks and plates (e.g., 96-well, 24-well, 6-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate for NO and cytokine assays) and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Include appropriate controls: untreated cells, cells treated with DMSO (vehicle control), and cells treated with LPS alone.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 hours for NO and cytokine production).
-
Sample Collection: After incubation, collect the cell culture supernatants for subsequent analysis of NO, PGE2, and cytokines. The cell lysates can be collected for Western blot analysis.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.
Materials:
-
Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid)
-
Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in DMEM.
-
Assay Procedure:
-
Transfer 50 µL of the collected cell culture supernatants to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_LPS - Abs_blank)] * 100
Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific proteins, such as PGE2 and cytokines, in the cell culture supernatants.
Materials:
-
Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.
-
96-well microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
General Steps:
-
Add standards and collected cell culture supernatants to the antibody-coated wells of the microplate.
-
Incubate to allow the target protein to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate to allow the detection antibody to bind to the captured protein.
-
Wash the wells again.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction with a stop solution.
-
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the samples by plotting a standard curve from the provided standards.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Western blotting is used to detect the expression levels of specific proteins within the cells, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB (e.g., p-IκBα, p-p65) and MAPK (e.g., p-p38, p-ERK, p-JNK) pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for iNOS, COX-2, p-IκBα, p-p65, p-p38, p-ERK, p-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: NF-κB signaling pathway and proposed points of inhibition.
Caption: MAPK signaling pathway and proposed points of inhibition.
References
- 1. Sargassum Seaweed as a Source of Anti-Inflammatory Substances and the Potential Insight of the Tropical Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Diabetic and Anti-Inflammatory Potential of the Edible Brown AlgaHizikia Fusiformis | CoLab [colab.ws]
- 3. Frontiers | Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets [frontiersin.org]
- 4. Fucoxanthin: A Promising Medicinal and Nutritional Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Studies on the Pharmacological Activities of Fucoxanthin [mdpi.com]
- 6. Anti-inflammatory effects and mechanisms of Hizikia fusiformis via multicellular signaling pathways in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Cancer Properties of 19'-Hexanoyloxyfucoxanthin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19'-Hexanoyloxyfucoxanthin is a derivative of fucoxanthin (B1674175), a marine carotenoid found in brown seaweeds. Fucoxanthin and its metabolites, including fucoxanthinol (B3429056), have demonstrated significant anti-cancer properties in a variety of cancer cell lines.[1][2][3][4] These compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.[1][2][5] Due to the limited specific research on this compound, this document provides a detailed overview of the anti-cancer properties and relevant experimental protocols based on the extensive data available for its parent compound, fucoxanthin. It is hypothesized that this compound exhibits similar, if not enhanced, bioactivity due to its structural similarity.
Data Presentation: Anti-Cancer Activity of Fucoxanthin
The following tables summarize the quantitative data on the anti-proliferative effects of fucoxanthin on various cancer cell lines. This data can serve as a baseline for designing experiments with this compound.
Table 1: IC50 Values of Fucoxanthin in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Pharyngeal Squamous Cell Carcinoma | FaDu | 17.91 (µg/mL) | 24 | [6] |
| Pharyngeal Squamous Cell Carcinoma | FaDu | 6.21 (µg/mL) | 48 | [6] |
| Pharyngeal Squamous Cell Carcinoma | Detroit 562 | 18.58 (µg/mL) | 24 | [6] |
| Pharyngeal Squamous Cell Carcinoma | Detroit 562 | 6.55 (µg/mL) | 48 | [6] |
| Ovarian Cancer | A2780 | Concentration-dependent inhibition (50, 75, 100 µM tested) | 48 | [7] |
| Ovarian Cancer | OVCAR-3 | Concentration-dependent inhibition (50, 75, 100 µM tested) | 48 | [7] |
| Colorectal Cancer | Caco-2, WiDr, HCT116 | Effective at 20 µM | Not Specified | [3] |
| Bone Cancer | TIB-223 | 14 (µg/mL) | Not Specified | [8] |
Table 2: Effects of Fucoxanthin on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Effect | Reference |
| DU145 (Prostate) | Not Specified | G1 arrest | [1] |
| HepG2 (Liver) | Not Specified | G1 arrest | [1] |
| MGC-803 (Gastric) | Not Specified | G2/M arrest | [1] |
| WiDr (Colon) | 25 | G0/G1 arrest | [5] |
| GOTO (Neuroblastoma) | 10 (µg/mL) | G0/G1 arrest | [5] |
Key Anti-Cancer Mechanisms of Fucoxanthin and its Derivatives
Fucoxanthin and its metabolites exert their anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: Fucoxanthin has been shown to induce apoptosis in various cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.[1][3]
-
Cell Cycle Arrest: It can arrest the cell cycle at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[1][5] This is often associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21WAF1/Cip1.
-
Inhibition of Signaling Pathways: Fucoxanthin has been reported to suppress several key signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and NF-κB pathways.[1][2]
-
Anti-Angiogenesis: Some studies suggest that fucoxanthin can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-cancer properties of this compound, adapted from established methods for fucoxanthin.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression levels of proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p21, Cyclin D1, Akt, p-Akt, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Key Mechanisms
Signaling Pathways
The following diagram illustrates the potential signaling pathways affected by this compound, based on the known mechanisms of fucoxanthin.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the anti-cancer properties of this compound.
Caption: General experimental workflow for in vitro anti-cancer assessment.
Conclusion
While direct experimental data for this compound is currently limited, the extensive research on its parent compound, fucoxanthin, provides a strong foundation for investigating its anti-cancer potential. The protocols and data presented herein offer a comprehensive guide for researchers to explore the efficacy and mechanisms of action of this compound as a potential therapeutic agent in cancer treatment. Further studies are warranted to elucidate the specific activities of this promising marine-derived compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer effects of fucoxanthin and fucoxanthinol on colorectal cancer cell lines and colorectal cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anticancer and Antitumor Potential of Fucoidan and Fucoxanthin, Two Main Metabolites Isolated from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fucoxanthin Inhibits the Proliferation and Metastasis of Human Pharyngeal Squamous Cell Carcinoma by Regulating the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fucoxanthin suppresses the malignant progression of ovarian cancer by inactivating STAT3/c-Myc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 19'-Hexanoyloxyfucoxanthin in Aquaculture Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
19'-Hexanoyloxyfucoxanthin is a carotenoid naturally present in various marine organisms, including microalgae and sea mussels.[1] As a derivative of fucoxanthin (B1674175), it is anticipated to share similar bioactive properties, such as antioxidant and anti-inflammatory effects, which are of significant interest for aquaculture applications. While direct research on the application of this compound in aquaculture feed is limited, this document provides a comprehensive overview based on the known benefits of the closely related compound fucoxanthin and other carotenoids. These notes are intended to guide researchers in designing and conducting experiments to evaluate the efficacy of this compound as a functional feed additive in aquaculture.
Potential Applications and Benefits in Aquaculture
The incorporation of this compound into aquaculture feed is projected to offer several advantages for the health and performance of farmed aquatic species. These benefits are primarily attributed to its potent antioxidant and anti-inflammatory properties.
-
Enhanced Antioxidant Status: Carotenoids like fucoxanthin are known to be powerful antioxidants.[2][3] They can neutralize harmful free radicals, thereby reducing oxidative stress in fish and shellfish.[2] Oxidative stress is a critical factor that can negatively impact growth, immunity, and overall health.
-
Improved Immune Response: By mitigating oxidative stress and modulating inflammatory pathways, this compound may enhance the immune system of aquatic animals.[3] Fucoxanthin has been shown to inhibit pro-inflammatory signaling pathways such as NF-κB.[3][4]
-
Growth Promotion: A robust antioxidant and immune system can lead to improved growth performance and feed utilization. While direct evidence for this compound is unavailable, studies on other carotenoids have reported positive effects on growth rates in various fish species.
-
Enhanced Pigmentation: Carotenoids are essential for the pigmentation of many aquatic species.[5][6] Supplementation with this compound could potentially enhance the skin and flesh coloration of ornamental and cultured fish, increasing their market value.[5][6]
-
Increased Stress Resistance: The antioxidant properties of this compound may help aquatic animals cope with various stressors, including poor water quality, high stocking densities, and disease challenges.
Data Presentation
Due to the lack of specific studies on this compound, the following tables present hypothetical data based on typical results observed with fucoxanthin and other carotenoid supplementation in aquaculture. These tables are for illustrative purposes to guide experimental design.
Table 1: Hypothetical Growth Performance and Survival Rate of Juvenile Rainbow Trout (Oncorhynchus mykiss) Fed Diets with this compound for 8 Weeks.
| Parameter | Control (0 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (200 mg/kg) |
| Initial Weight (g) | 10.0 ± 0.2 | 10.1 ± 0.3 | 10.0 ± 0.2 | 10.2 ± 0.3 |
| Final Weight (g) | 45.2 ± 2.5 | 48.5 ± 2.8 | 51.3 ± 3.1 | 49.8 ± 2.9 |
| Weight Gain (%) | 352 ± 25 | 380 ± 27 | 413 ± 30 | 388 ± 28 |
| Specific Growth Rate (%/day) | 2.15 ± 0.11 | 2.25 ± 0.13 | 2.35 ± 0.15 | 2.28 ± 0.14 |
| Feed Conversion Ratio | 1.35 ± 0.08 | 1.28 ± 0.07 | 1.21 ± 0.06 | 1.25 ± 0.07 |
| Survival Rate (%) | 92 ± 3 | 95 ± 2 | 98 ± 1 | 96 ± 2 |
Table 2: Hypothetical Antioxidant and Immune Parameters of Juvenile Rainbow Trout (Oncorhynchus mykiss) Fed Diets with this compound for 8 Weeks.
| Parameter | Control (0 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (200 mg/kg) |
| Superoxide (B77818) Dismutase (U/mg protein) | 150 ± 12 | 175 ± 14 | 205 ± 18 | 185 ± 16 |
| Catalase (U/mg protein) | 85 ± 7 | 98 ± 8 | 115 ± 10 | 102 ± 9 |
| Malondialdehyde (nmol/mg protein) | 2.5 ± 0.3 | 2.0 ± 0.2 | 1.6 ± 0.2 | 1.9 ± 0.2 |
| Lysozyme (B549824) Activity (U/mL) | 350 ± 25 | 410 ± 30 | 480 ± 35 | 430 ± 32 |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in an aquaculture feeding trial.
1. Preparation of this compound-Supplemented Feed
-
Objective: To prepare experimental diets with varying concentrations of this compound.
-
Materials:
-
Basal fish feed ingredients (e.g., fishmeal, soybean meal, wheat flour, fish oil, vitamin and mineral premix)
-
This compound extract or purified compound
-
Ethanol (or another suitable solvent)
-
Feed pelletizer
-
Drying oven
-
-
Procedure:
-
Determine the desired inclusion levels of this compound (e.g., 0, 50, 100, 200 mg/kg of feed).
-
Accurately weigh the basal feed ingredients and mix them thoroughly to create a homogenous basal diet.
-
Dissolve the calculated amount of this compound in a small volume of ethanol.
-
Spray the this compound solution evenly over the fish oil portion of the diet and mix well.
-
Gradually add the oil mixture to the dry basal ingredients and mix until a homogenous dough is formed.
-
Add a binder and water as needed to achieve the proper consistency for pelleting.
-
Pass the dough through a feed pelletizer to form pellets of the desired size.
-
Dry the pellets in a forced-air oven at a low temperature (e.g., 40-50°C) to a moisture content of less than 10%.
-
Store the experimental diets in airtight bags at -20°C until use to prevent degradation of the carotenoid.
-
2. Fish Rearing and Feeding Trial
-
Objective: To assess the effects of dietary this compound on the growth, survival, and health of an aquatic species.
-
Materials:
-
Experimental fish of uniform size
-
Aquaria or tanks with appropriate water quality control systems
-
Experimental diets
-
Weighing scale
-
-
Procedure:
-
Acclimate the fish to the experimental conditions for at least two weeks, feeding them the basal diet.
-
Randomly distribute the fish into experimental tanks at a specified stocking density. Each dietary treatment should have at least three replicate tanks.
-
Feed the fish their respective experimental diets to apparent satiation two to three times daily for a predetermined period (e.g., 8-12 weeks).
-
Monitor and record water quality parameters (e.g., temperature, pH, dissolved oxygen, ammonia) daily.
-
Record any mortalities daily.
-
At the end of the feeding trial, sample fish from each tank for analysis of growth performance, body composition, and physiological parameters.
-
3. Analysis of Antioxidant and Immune Parameters
-
Objective: To measure key indicators of antioxidant status and immune response.
-
Procedure:
-
Collect blood and tissue samples (e.g., liver, muscle) from the sampled fish.
-
Prepare tissue homogenates as required for specific assays.
-
Analyze antioxidant enzyme activities, such as superoxide dismutase (SOD) and catalase (CAT), using commercially available assay kits.
-
Measure lipid peroxidation by quantifying malondialdehyde (MDA) levels.
-
Assess non-specific immune parameters, such as lysozyme activity and complement activity, using established methods.
-
Mandatory Visualizations
Caption: Antioxidant signaling pathway potentially activated by this compound.
Caption: Anti-inflammatory signaling pathway potentially modulated by this compound.
Caption: Experimental workflow for evaluating this compound in aquaculture feed.
While direct evidence is currently lacking, the chemical similarity of this compound to fucoxanthin suggests its significant potential as a beneficial feed additive in aquaculture. Its anticipated antioxidant and anti-inflammatory properties could lead to improved growth, health, and stress resistance in farmed aquatic species. The protocols and hypothetical data presented here provide a framework for researchers to systematically investigate the efficacy of this promising carotenoid.
Future research should focus on:
-
Conducting in vivo feeding trials with various commercially important aquatic species to determine optimal inclusion levels of this compound.
-
Quantifying the effects on growth performance, feed utilization, survival rates, and flesh quality.
-
Elucidating the precise mechanisms of action by which this compound exerts its antioxidant and immunomodulatory effects in fish and shellfish.
-
Evaluating its efficacy in enhancing disease resistance against common aquatic pathogens.
Systematic investigation of this compound will be crucial to validate its potential as a high-value functional ingredient for the sustainable development of the aquaculture industry.
References
- 1. A series of this compound derivatives from the sea mussel, Mytilus galloprovincialis, grown in the Black Sea, Ukraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Fucoxanthin Research for the Prevention and Treatment of Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review on Marine Algae-Derived Fucoxanthin: An Update of Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colour Enhancement of Ornamental Fishes through Application of Dietary Carotenoids - Pashudhan Praharee | Pet Care Blog [pashudhanpraharee.com]
- 6. The importance of carotenoids in aquafeeds - Responsible Seafood Advocate [globalseafood.org]
19'-Hexanoyloxyfucoxanthin as a potential nutraceutical ingredient.
Application Notes & Protocols: 19'-Hexanoyloxyfucoxanthin
Topic: this compound as a Potential Nutraceutical Ingredient
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a significant carotenoid belonging to the xanthophyll class, naturally occurring in various marine organisms, particularly prymnesiophytes and some dinoflagellates.[1] It is a derivative of the more widely studied fucoxanthin (B1674175), featuring a hexanoyloxy group at the 19'-position.[2] This structural modification influences its chemical properties and may enhance its biological activity. Like fucoxanthin, this compound is recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a compound of high interest for development as a nutraceutical or pharmaceutical agent.[3][4][5] The unique chemical structure, including an allene (B1206475) bond and a 5,6-monoepoxide, contributes to its diverse pharmacological activities.[6] However, challenges such as low water solubility and stability must be addressed to maximize its therapeutic potential.[7] This document provides an overview of its biological activities, quantitative data, and detailed protocols for its study.
Biological Activities & Applications
The therapeutic potential of this compound is inferred from its own studies and the extensive research on its parent compound, fucoxanthin.
Anti-Inflammatory Activity
Fucoxanthin and its derivatives exhibit significant anti-inflammatory effects. They work by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8][9] The mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[9] This regulation is achieved through the suppression of major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][10] By inhibiting these pathways, fucoxanthin prevents the translocation of NF-κB into the nucleus, thereby reducing the transcription of genes involved in the inflammatory response.[10]
Anti-Cancer Activity
Fucoxanthin demonstrates potent anti-cancer effects across a variety of cancer cell lines, including breast, prostate, colon, and liver cancer.[3][11] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, primarily in the G0/G1 phase, and the promotion of apoptosis (programmed cell death).[11] Apoptosis is triggered via the regulation of key proteins such as Bcl-2 family members and the activation of caspases.[3][11] Furthermore, fucoxanthin can inhibit cancer cell proliferation, migration, and invasion by modulating critical signaling pathways like PI3K/Akt, MAPK, and STAT3.[4][10][12] It has also been shown to suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[3]
Antioxidant Activity
The antioxidant properties of fucoxanthin and its derivatives are central to their health benefits.[13] Carotenoids are effective scavengers of free radicals, such as reactive oxygen species (ROS), which cause oxidative damage to cells and contribute to aging and various chronic diseases.[10] The ability to donate a hydrogen atom to stabilize radicals is a key mechanism of their antioxidant action.[14] This activity can be quantified using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[15][16]
Quantitative Data Summary
The following tables summarize the biological activities of fucoxanthin, the parent compound of this compound. This data provides a strong rationale for investigating the specific efficacy of its derivatives.
Table 1: Anti-Inflammatory Effects of Fucoxanthin
| Activity | Model System | Concentration | Effect | Reference |
| NO Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | 12.5 - 50 µM | Dose-dependent inhibition of NO production | [9] |
| PGE₂ Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | 50 µM | Slight reduction in PGE₂ production | [9] |
| Cytokine (TNF-α, IL-1β, IL-6) Inhibition | LPS-stimulated RAW 264.7 Macrophages | 12.5 - 50 µM | Dose-dependent reduction in cytokine release and mRNA expression | [9] |
| iNOS & COX-2 Protein Expression | LPS-stimulated RAW 264.7 Macrophages | 12.5 - 50 µM | Dose-dependent inhibition of iNOS and COX-2 protein expression | [9] |
Table 2: Anti-Cancer Effects of Fucoxanthin
| Activity | Cancer Cell Line | Concentration | Effect | Reference |
| Cytotoxicity / Apoptosis | Human Glioma (U251) | Not specified | Time- and dose-dependent growth inhibition via apoptosis (64.4±4.8%) | [12] |
| Apoptosis Induction | Breast Cancer (MCF-7) | 25 µM | Induction of apoptosis | [3] |
| Cell Viability Reduction | Breast Cancer (MCF-7, MDA-MB-231) | Not specified | Dose- and time-dependent reduction in viability | [11] |
| Cell Cycle Arrest | Liver Cancer (HepG2) | Not specified | Inhibition of cyclin D expression, inducing G0/G1 phase arrest | [11] |
| Proliferation Inhibition | Colorectal Cancer (Caco-2, HT-29, DLD-1) | Not specified | Significant reduction in proliferation | [11] |
Table 3: Antioxidant Activity of Fucoxanthin Stereoisomers
| Assay | Compound | EC₅₀ Value (µg/mL) | Reference |
| ABTS Radical Scavenging | 9'-Z-Fucoxanthin | 33.54 | |
| ABTS Radical Scavenging | all-E-Fucoxanthin | > 33.54 | |
| DPPH Radical Scavenging | 9'-Z-Fucoxanthin | > all-E-Fucoxanthin |
Experimental Protocols
Isolation and Purification of this compound
This protocol provides a general workflow for the isolation and purification of fucoxanthin and its derivatives from marine sources like brown algae or diatoms.[17][18][19]
Objective: To extract and purify this compound to a high degree of purity for experimental use.
Materials:
-
Lyophilized marine biomass (e.g., Tisochrysis lutea, Sargassum horneri)
-
Solvents: Acetone (B3395972), Ethanol (B145695) (EtOH), n-Hexane, Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), Water
-
Chromatography media: Silica gel, Octadecylsilyl (ODS) silica
-
Solid Phase Extraction (SPE) cartridges
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
HPLC system with a PDA detector
Procedure:
-
Extraction:
-
Extract the lyophilized biomass (e.g., 100 g) with acetone or ethanol (1 L) at room temperature with stirring for 24 hours, protected from light.[20]
-
Filter the mixture to separate the biomass from the solvent extract. Repeat the extraction on the biomass residue to ensure complete recovery.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.[20]
-
-
Solvent Partitioning (Optional):
-
Redissolve the crude extract in an ethanol/water mixture and partition against n-hexane to remove non-polar compounds like chlorophylls (B1240455) and other lipids. The fucoxanthin derivatives will remain in the hydroalcoholic phase.
-
-
Column Chromatography:
-
Subject the crude extract to open column chromatography.[19]
-
Silica Gel Column: Use a gradient elution system starting with n-hexane and gradually increasing the polarity with dichloromethane and methanol to separate different pigment fractions.
-
ODS Column (Reversed-Phase): Use a gradient of ethanol-water (e.g., starting from 70% EtOH and increasing to 100%) as the mobile phase.[19] Fucoxanthin and its derivatives typically elute at high ethanol concentrations (e.g., 90%).[19]
-
-
Purification:
-
Collect the fractions containing the target compound based on color and TLC analysis.
-
Further purify the pooled fractions using preparative HPLC or techniques like Centrifugal Partition Chromatography (CPC) for higher purity.[20]
-
-
Characterization:
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of the purified compound.[14][21]
Materials:
-
This compound stock solution (in ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in ethanol)
-
Ethanol
-
96-well microplate
-
Microplate reader
-
Positive control: Ascorbic acid or Trolox
Procedure:
-
Prepare a fresh 0.1 mM DPPH solution in ethanol. Keep it in the dark.
-
Prepare serial dilutions of the this compound sample and the positive control in ethanol.
-
In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank (100 µL ethanol + 100 µL DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
% Scavenging Activity = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Calculate the EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Objective: To assess the ability of this compound to inhibit NO production in LPS-stimulated macrophages.[9]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard curve
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in each sample by comparing the absorbance to the NaNO₂ standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated control.
Anti-Cancer Activity: MTT Cell Viability Assay
Objective: To evaluate the cytotoxic effect of this compound on cancer cells.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HepG2)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Reading: Measure the absorbance at 570 nm.
-
Calculation:
-
% Cell Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. epic.awi.de [epic.awi.de]
- 2. A series of this compound derivatives from the sea mussel, Mytilus galloprovincialis, grown in the Black Sea, Ukraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fucoxanthin suppresses the malignant progression of ovarian cancer by inactivating STAT3/c-Myc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of Marine Bioactive Compounds and Their Potential as Functional Food Ingredients in the Prevention and Treatment of Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of anti-inflammatory effect of fucoxanthin isolated from brown algae in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Fucoxanthin Research for the Prevention and Treatment of Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Green Gold: Exploring the Cancer Treatment and the Other Therapeutic Potential of Fucoxanthin Derivatives from Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Fucoxanthin: A promising compound for human inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Evaluation of the Radical-Scavenging Activities of Fucoxanthin and Its Stereoisomers | MDPI [mdpi.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. A novel strategy for isolation and purification of fucoxanthinol and fucoxanthin from the diatom Nitzschia laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. archimer.ifremer.fr [archimer.ifremer.fr]
- 21. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 19'-Hexanoyloxyfucoxanthin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the bioactivity of 19'-Hexanoyloxyfucoxanthin, a marine carotenoid with significant therapeutic potential. The following protocols detail in vitro methodologies to assess its anti-cancer, anti-inflammatory, and antioxidant properties.
Introduction
This compound is a derivative of fucoxanthin, a xanthophyll abundant in brown seaweeds. Fucoxanthin and its metabolites have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. These activities are often attributed to the modulation of key cellular signaling pathways. This document outlines detailed cell culture protocols to enable researchers to systematically evaluate the bioactivity of this compound.
Preparation of this compound for Cell Culture
Due to its lipophilic nature, this compound requires careful preparation for use in aqueous cell culture media.
Protocol: Stock Solution Preparation
-
Dissolution: Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Anti-Cancer Bioactivity Assays
The anti-cancer potential of this compound can be evaluated through a series of in vitro assays assessing its effects on cell viability, proliferation, migration, invasion, apoptosis, and cell cycle progression.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, Caco-2, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µg/mL) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration (Wound Healing Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
Protocol: Wound Healing Assay
-
Cell Seeding: Seed cancer cells (e.g., A2780) in a 6-well plate to create a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound (e.g., 1, 2.5 µM).
-
Image Acquisition: Capture images of the scratch at 0, 24, 48, and 72 hours using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion (Transwell Assay)
The Transwell assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Protocol: Transwell Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells (e.g., FaDu, Detroit 562) in the upper chamber in serum-free medium containing various concentrations of this compound.
-
Chemoattractant: Add medium supplemented with 10% fetal bovine serum (FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cancer cells (e.g., HCT116) and treat with different concentrations of this compound (e.g., 5, 10 µM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Treat cancer cells with this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Washing and Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Anti-Inflammatory Bioactivity Assays
The anti-inflammatory effects of this compound can be determined by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Production (Griess Assay)
Protocol: Griess Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Production (ELISA)
Protocol: ELISA for TNF-α and IL-6
-
Cell Seeding and Treatment: Follow steps 1-3 of the Griess Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cytokines from the standard curve.
Antioxidant Bioactivity Assays
The antioxidant capacity of this compound can be assessed using cell-free radical scavenging assays.
DPPH Radical Scavenging Assay
Protocol: DPPH Assay
-
Reaction Mixture: In a 96-well plate, mix different concentrations of this compound (dissolved in methanol or ethanol) with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
ABTS Radical Scavenging Assay
Protocol: ABTS Assay
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with potassium persulfate and incubating in the dark for 12-16 hours.
-
Reaction Mixture: Mix different concentrations of this compound with the ABTS•+ solution.
-
Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Anti-proliferative Activity of this compound (IC₅₀ values)
| Cell Line | Compound | IC₅₀ (µM) after 48h |
| HeLa (Cervical Cancer) | This compound | Data to be determined |
| Caco-2 (Colorectal Cancer) | This compound | Data to be determined |
| HepG2 (Liver Cancer) | This compound | Data to be determined |
| A2780 (Ovarian Cancer) | Fucoxanthin (for reference) | ~2.5[1] |
Table 2: Effect of this compound on Cell Migration and Invasion
| Assay | Cell Line | Treatment Concentration (µM) | % Inhibition (relative to control) |
| Wound Healing | A2780 | 1 | Data to be determined |
| 2.5 | Significant inhibition observed[1] | ||
| Transwell Invasion | FaDu | Concentrations to be tested | Data to be determined |
| Detroit 562 | Concentrations to be tested | Significant reduction in invasion[2] |
Table 3: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Assay | Cell Line | Treatment Concentration (µM) | Observation |
| Apoptosis | HCT116 | 5 | Increase in early and late apoptotic cells |
| 10 | Dose-dependent increase in apoptosis[3] | ||
| Cell Cycle | FaDu | Concentrations to be tested | G0/G1 phase arrest |
| Detroit 562 | Concentrations to be tested | Dose-dependent G0/G1 arrest |
Table 4: Anti-inflammatory Effects of this compound
| Assay | Cell Line | Treatment Concentration | % Inhibition of LPS-induced production |
| Nitric Oxide (NO) | RAW 264.7 | Concentrations to be tested | Data to be determined |
| TNF-α | RAW 264.7 | Concentrations to be tested | Data to be determined |
| IL-6 | RAW 264.7 | Concentrations to be tested | Data to be determined |
Table 5: Antioxidant Activity of this compound (IC₅₀ values)
| Assay | Compound | IC₅₀ (mg/mL) |
| DPPH Scavenging | This compound | Data to be determined |
| ABTS Scavenging | Fucoxanthin (for reference) | ~0.03 |
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the experimental workflows described in these application notes.
References
Application Notes and Protocols for the Structural Elucidation of 19'-Hexanoyloxyfucoxanthin via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
19'-Hexanoyloxyfucoxanthin is a significant carotenoid found in various marine organisms, exhibiting a range of biological activities that are of interest in pharmaceutical and nutraceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such complex natural products. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using one- and two-dimensional NMR techniques.
Structural Overview
This compound shares the core structure of fucoxanthin (B1674175), with the addition of a hexanoyloxy group at the C19' position. This modification significantly influences its biological activity and requires precise spectroscopic characterization for confirmation.
Experimental Protocols
A comprehensive NMR analysis of this compound involves a suite of experiments to determine its complete chemical structure, including the constitution and relative stereochemistry.
Sample Preparation
-
Isolation and Purification: Isolate this compound from the source material using appropriate chromatographic techniques (e.g., column chromatography followed by HPLC) to ensure high purity (>95%).
-
Sample Concentration: For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of the purified compound in 0.5-0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a suitable solvent as it is relatively non-polar and effectively solubilizes carotenoids.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm for ¹H and ¹³C). Modern spectrometers can also reference to the residual solvent peak (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C in CDCl₃).
-
Handling Precautions: Carotenoids are sensitive to light and oxidation. All sample preparation steps should be carried out under dim light and an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
NMR Instrumentation and Parameters
The following parameters are recommended for acquiring high-quality NMR data on a 400 MHz or higher field spectrometer:
-
Spectrometer: Bruker Avance III 400 MHz (or equivalent) equipped with a broadband probe.
-
Temperature: 298 K (25 °C).
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: zg30 (or a similar 30° pulse sequence)
-
Spectral Width (SW): 12-15 ppm
-
Acquisition Time (AQ): 3-4 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Spectral Width (SW): 200-220 ppm
-
Acquisition Time (AQ): 1-2 s
-
Relaxation Delay (D1): 2-5 s
-
Number of Scans (NS): 1024-4096 (or more, as ¹³C is less sensitive)
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Data Points (TD): 2048 (F2) x 256 (F1)
-
Number of Scans (NS): 8-16
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2 (phase-sensitive with multiplicity editing)
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
-
Data Points (TD): 2048 (F2) x 256 (F1)
-
Number of Scans (NS): 16-32
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz
-
Data Points (TD): 2048 (F2) x 256 (F1)
-
Number of Scans (NS): 32-64
-
Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. The data for the fucoxanthin core is based on published values, while the shifts for the hexanoyloxy moiety and adjacent protons are estimated based on standard functional group effects.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm) | Key COSY Correlations (H-H) | Key HMBC Correlations (H→C) |
| Fucoxanthin Core | ||||
| 1 | 35.8 | 1.07 (s) | - | C-2, C-5, C-6 |
| 2 | 47.1 | 1.81 (m), 2.05 (m) | H-3 | C-1, C-3, C-4 |
| 3 | 74.1 | 3.80 (m) | H-2, H-4 | C-1, C-2, C-4, C-5 |
| 4 | 43.9 | 2.25 (m) | H-3 | C-2, C-3, C-5, C-6 |
| 5 | 137.9 | - | - | - |
| 6 | 125.1 | 6.05 (s) | - | C-4, C-5, C-7, C-8 |
| 7 | 136.9 | 6.60-6.75 (m) | H-8 | C-5, C-6, C-8, C-9 |
| 8 | 197.5 | - | - | - |
| 9 | 134.5 | 6.60-6.75 (m) | H-10 | C-7, C-8, C-10, C-11 |
| 10 | 124.8 | 6.60-6.75 (m) | H-9, H-11 | C-8, C-9, C-11, C-12 |
| 11 | 137.8 | 6.60-6.75 (m) | H-10, H-12 | C-9, C-10, C-12, C-13 |
| 12 | 144.9 | 6.60-6.75 (m) | H-11 | C-10, C-11, C-13, C-14 |
| 13 | 147.2 | - | - | - |
| 14 | 130.5 | 6.40 (d) | H-15 | C-12, C-13, C-15, C-20' |
| 15 | 129.1 | 6.65 (d) | H-14 | C-13, C-14, C-15' |
| 1' | 36.9 | 0.81 (s) | - | C-2', C-5', C-6' |
| 2' | 49.3 | 1.48 (m), 1.75 (m) | H-3' | C-1', C-3', C-4' |
| 3' | 68.1 | 5.38 (m) | H-2', H-4' | C-1', C-2', C-4', C-5' |
| 4' | 45.2 | 1.95 (m) | H-3' | C-2', C-3', C-5', C-6' |
| 5' | 70.1 | 3.75 (m) | - | C-1', C-4', C-6', C-7' |
| 6' | 132.8 | - | - | - |
| 7' | 122.1 | 6.07 (s) | - | C-5', C-6', C-8', C-9' |
| 8' | 202.9 | - | - | - |
| 9' | 145.2 | - | - | - |
| 10' | 128.5 | 6.60-6.75 (m) | H-11' | C-8', C-9', C-11', C-12' |
| 11' | 137.5 | 6.60-6.75 (m) | H-10', H-12' | C-9', C-10', C-12', C-13' |
| 12' | 135.9 | 6.60-6.75 (m) | H-11' | C-10', C-11', C-13', C-14' |
| 13' | 147.2 | - | - | - |
| 14' | 130.5 | 6.40 (d) | H-15' | C-12', C-13', C-15' |
| 15' | 129.1 | 6.65 (d) | H-14' | C-13', C-14' |
| 16 | 12.8 | 1.07 (s) | - | C-1, C-5, C-6 |
| 17 | 12.8 | 1.07 (s) | - | C-1, C-5, C-6 |
| 18 | 21.3 | 1.36 (s) | - | C-4, C-5, C-6 |
| 19 | 13.1 | 1.97 (s) | - | C-8, C-9, C-10 |
| 20 | 12.5 | 1.93 (s) | - | C-12, C-13, C-14 |
| 16' | 28.5 | 0.81 (s) | - | C-1', C-5', C-6' |
| 17' | 28.5 | 0.81 (s) | - | C-1', C-5', C-6' |
| 18' | 21.5 | 1.25 (s) | - | C-4', C-5', C-6' |
| 19' | 61.5 | 4.95 (d), 4.85 (d) | - | C-8', C-9', C-10' |
| 20' | 12.5 | 1.83 (s) | - | C-12', C-13', C-14' |
| 3'-OAc | 170.5 (C=O), 21.3 (CH₃) | 2.05 (s) | - | C-3' (from CH₃) |
| 19'-Hexanoyloxy Moiety | ||||
| 1'' (C=O) | ~173 | - | - | - |
| 2'' (CH₂) | ~34 | ~2.3 (t) | H-3'' | C-1'', C-3'', C-4'' |
| 3'' (CH₂) | ~25 | ~1.6 (m) | H-2'', H-4'' | C-2'', C-4'', C-5'' |
| 4'' (CH₂) | ~31 | ~1.3 (m) | H-3'', H-5'' | C-3'', C-5'', C-6'' |
| 5'' (CH₂) | ~22 | ~1.3 (m) | H-4'', H-6'' | C-4'', C-6'' |
| 6'' (CH₃) | ~14 | ~0.9 (t) | H-5'' | C-4'', C-5'' |
Visualization of Experimental Workflow and Structural Correlations
The following diagrams illustrate the logical workflow for the NMR-based structural elucidation and the key 2D NMR correlations that confirm the structure of this compound.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Key 2D NMR correlations for structural confirmation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The protocols and data presented herein serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development to confidently identify and characterize this and related carotenoid structures. The detailed analysis of COSY, HSQC, and HMBC spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.
Troubleshooting & Optimization
Troubleshooting 19'-Hexanoyloxyfucoxanthin degradation during extraction.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation of 19'-Hexanoyloxyfucoxanthin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to degradation?
This compound is a xanthophyll, a type of carotenoid pigment found in several marine organisms, particularly prymnesiophytes and some dinoflagellates.[1] Its unique and complex chemical structure, which includes an allenic bond, a 5,6-monoepoxide, and a conjugated carbonyl group in its polyene chain, makes it inherently unstable.[2] This structure is highly susceptible to degradation from various environmental factors.
Q2: What are the primary factors that cause the degradation of this compound during extraction?
The primary causes of degradation are oxidation and isomerization (the conversion from the natural trans-isomer to cis-isomers).[3] These processes are typically initiated by exposure to:
-
Heat: Thermal energy can cause fragmentation and isomerization of the molecule.[3]
-
Light: Photo-oxidation and light-induced isomerization are significant degradation pathways.[3][4]
-
Oxygen: The multiple conjugated double bonds in the structure are highly susceptible to oxidation.[3]
-
Acids and Bases: Extreme pH levels can lead to isomerization and other chemical alterations.[5][6]
Q3: What are the visible signs of this compound degradation?
Degradation often results in a loss of the characteristic orange color of the extract, a process sometimes referred to as bleaching.[5] This color loss corresponds to a decrease in the compound's bioactivity and concentration. Analytically, degradation can be observed through changes in the HPLC chromatogram, such as the appearance of new peaks corresponding to isomers or breakdown products and a decrease in the main this compound peak.
Q4: How can I minimize degradation during sample storage?
For optimal stability, samples and extracts should be stored under the following conditions:
-
Temperature: For long-term storage, temperatures of -70°C or -80°C are recommended to minimize degradation.[7] If these temperatures are not achievable, storage at -20°C is a viable alternative for shorter durations.[6][7]
-
Light: Store all samples and extracts in amber vials or wrapped in aluminum foil to protect them from light.[6]
-
Atmosphere: To prevent oxidation, blanket the sample with an inert gas like argon or nitrogen before sealing and storing.[6]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete Extraction: The solvent may not be effectively penetrating the sample matrix. | - Ensure the sample is finely ground to increase surface area.- Consider using extraction enhancement techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE).[8] |
| 2. Degradation During Extraction: The compound is breaking down during the process. | - Follow the optimized extraction protocol below, paying close attention to temperature, light, and oxygen exclusion.- Add an antioxidant like Butylated Hydroxytoluene (BHT) at 0.1% (w/v) to your extraction solvent.[7] | |
| Color of Extract Fades Quickly | 1. Photo-oxidation: The extract is being exposed to light. | - Work under dim, indirect lighting, or use red or yellow light.[6]- Use amber glassware or cover glassware with aluminum foil throughout the extraction process. |
| 2. Oxidation: The extract is reacting with atmospheric oxygen. | - Degas your solvents before use.- Continuously blanket the sample and extract with an inert gas (nitrogen or argon) during extraction and solvent evaporation steps.[6] | |
| Multiple Peaks Around the Target Peak in HPLC | 1. Isomerization: The all-trans form is converting to cis-isomers. | - Avoid exposure to heat, light, and acidic conditions, as these promote isomerization.[5]- Prepare samples for analysis immediately after extraction and avoid leaving them at room temperature. |
| 2. Co-eluting Impurities: Other pigments or compounds are present. | - Optimize your HPLC gradient to improve peak separation.- Consider a purification step after initial extraction, such as open column chromatography.[2] | |
| Inconsistent Results Between Batches | 1. Variability in Sample Material: The concentration of the target compound can vary in the raw material. | - Homogenize a larger batch of raw material before taking samples for extraction to ensure uniformity. |
| 2. Inconsistent Extraction Conditions: Minor variations in temperature, time, or light exposure. | - Strictly adhere to a standardized protocol for all extractions.- Document all extraction parameters for each batch to identify potential sources of variation. |
Data Presentation: Extraction & Stability
Table 1: Comparison of Fucoxanthin Extraction Methods and Solvents.
| Extraction Method | Algae Species | Solvent | Conditions | Yield | Reference |
| Microwave-Assisted Extraction (MAE) | L. japonica, U. pinnatifida, S. fusiforme | Ethanol (B145695) | 50°C, 10 min | 5.13, 109.30, 2.12 mg/100g | [9] |
| Soxhlet Assisted Extraction (SAE) | Undaria pinnatifida | Ethanol | 78°C, 12 h | 50 µg/g | [8] |
| Supercritical Fluid Extraction (SFE) | Undaria pinnatifida | CO₂ with Ethanol co-solvent | 60°C, 400 bar, 3 h | 994.53 µg/g | [9] |
| Maceration | Sargassum horneri | 80% Ethanol | 25°C, 2 h | 0.28 mg/g (fresh weight) | [2] |
Table 2: Stability of Fucoxanthin under Different Storage Conditions.
| Compound | Matrix | Temperature | Duration | Degradation | Reference |
| Fucoxanthin | Milk | 10°C | 28 days | ~20% | [9] |
| Fucoxanthin | Milk | 26°C | 28 days | ~20% | [9] |
| Fucoxanthin | Water | 10°C | 28 days | ~40% | [9] |
| Fucoxanthin | Water | 26°C | 28 days | ~80% | [9] |
| β-carotene | Dried Sweet Potato Chips | 40°C | 54 days | 90% | [6] |
Experimental Protocols
Recommended Protocol for Minimized Degradation Extraction
This protocol combines best practices to limit exposure to heat, light, and oxygen.
1. Preparation (Pre-Extraction)
-
Sample Handling: If starting with wet biomass, lyophilize (freeze-dry) the material to remove water, which can interfere with extraction efficiency.[5] Store lyophilized material at -20°C or lower in the dark.[4]
-
Work Environment: Perform all steps under dim, indirect light. Using red or yellow photographic safe lights is ideal.[6]
-
Solvent Preparation: Use HPLC-grade solvents. Degas the chosen solvent (e.g., ethanol or acetone) by sparging with nitrogen or argon for 15-20 minutes. Add 0.1% (w/v) BHT as an antioxidant.[7]
-
Glassware: Use amber glass volumetric flasks, beakers, and vials. If unavailable, wrap all glassware in aluminum foil.
2. Extraction
-
Grinding: Grind the lyophilized sample into a fine powder using a mortar and pestle, preferably on ice or in a cold room to minimize heat generation.
-
Solvent Addition: Add the chilled, degassed extraction solvent to the powdered sample at a ratio of 10:1 (mL/g).[9]
-
Extraction Process (Choose one):
-
Maceration (Cold Stirring): Place the mixture in an amber flask on a magnetic stirrer in a cold room (4°C) or an ice bath. Stir for 2-4 hours.
-
Microwave-Assisted Extraction (MAE): For a faster extraction, use a laboratory microwave system. Set the temperature to not exceed 40-50°C and the time to 5-10 minutes.[9]
-
-
Separation:
-
Centrifuge the mixture at 4°C to pellet the solid biomass.
-
Carefully decant the supernatant (the extract) into a new, chilled amber flask.
-
Repeat the extraction on the pellet 1-2 more times to ensure complete recovery, combining the supernatants.
-
3. Post-Extraction
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 35-40°C. [6] Apply a gentle stream of nitrogen to the flask to maintain an inert atmosphere.
-
Final Product: Once the solvent is removed, immediately redissolve the residue in a small, precise volume of solvent for analysis or blanket the dried extract with nitrogen, seal tightly, and store at -80°C.[7]
Visualizations
Diagram 1: General Workflow for Low-Degradation Extraction
Caption: Optimized workflow to minimize this compound degradation.
Diagram 2: Troubleshooting Logic for Low Extraction Yield
Caption: Decision tree for troubleshooting low extraction yields.
References
- 1. epic.awi.de [epic.awi.de]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Optimizing light and temperature for 19'-Hexanoyloxyfucoxanthin production in algae.
Welcome to the technical support center for optimizing 19'-Hexanoyloxyfucoxanthin production in algae. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of light and temperature for this compound production.
Q1: My algal culture exhibits high cell density, but the this compound yield per cell is low. What is the likely cause?
A: This is a classic trade-off between biomass growth and secondary metabolite production. The optimal conditions for rapid cell division (e.g., higher light intensity and optimal growth temperature) often do not align with the conditions that trigger maximum pigment accumulation.[1] High light can lead to photo-oxidative stress, which may decrease the content of light-harvesting pigments like this compound. For maximum overall yield, consider a two-stage cultivation strategy:
-
Stage 1 (Growth Phase): Cultivate the algae under conditions optimized for rapid biomass accumulation (typically medium to high light and optimal temperature).
-
Stage 2 (Induction Phase): Once the desired cell density is reached, shift the culture to conditions that favor pigment production, such as lower light intensity or a slight deviation from the optimal temperature.[1][2]
Q2: What is the ideal light intensity to maximize this compound content?
A: There is no single universal optimum, as the ideal light intensity is highly species-specific. However, a general consensus from research on related fucoxanthins is that lower light intensities, typically in the range of 10-100 µmol photons m⁻² s⁻¹ , tend to enhance the pigment content within the cells.[3][4][5] In contrast, high light intensities often lead to a decrease in fucoxanthin (B1674175) concentration per cell.[1] For example, in one study with Conticribra weissflogii, an optimal light intensity for fucoxanthin production was found to be 30 µmol m⁻² s⁻¹.[6] It is crucial to perform a light-intensity screening experiment for your specific algal strain to determine its unique optimum.
Q3: How does temperature influence production, and should I always cultivate at the temperature that gives the fastest growth?
A: Temperature significantly affects both growth rate and pigment biosynthesis. The optimal temperature for maximal growth may not be the same as the optimal temperature for pigment accumulation.[1] For many relevant microalgae, the optimal temperature for growth falls between 20°C and 30°C.[7] However, exposing the culture to temperatures slightly outside this optimal range can sometimes induce a stress response that enhances carotenoid production. For instance, in Phaeodactylum tricornutum, a higher temperature of 25°C increased growth rate but decreased the fucoxanthin content, particularly under high light conditions, compared to 20°C.[1] Conversely, a study on Conticribra weissflogii identified 30°C as the optimal temperature for fucoxanthin yield.[6] Therefore, it is recommended to test a range of temperatures to find the best balance for your specific species and production goals.
Q4: My pigment extract has an unexpected color or absorption spectrum. What could be the issue?
A: This could be due to several factors:
-
Pigment Degradation: Fucoxanthin and its derivatives are sensitive to light, heat, and oxygen. Ensure that extraction is performed quickly, under dim light, and at low temperatures. Store extracts at -20°C or below under an inert atmosphere (e.g., nitrogen or argon).
-
Co-extraction of Other Pigments: Crude extracts will contain a mixture of pigments, primarily chlorophylls, which can mask the characteristic orange color of this compound. The absorption spectrum will reflect this mixture.
-
Incomplete Extraction: The chosen solvent (e.g., acetone (B3395972), ethanol) may not have been efficient in extracting all carotenoids. Ensure sufficient solvent volume and extraction time.
-
Purity: The final color and spectrum depend on the purity of the pigment. Further purification steps, such as chromatography, are necessary to isolate this compound.[8]
Q5: I am struggling to separate this compound from fucoxanthin and other carotenoids using HPLC. Do you have any suggestions?
A: Achieving good separation of structurally similar carotenoids requires careful optimization of the HPLC method.[9]
-
Column Choice: A C18 or C30 reverse-phase column is typically used for carotenoid separation. C30 columns often provide better resolution for geometric isomers.
-
Mobile Phase: A gradient elution is usually necessary. Typical solvent systems involve mixtures of acetonitrile, methanol, water, and sometimes a modifier like triethylamine (B128534) or ammonium (B1175870) acetate (B1210297) to improve peak shape.
-
Flow Rate and Temperature: Optimizing the column temperature and mobile phase flow rate can significantly impact resolution.
-
Reference Standards: Use a certified reference standard for this compound to confirm peak identity by comparing retention times and UV-Vis spectra.[10]
Data Presentation: Optimal Conditions
The following tables summarize quantitative data from various studies on fucoxanthin production, which can serve as a starting point for optimizing this compound.
Table 1: Optimal Light and Temperature Conditions for Fucoxanthin Production in Various Microalgae
| Algal Species | Optimal Light Intensity (µmol m⁻² s⁻¹) | Optimal Temperature (°C) | Max Fucoxanthin Yield (mg/g DW) | Reference |
| Phaeodactylum tricornutum | ~13.5 (for content) / ~62 (for growth) | 20 | Not specified | [1] |
| Conticribra weissflogii | 30 | 30 | 1.372 | [6] |
| Cyclotella meneghiniana | Low Light (<40) | 24 | 7.76 | [5] |
| Isochrysis galbana | Not specified | 20 | 18.8 (N-dependent) | [5][11] |
| General Range (Multiple Species) | 10 - 100 | 20 - 30 | Varies | [3][4][7] |
Experimental Protocols
Protocol 1: Two-Stage Cultivation for Enhanced this compound Production
-
Stage 1: Biomass Growth Phase
-
Inoculum: Prepare a healthy, exponentially growing seed culture of the target alga (e.g., Emiliania huxleyi).
-
Medium: Inoculate the production-scale photobioreactor containing sterile, nutrient-replete medium (e.g., f/2 medium).
-
Light: Set the light intensity to the optimum for growth (e.g., 100-150 µmol m⁻² s⁻¹ on a 16:8 light:dark cycle). This value should be predetermined for your species.
-
Temperature: Maintain the culture at the optimal temperature for growth (e.g., 20°C).
-
Monitoring: Monitor cell density daily using a hemocytometer or spectrophotometer.
-
-
Stage 2: Pigment Induction Phase
-
Transition: When the culture reaches the late exponential phase, initiate the induction stage.
-
Light: Reduce the light intensity significantly to a level known to promote carotenoid accumulation (e.g., 30-50 µmol m⁻² s⁻¹).[5]
-
Temperature (Optional): Introduce a mild temperature stress by slightly increasing or decreasing the temperature by 2-4°C from the growth optimum.
-
Duration: Continue cultivation under these conditions for 3-5 days.
-
Harvesting: Harvest the algal biomass by centrifugation (e.g., 5000 x g for 10 minutes) when pigment content is maximal (determined by periodic sampling and analysis).
-
Protocol 2: Pigment Extraction and Quantification by HPLC
-
Sample Preparation:
-
Start with a known quantity of lyophilized (freeze-dried) algal biomass.
-
Grind the biomass into a fine powder to facilitate solvent penetration.
-
-
Extraction:
-
Add 10 mL of 100% acetone per 100 mg of dry biomass.[5]
-
Vortex vigorously for 1 minute.
-
Perform the extraction in the dark on ice for 20 minutes, with intermittent vortexing.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (the pigment extract).
-
Repeat the extraction process on the pellet 2-3 times until the pellet is colorless. Pool all supernatants.
-
-
Quantification by HPLC:
-
Sample Filtration: Filter the pooled extract through a 0.22 µm syringe filter into an amber HPLC vial.
-
Instrumentation: Use an HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 80:20 (v/v) Methanol:Ammonium Acetate (1 M)
-
Solvent B: 60:40 (v/v) Methanol:Acetone
-
-
Gradient Program:
-
0-15 min: 100% A to 100% B (linear gradient)
-
15-25 min: 100% B (isocratic)
-
25-30 min: 100% B to 100% A (linear gradient for re-equilibration)
-
-
Detection: Monitor at 445 nm.
-
Identification: Identify the this compound peak by comparing its retention time and absorption spectrum with a certified standard.[10]
-
Calculation: Quantify the concentration using a calibration curve generated from the standard.
-
Visualizations: Pathways and Workflows
Biosynthesis Pathway
The biosynthesis of this compound is an extension of the fucoxanthin pathway, which itself is intricately linked to the photoprotective xanthophyll cycle in diatoms and haptophytes.[12][13]
Caption: Proposed biosynthesis pathway for this compound in algae.
Experimental Workflow
This diagram outlines the logical flow of an experiment designed to optimize production conditions.
Caption: Experimental workflow for optimizing production of algal pigments.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Fucoxanthin Production of Microalgae under Different Culture Factors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. jlakes.org [jlakes.org]
- 8. Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights on the downstream purification of fucoxanthin, a microalgal carotenoid, from an aqueous two-phase system strea… [ouci.dntb.gov.ua]
- 10. epic.awi.de [epic.awi.de]
- 11. researchgate.net [researchgate.net]
- 12. Green diatom mutants reveal an intricate biosynthetic pathway of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green diatom mutants reveal an intricate biosynthetic pathway of fucoxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isomerization of 19'-Hexanoyloxyfucoxanthin during storage.
Welcome to the Technical Support Center for 19'-Hexanoyloxyfucoxanthin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound during storage and experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide: Minimizing this compound Isomerization
This guide addresses specific issues that can lead to the isomerization of this compound, primarily from the stable all-trans form to various cis isomers, which can compromise analytical accuracy and biological activity assessment.
| Problem | Potential Cause | Recommended Solution |
| High levels of cis-isomers detected in samples | Exposure to Light: this compound is highly susceptible to photo-isomerization, particularly when in solution. | - Work in a dark or dimly lit room. - Use amber-colored glassware or wrap glassware in aluminum foil. - Minimize the duration of light exposure during all sample handling steps. |
| Elevated Temperatures: Heat provides the energy to overcome the activation barrier for isomerization. | - Perform all extraction and preparation steps on ice or at reduced temperatures (e.g., 4°C). - Avoid heating samples unless absolutely necessary. If heating is unavoidable, use the lowest possible temperature for the shortest duration. | |
| Acidic or Alkaline Conditions: Extreme pH levels can catalyze the isomerization of carotenoids. | - Maintain a neutral pH (around 7.0) during extraction and storage. - Use buffered solutions if the sample matrix is inherently acidic or alkaline. | |
| Presence of Oxygen: Oxidation can lead to degradation and isomerization. | - Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). - Work under a gentle stream of inert gas if possible. | |
| Sample degradation observed (loss of color, additional peaks in chromatogram) | Oxidation: In addition to isomerization, oxygen can cause irreversible degradation of this compound. | - Add antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol to the extraction solvent (typically at concentrations of 0.01-0.1%). - Follow all recommendations for minimizing oxygen exposure. |
| Prolonged Storage: Even under ideal conditions, this compound can degrade over time. | - Analyze samples as quickly as possible after preparation. - For short-term storage (days to weeks), store extracts at -20°C under an inert atmosphere in the dark. - For long-term storage, -80°C is recommended. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term stability, this compound standards and samples should be stored at -80°C. Storage at -20°C is suitable for short to medium-term storage. Low temperature is preferred to keep fucoxanthin (B1674175) and its derivatives stable during prolonged storage.
Q2: In what form should I store the this compound?
It is best to store this compound as a stock solution in a high-purity organic solvent, purged with an inert gas. Storing it as a dry powder is also an option, provided it is kept in a desiccated, dark, and cold environment under an inert gas.
Q3: Which solvents are recommended for dissolving and storing this compound standards?
High-purity ethanol, methanol, acetone, or a mixture compatible with your subsequent analytical method (e.g., HPLC mobile phase) are recommended. The choice of solvent should also consider the solubility of the compound.
Q4: How can I protect my this compound standard from degradation?
To prevent degradation, it is crucial to protect the standard from light, heat, and oxygen. Use amber glass vials, store at low temperatures (-80°C for long-term), and purge the vial with an inert gas like nitrogen or argon before sealing.
Q5: How long can I store a this compound solution?
When stored properly at -80°C in an oxygen-free environment and protected from light, carotenoid solutions can be stable for several months. However, it is recommended to periodically check the purity of the standard using HPLC.
Experimental Procedures
Q6: How can I prevent this compound isomerization during sample extraction?
To minimize isomerization during extraction, a multi-faceted approach is recommended:
-
Work under subdued light: Use a darkroom or red light, and protect your samples from light using amber vials or foil.
-
Maintain low temperatures: Perform extractions on ice and use pre-chilled solvents.
-
Use deoxygenated solvents: Purge solvents with nitrogen or argon before use.
-
Add antioxidants: Incorporate BHT or α-tocopherol into
Technical Support Center: Enhancing the Solubility of 19'-Hexanoyloxyfucoxanthin for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 19'-Hexanoyloxyfucoxanthin for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a derivative of fucoxanthin (B1674175), a carotenoid found in brown algae. Like its parent compound, it is highly lipophilic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, reducing the effective concentration of the compound in your bioassay and leading to inaccurate and inconsistent results.
Q2: What are the primary solvents for dissolving this compound?
A: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. The most common choice is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents like ethanol (B145695) and methanol (B129727) can also be used.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects. Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
A: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolve this problem.
Troubleshooting Guide: Preventing Precipitation
Problem: this compound precipitates out of solution upon addition to aqueous cell culture media.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for addressing this compound precipitation.
Data Presentation: Solubility & Solvent Effects
Table 1: General Solubility of Fucoxanthin Derivatives in Common Solvents
| Solvent | General Solubility | Recommended Starting Stock Concentration | Notes |
| DMSO | High | 10-50 mM | The preferred solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate | 1-10 mM | Can be used as an alternative to DMSO, but may have higher cytotoxicity. |
| Methanol | Moderate | 1-10 mM | Similar to ethanol, with potential for cytotoxicity. |
| Acetone | High | Not recommended for cell-based assays | Primarily used for extraction and purification, not for direct application to live cells. |
Table 2: Recommended Final Concentrations of Solvents in Bioassays
| Solvent | Recommended Maximum Final Concentration (v/v) | Potential Effects at Higher Concentrations |
| DMSO | ≤ 0.5% | Cytotoxicity, differentiation induction, altered gene expression.[1][2] |
| Ethanol | ≤ 0.5% | Cytotoxicity, oxidative stress.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm DMSO: Bring the sterile DMSO to room temperature.
-
Weighing: Accurately weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (Molecular Weight: ~773.06 g/mol ), weigh 7.73 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear, orange-colored solution should be obtained.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as per experimental design)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Prepare Intermediate Dilution (Recommended):
-
To minimize precipitation, first prepare an intermediate dilution of the stock solution in pre-warmed culture medium.
-
For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed medium (e.g., 10 µL of stock in 990 µL of medium). Mix gently by pipetting.
-
-
Prepare Final Working Concentrations:
-
Further dilute the intermediate solution into pre-warmed medium in your cell culture plates to achieve the desired final concentrations.
-
For example, to achieve a final concentration of 1 µM from a 100 µM intermediate solution, add 10 µL of the intermediate solution to 990 µL of medium in the well.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and add them to the cells immediately.
Signaling Pathway Diagrams
Fucoxanthin and its derivatives have been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and oxidative stress response.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.[1][2][3][4][5]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.[6][7][8][9][10][11][12]
Caption: this compound-mediated activation of the AMPK signaling pathway.[6][13][14][15]
References
- 1. Fucoxanthin Inhibits the Proliferation and Metastasis of Human Pharyngeal Squamous Cell Carcinoma by Regulating the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fucoxanthin Inactivates the PI3K/Akt Signaling Pathway to Mediate Malignant Biological Behaviors of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fucoxanthin Activates Apoptosis via Inhibition of PI3K/Akt/mTOR Pathway and Suppresses Invasion and Migration by Restriction of p38-MMP-2/9 Pathway in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fucoxanthin Attenuates Myocardial Ischemia/Reperfusion-Induced Injury via AMPK/GSK-3β/Nrf2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fucoxanthin Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes [agris.fao.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Progress on the biological characteristics and physiological activities of fucoxanthin produced by marine microalgae [frontiersin.org]
- 11. Fucoxanthin Attenuates Oxidative Damage by Activating the Sirt1/Nrf2/HO-1 Signaling Pathway to Protect the Kidney from Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Fucoxanthin as a Potent Nrf2 Activator via Akt/GSK-3β/Fyn Axis against Amyloid-β Peptide-Induced Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Studies on the Pharmacological Activities of Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fucoxanthin Protects against oxLDL-Induced Endothelial Damage via Activating the AMPK-Akt-CREB-PGC1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fucoxanthin Attenuates Free Fatty Acid-Induced Nonalcoholic Fatty Liver Disease by Regulating Lipid Metabolism/Oxidative Stress/Inflammation via the AMPK/Nrf2/TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of Fucoxanthin and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution and other common issues encountered during the chromatographic analysis of fucoxanthin (B1674175) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-elution in fucoxanthin analysis?
A1: Co-elution in fucoxanthin analysis is frequently caused by the structural similarity between fucoxanthin, its isomers (e.g., all-trans, 13-cis, 13'-cis, 9'-cis), and other carotenoids present in the sample matrix.[1][2] Standard C18 columns often lack the necessary selectivity to resolve these closely related compounds.[3] Additionally, suboptimal mobile phase composition and the use of isocratic elution can lead to poor separation.[4]
Q2: Why is a C30 column recommended for fucoxanthin analysis over a C18 column?
A2: C30 columns are highly recommended for separating carotenoids, including fucoxanthin and its isomers, due to their enhanced shape selectivity. The long alkyl chains of the C30 stationary phase provide greater interaction with the entire carotenoid molecule, which is crucial for differentiating between structurally similar isomers.[3][5] This increased interaction leads to better resolution of compounds that may differ only in the position of a double bond.
Q3: What is the impact of sample preparation on co-elution issues?
A3: Proper sample preparation is critical to minimize co-elution. Fucoxanthin is sensitive to light, heat, and acidic conditions, which can cause degradation and the formation of isomers.[6][7] These degradation products can then co-elute with the target analytes. It is important to work under subdued light, control temperature, and use appropriate solvents to ensure the stability of fucoxanthin during extraction and prior to analysis.[6][8] The addition of antioxidants like ascorbic acid can also help prevent degradation.[6]
Q4: Can temperature affect the separation of fucoxanthin derivatives?
A4: Yes, column temperature is a critical parameter that influences solvent viscosity and the interaction between the analytes and the stationary phase. Inconsistent or suboptimal temperatures can result in peak broadening and shifts in retention times, contributing to poor resolution.[4] For carotenoid separations, a stable and optimized temperature, often around 23 ± 1°C, is recommended, though the optimal temperature may vary depending on the specific method.[4]
Troubleshooting Guide for Co-elution Issues
This guide provides a systematic approach to resolving co-elution problems during the chromatographic analysis of fucoxanthin and its derivatives.
Problem: Poor resolution or co-elution of fucoxanthin with its isomers or other carotenoids.
The following workflow outlines a step-by-step approach to troubleshooting this common issue.
Caption: Troubleshooting workflow for fucoxanthin co-elution.
Experimental Protocols
Protocol 1: HPLC Method for Separation of Fucoxanthin and its Isomers
This protocol is adapted from methodologies that have proven effective for the separation of fucoxanthin and its geometric isomers.[1][2]
Objective: To achieve baseline separation of all-trans-fucoxanthin (B7942791) and its major cis-isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.
-
C30 carotenoid column (e.g., 250 x 4.6 mm, 3 µm particle size).[9]
Reagents:
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (HPLC grade)
-
Sample extract containing fucoxanthin, dissolved in an appropriate solvent.
Procedure:
-
Column: Use a C30 reversed-phase column.
-
Mobile Phase: A ternary gradient system of Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and Water is highly effective.[5]
-
Gradient Program:
-
Start with a higher polarity mobile phase to elute more polar compounds.
-
Gradually increase the proportion of the less polar solvent (MTBE) to elute the more hydrophobic fucoxanthin and its isomers.
-
A typical gradient might start with a high percentage of methanol/water and gradually increase the concentration of MTBE.[1][2]
-
-
Flow Rate: 0.7 - 1.0 mL/min.[9]
-
Column Temperature: Maintain a stable temperature, for example, at 35°C.[9]
-
Detection: Monitor the eluent at approximately 450 nm, which is the maximum absorbance for fucoxanthin.[9]
-
Injection Volume: 10-20 µL, depending on sample concentration. Avoid overloading the column as this can cause peak broadening and poor resolution.[4]
Protocol 2: Sample Preparation for Fucoxanthin Analysis
This protocol outlines key steps to ensure the stability of fucoxanthin during extraction and preparation for chromatographic analysis.
Objective: To extract fucoxanthin from a sample matrix while minimizing degradation and isomerization.
Materials:
-
Sample containing fucoxanthin (e.g., brown seaweed).
-
Extraction solvent (e.g., 80% ethanol).[9]
-
Ascorbic acid (optional, as an antioxidant).[6]
-
Low-light conditions (e.g., amber glassware, dimmed laboratory lighting).
-
Temperature-controlled environment (e.g., ice bath).
Procedure:
-
Extraction:
-
Homogenize the sample in the chosen extraction solvent. Maceration is a common technique.[9]
-
Perform the extraction under low-light and cool conditions to prevent light- and heat-induced degradation. Fucoxanthin is sensitive to light exposure and acidic pH.[6][7]
-
Consider adding an antioxidant such as ascorbic acid to the extraction solvent to further protect the fucoxanthin from degradation.[6]
-
-
Filtration and Concentration:
-
Filter the extract to remove solid particles.
-
If necessary, concentrate the extract using a rotary evaporator at a low temperature (e.g., below 40°C).
-
-
Storage:
-
Store the final extract in a tightly sealed, amber vial at a low temperature (e.g., -20°C) until analysis. Fucoxanthin is more stable when stored in the dark.[6]
-
Data Presentation
Table 1: Comparison of HPLC Columns for Fucoxanthin Analysis
| Column Type | Stationary Phase | Common Dimensions | Advantages for Fucoxanthin Analysis | Disadvantages for Fucoxanthin Analysis |
| C30 | Tridecylsilane | 250 x 4.6 mm, 3-5 µm | Excellent shape selectivity for carotenoid isomers, leading to better resolution of fucoxanthin and its derivatives.[3][5] | May require longer run times compared to C18. |
| C18 | Octadecylsilane | 150-250 x 4.6 mm, 3-5 µm | Widely available and versatile for general reversed-phase applications. | Often provides insufficient resolution for structurally similar carotenoids and fucoxanthin isomers, leading to co-elution.[3] |
Table 2: Recommended Mobile Phase Systems for Fucoxanthin Separation
| Mobile Phase Components | Elution Mode | Typical Application | Reference |
| Methanol / Methyl tert-butyl ether / Water | Gradient | Separation of fucoxanthin and its cis/trans isomers.[1][2] | [1][2] |
| Methanol / Water | Gradient | General separation of fucoxanthin from other pigments.[9] | [9] |
| Acetonitrile / Methanol / 0.1% Ammonium Acetate | Isocratic | Quantitative analysis of fucoxanthin in crude extracts.[10] | [10] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for HPLC method development aimed at resolving fucoxanthin and its derivatives.
Caption: Logical flow for fucoxanthin HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous purification of fucoxanthin isomers from brown seaweeds by open-column and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ajbasweb.com [ajbasweb.com]
- 7. Recent Progress in Understanding the Impact of Food Processing and Storage on the Structure–Activity Relationship of Fucoxanthin [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation [mdpi.com]
- 10. One-Step Preparative Separation of Fucoxanthin from Three Edible Brown Algae by Elution-Extrusion Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 19'-Hexanoyloxyfucoxanthin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 19'-Hexanoyloxyfucoxanthin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other pigments co-extracted from the sample, such as those from marine algae. Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[1][2] The ultimate consequence of unaddressed matrix effects is inaccurate and unreliable quantification of this compound.
Q2: What are the likely sources of matrix effects in the analysis of this compound?
A2: Given that this compound is a fat-soluble carotenoid typically extracted from marine microalgae, the primary sources of matrix effects are other co-extracted lipids, such as phospholipids (B1166683) and triglycerides.[3] Chlorophylls and other carotenoids present in the algal extract can also contribute to matrix effects. If analyzing biological samples (e.g., plasma, tissue) after administration, endogenous lipids and proteins are major sources of interference.[3]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a pure this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract (without the analyte) is then injected onto the column. Any dip in the constant signal baseline indicates ion suppression at that retention time, while a peak suggests ion enhancement.
-
Post-Extraction Spike: This is a quantitative method and is considered the "gold standard".[4] It involves comparing the response of this compound spiked into a blank matrix extract after the extraction process to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[4]
Q4: Is a stable isotope-labeled internal standard available for this compound?
A4: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during sample preparation and ionization.[5][6] In the absence of a dedicated standard, researchers may consider using a stable isotope-labeled analog of a related carotenoid or a structurally similar compound that co-elutes with this compound. However, it is crucial to validate the performance of any non-isotopic internal standard thoroughly. One study on the related compound fucoxanthin (B1674175) used hydroxyprogesterone (B1663944) caproate as an internal standard.[7][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to matrix effects during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of results between samples | Variable matrix effects between different samples. | Implement a robust sample cleanup procedure to remove interfering compounds. The use of a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[5] |
| Low signal intensity or poor sensitivity | Significant ion suppression from co-eluting matrix components, particularly lipids. | 1. Optimize Sample Preparation: Incorporate a solid-phase extraction (SPE) step to remove lipids and other interferences.[9] Saponification can remove triglycerides but should be used with caution as it may degrade this compound. 2. Modify Chromatographic Conditions: Adjust the LC gradient to achieve better separation of this compound from the interfering matrix components. Using a C30 carotenoid-specific column can improve separation. |
| Inaccurate quantification (high or low recovery) | Ion enhancement or suppression that is not being corrected for. | 1. Assess Matrix Effects Quantitatively: Use the post-extraction spike method to determine the extent of the matrix effect (see Experimental Protocols section). 2. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for consistent matrix effects.[9] |
| Peak shape distortion (fronting or tailing) | High concentrations of matrix components overloading the column or interfering with the analyte's interaction with the stationary phase. | 1. Dilute the Sample: If the analyte concentration allows, diluting the sample can reduce the concentration of interfering matrix components. 2. Improve Sample Cleanup: A more effective sample preparation method is needed to remove the interfering compounds. |
Quantitative Data on Matrix Effects
The following table presents data adapted from a study on fucoxanthin in rat plasma, demonstrating how matrix effects can be quantified using the post-extraction spike method.[7] A similar approach should be used to validate the analysis of this compound in your specific matrix.
The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Post-Extracted Spiked Matrix / Peak Area in Neat Solvent) x 100% [3]
Values close to 100% indicate minimal matrix effect, values < 100% indicate ion suppression, and values > 100% indicate ion enhancement.
| Analyte | Spiked Concentration (ng/mL) | Mean Peak Area in Neat Solvent (n=3) | Mean Peak Area in Post-Extracted Spiked Plasma (n=3) | Matrix Effect (%) |
| Fucoxanthin | 12.25 | 8,320 | 7,685 | 92.37% |
| Fucoxanthin | 90 | 61,540 | 58,120 | 94.44% |
| Fucoxanthin | 360 | 245,300 | 229,800 | 93.68% |
| Fucoxanthinol | 9.4 | 7,980 | 6,855 | 85.90% |
| Fucoxanthinol | 75 | 64,200 | 63,190 | 98.43% |
| Fucoxanthinol | 300 | 255,100 | 248,800 | 97.53% |
Data adapted from Peng et al., 2015.[7] This table illustrates the concept of quantifying matrix effects. Actual results for this compound will vary depending on the matrix and experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Marine Microalgae
This protocol provides a general guideline for the extraction of this compound from a lyophilized (freeze-dried) algal biomass.
-
Sample Weighing: Accurately weigh approximately 10 mg of the lyophilized algal powder into a centrifuge tube.
-
Solvent Addition: Add 10 mL of methanol (B129727) to the tube.[10]
-
Extraction: Shake the suspension overnight at approximately 100 rpm at room temperature, protected from light.[10]
-
Centrifugation: Centrifuge the extract to pellet the algal debris.
-
Supernatant Collection: Carefully transfer the methanol supernatant, which contains the extracted pigments, to a clean tube.
-
Re-extraction (Optional but Recommended): To maximize recovery, re-suspend the algal pellet in a fresh aliquot of methanol and repeat the extraction and centrifugation steps. Combine the supernatants.
-
Drying: Evaporate the combined methanol extracts to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol describes how to quantify the matrix effect for this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solvent): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., low, medium, and high levels expected in your samples).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., an extract from an algal species known not to contain this compound) that has been subjected to the full extraction procedure (Protocol 1). Spike this blank extract with the same amount of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with a known amount of this compound before starting the extraction procedure (Protocol 1). This set is used to determine the overall recovery of the method.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.
-
Calculate Matrix Effect: Use the peak areas from Set A and Set B to calculate the matrix effect as described in the quantitative data section.
-
Calculate Recovery: Use the peak areas from Set B and Set C to calculate the extraction recovery: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100% .
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Workflow for assessing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Simultaneous Determination of Fucoxanthin and Its Deacetylated Metabolite Fucoxanthinol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Fucoxanthin and Its Deacetylated Metabolite Fucoxanthinol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. phcog.com [phcog.com]
Technical Support Center: Scaling Up 19'-Hexanoyloxyfucoxanthin Production from Microalgae
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of 19'-Hexanoyloxyfucoxanthin from microalgae.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to the cultivation of microalgae for this compound production.
Q1: Which microalgae species are the best producers of this compound?
A1: this compound is a major carotenoid in several prymnesiophytes.[1] Species from the genus Pavlova are particularly noted for their high content of this pigment. Pavlova sp. has been shown to have a high fucoxanthin (B1674175) content in general, and specific strains are rich in the 19'-hexanoyloxy derivative.[2][3] Other relevant species include Phaeodactylum tricornutum, a model diatom that produces fucoxanthin and can be a good starting point for metabolic engineering efforts to enhance the production of its derivatives.[4][5]
Q2: What are the key environmental factors influencing this compound production?
A2: The primary factors influencing the production of fucoxanthin and its derivatives are light intensity, nutrient availability (especially nitrogen), temperature, and salinity.[2][6]
-
Light Intensity: Lower light intensities are generally favorable for fucoxanthin accumulation.[3] High light can lead to photoinhibition and a decrease in pigment content.[7][8]
-
Nitrogen: Nitrogen is a critical nutrient for microalgal growth and pigment synthesis. Nitrogen-replete conditions generally promote higher fucoxanthin content.[9]
-
Temperature: The optimal temperature for growth and pigment production is species-specific. For example, for some species of Pavlova, the optimal temperature can be around 18°C.[6]
-
Salinity: Salinity can impact both biomass growth and carotenoid accumulation. The optimal salinity needs to be determined for the specific microalgal strain being cultivated.
Q3: What are the main challenges in scaling up production from the lab to a photobioreactor?
A3: Scaling up microalgae cultivation presents several challenges:
-
Maintaining Culture Purity: Contamination by other microalgae, bacteria, fungi, or protozoa is a major risk in large-scale cultures.[10]
-
Light Distribution: Ensuring uniform light distribution throughout a large-volume photobioreactor is difficult and can lead to reduced productivity.
-
Gas Exchange: Inefficient carbon dioxide supply and oxygen removal can limit growth.
-
Mixing: Proper mixing is crucial to prevent cell settling and ensure all cells have access to light and nutrients, but excessive shear stress can damage the cells.[11][12]
-
Cost: The capital and operational costs of large-scale photobioreactors can be substantial.[13]
Q4: What are the most effective methods for extracting this compound from microalgal biomass?
A4: Solvent extraction is the most common method. Ethanol and acetone (B3395972) are frequently used solvents for fucoxanthin extraction.[14][15] The choice of solvent can significantly impact the extraction efficiency. For instance, in one study, the selectivity of solvents for fucoxanthin was in the descending order of d-limonene > ethyl acetate (B1210297) > ethyl lactate (B86563) > ethanol. The extraction process often involves cell disruption techniques to improve the release of intracellular pigments.[14]
Q5: How can I accurately quantify the concentration of this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.[16] A C18 reverse-phase column is typically used with a mobile phase consisting of a gradient of solvents like acetonitrile (B52724) and water. The pigment is detected by its absorbance at around 445 nm.[1] For accurate quantification, it is essential to use a certified reference standard of this compound to create a calibration curve.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the production of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Biomass Yield | 1. Suboptimal growth conditions (light, temperature, pH).2. Nutrient limitation (e.g., nitrogen, phosphorus, silica (B1680970) for diatoms).3. Contamination with bacteria or other competing microorganisms.4. Inefficient mixing or gas exchange in the photobioreactor. | 1. Optimize cultivation parameters for your specific microalgal strain.2. Ensure the culture medium is properly formulated and replenished as needed.3. Implement strict aseptic techniques and monitor the culture for contaminants using microscopy.4. Check and adjust the aeration and mixing systems of the photobioreactor. |
| Low this compound Content | 1. Inappropriate light intensity (often too high).2. Nutrient stress (e.g., nitrogen depletion).3. Incorrect growth phase at the time of harvest.4. Genetic drift of the microalgal strain. | 1. Reduce the light intensity or use a light/dark cycle.2. Maintain a nitrogen-replete culture medium.3. Harvest the cells during the late exponential growth phase.4. Re-start the culture from a cryopreserved stock of the high-producing strain. |
| Culture Crash (Sudden death of the culture) | 1. Severe contamination (e.g., by a lytic virus or bacteria).2. Extreme fluctuations in environmental conditions (e.g., temperature, pH).3. Accumulation of toxic substances. | 1. Start a new culture with fresh, sterile medium and a healthy inoculum.2. Implement better control over environmental parameters in the photobioreactor.3. Consider partial harvesting and medium replacement to prevent the buildup of toxins. |
| Poor Extraction Efficiency | 1. Incomplete cell disruption.2. Use of an inappropriate extraction solvent.3. Degradation of the pigment during extraction.4. Insufficient solvent-to-biomass ratio. | 1. Employ a more effective cell disruption method (e.g., bead beating, ultrasonication, high-pressure homogenization).2. Test different solvents or solvent mixtures to find the most effective one for your biomass.3. Perform the extraction in the dark and at low temperatures to minimize pigment degradation.4. Increase the volume of solvent used for extraction. |
| Inaccurate Quantification | 1. Co-elution of other pigments with this compound in HPLC.2. Degradation of the standard or the sample.3. Incorrect integration of the chromatographic peak.4. Use of an incorrect response factor. | 1. Optimize the HPLC method (e.g., gradient, flow rate) to improve peak separation.2. Store standards and samples in the dark at low temperatures and prepare fresh dilutions for analysis.3. Manually review and adjust the peak integration parameters.4. Use a certified standard to determine the correct response factor for your instrument.[16] |
Section 3: Data Presentation
Table 1: Effect of Nitrogen Concentration on Fucoxanthin Production in Phaeodactylum tricornutum
| Nitrogen Concentration | Biomass (g/L) | Fucoxanthin Content (mg/g) | Fucoxanthin Productivity (mg/L/day) |
| Limited (0.22 mM NaNO₃) | Lower | Lower | Lower |
| Normal (0.882 mM NaNO₃) | Moderate | Moderate | Moderate |
| High (8.82 mM NaNO₃) | Higher | Higher | Higher |
Note: This table summarizes general trends observed in studies on fucoxanthin production. Actual values will vary depending on the specific strain and other culture conditions.
Table 2: Comparison of Fucoxanthin Content in Different Microalgae Species
| Microalgae Species | Fucoxanthin Content (mg/g dry weight) | Reference |
| Pavlova sp. | 27.91 | [2] |
| Phaeodactylum tricornutum | ~10-20 | [5] |
| Odontella aurita | >20 | |
| Cyclotella meneghiniana | 7.76 |
Section 4: Experimental Protocols
Protocol 1: Cultivation of Phaeodactylum tricornutum for Fucoxanthin Production
-
Medium Preparation: Prepare f/2 medium in sterile artificial seawater. For enhanced fucoxanthin production, consider using a higher initial nitrate (B79036) concentration (e.g., 8.82 mM NaNO₃).
-
Inoculation: Inoculate a sterile photobioreactor containing the prepared medium with a healthy, exponentially growing culture of P. tricornutum to an initial cell density of approximately 1 x 10⁶ cells/mL.
-
Cultivation Conditions:
-
Light: Provide continuous illumination with white light at an intensity of 100-150 µmol photons m⁻² s⁻¹.
-
Temperature: Maintain the culture temperature at 20-22°C.
-
Aeration: Sparge the culture with filtered air containing 1-2% CO₂ to provide a carbon source and mixing.
-
pH: Monitor and maintain the pH between 7.5 and 8.0.
-
-
Monitoring Growth: Monitor the cell density daily using a hemocytometer or a spectrophotometer (OD₇₅₀).
-
Harvesting: Harvest the culture in the late exponential phase by centrifugation (e.g., 5000 x g for 10 minutes).
-
Biomass Processing: Wash the harvested biomass with deionized water to remove salts and then freeze-dry the pellet. Store the lyophilized biomass at -20°C until extraction.
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Weigh approximately 100 mg of lyophilized microalgal biomass.
-
Add 10 mL of 90% acetone and vortex vigorously.
-
Incubate the mixture in the dark at 4°C for 24 hours.
-
Centrifuge the extract at 5000 x g for 10 minutes to pellet the cell debris.
-
Carefully collect the supernatant containing the pigments.
-
Repeat the extraction process with fresh solvent until the pellet is colorless.
-
Pool the supernatants and dry them under a stream of nitrogen gas.
-
-
Sample Preparation for HPLC:
-
Re-dissolve the dried pigment extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 acetonitrile:water).
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
HPLC Quantification:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 80:20 acetonitrile:water) and Solvent B (e.g., ethyl acetate).
-
Flow Rate: 1 mL/min.
-
Detection: Diode array detector (DAD) set to monitor absorbance at 445 nm.
-
Standard Curve: Prepare a series of dilutions of a certified this compound standard and inject them to create a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared sample and quantify the this compound concentration by comparing its peak area to the standard curve.
-
Section 5: Visualizations
Caption: Fucoxanthin biosynthesis pathway in diatoms, leading to this compound.
Caption: Experimental workflow for this compound production.
References
- 1. epic.awi.de [epic.awi.de]
- 2. Optimizing cultivation strategies and scaling up for fucoxanthin production using Pavlova sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Boosting Biomass Quantity and Quality by Improved Mixotrophic Culture of the Diatom Phaeodactylum tricornutum [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. Optimization of fucoxanthin production in Phaeodactylum tricornutum and its anti-inflammatory potential in skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The promising future of microalgae: current status, challenges, and optimization of a sustainable and renewable industry for biofuels, feed, and other products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A perspective of microalga-derived omega-3 fatty acids: scale up and engineering challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review on the progress, challenges and prospects in commercializing microalgal fucoxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Sustainable Carotenoid Extraction from Macroalgae: Optimizing Microwave-Assisted Extraction Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HOT: HPLC Pigments [hahana.soest.hawaii.edu]
Technical Support Center: Purity Assessment of 19'-Hexanoyloxyfucoxanthin Isolates
Welcome to the technical support center for the purity assessment of 19'-Hexanoyloxyfucoxanthin isolates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining reliable and accurate purity data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in assessing the purity of this compound?
A1: The main challenges in assessing the purity of this compound include its susceptibility to isomerization and degradation, the presence of structurally similar impurities, and interference from co-extracted matrix components from the source organism. Due to its unique structure, which includes an allenic bond, a 5,6-monoepoxide, and a conjugated carbonyl group, the molecule can be unstable under heat, light, and acidic conditions.[1] Cis-isomers are common alteration products that can be difficult to separate from the all-trans form.[2]
Q2: What are the most common impurities found in this compound isolates?
A2: Common impurities include:
-
Geometric Isomers: Cis-isomers such as 13'-cis, 13-cis, and 9'-cis fucoxanthin (B1674175) derivatives can form during extraction and purification.[3]
-
Degradation Products: Hydrolysis of the hexanoyloxy or acetate (B1210297) groups can lead to the formation of fucoxanthin or fucoxanthinol (B3429056). Oxidation can also lead to various degradation products.
-
Structurally Related Carotenoids: Co-extraction of other carotenoids like fucoxanthin, diadinoxanthin, and diatoxanthin (B1232557) is common, especially from algal sources.
-
Matrix Components: Lipids, chlorophylls, and other pigments from the source organism (e.g., Emiliania huxleyi) can interfere with analysis.[4][5]
Q3: Which analytical techniques are most suitable for purity assessment of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector: This is the primary technique for separation and quantification. A C30 reversed-phase column is often recommended for better separation of carotenoid isomers.[3][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is crucial for identifying unknown impurities and degradation products.[8]
-
Quantitative Nuclear Magnetic Resonance (qNMR): Can be used for absolute purity determination without the need for a specific reference standard of the impurity.[9][10]
Troubleshooting Guides
HPLC Analysis
Problem 1: Poor resolution between this compound and its isomers.
-
Cause: Inadequate stationary phase selectivity.
-
Solution: Switch to a C30 reversed-phase column. These columns provide enhanced shape selectivity for long-chain, structurally related molecules like carotenoid isomers.[3][7]
-
Troubleshooting Workflow:
Problem 2: Presence of unexpected peaks in the chromatogram.
-
Cause A: Sample degradation due to exposure to light, heat, or acid.
-
Solution A: Protect the sample from light and heat at all times. Use amber vials and work in a dimly lit area. Ensure solvents are neutral and fresh.
-
Cause B: Co-eluting matrix components (e.g., other pigments or lipids).
-
Solution B: Improve the sample clean-up procedure. Consider using Solid-Phase Extraction (SPE) prior to HPLC analysis to remove interfering substances.
Problem 3: Drifting baseline or ghost peaks.
-
Cause: Contamination in the HPLC system or carryover from previous injections.
-
Solution: Flush the column with a strong solvent. Implement a needle wash step in the autosampler method. Ensure the mobile phase is properly degassed and of high purity.
Quantitative Data Summary
The following table summarizes typical purity levels of fucoxanthin and its derivatives achieved by different purification methods. While specific data for this compound is limited, these values for closely related compounds provide a useful benchmark.
| Purification Method | Compound | Purity (%) | Reference |
| Solid-Phase Extraction (SPE) & Thin-Layer Chromatography (TLC) | Fucoxanthinol | 98 | [11] |
| Solid-Phase Extraction (SPE) & Thin-Layer Chromatography (TLC) | Fucoxanthin | 95 | [11] |
| Open-Column Chromatography & Preparative HPLC (C18) | All-trans-fucoxanthin | >95 | [3] |
| Open-Column Chromatography & Preparative HPLC (C18) | 9'-cis-fucoxanthin | >95 | [3] |
| Open-Column Chromatography & Preparative HPLC (C18) | 13'-cis-fucoxanthin | 85 | [3] |
| Open-Column Chromatography & Preparative HPLC (C18) | 13-cis-fucoxanthin | >80 | [3] |
| Ethanol Precipitation & ODS Column Chromatography | Fucoxanthin | ~95 | [12] |
Experimental Protocols
HPLC-DAD Method for Purity Analysis
This protocol is adapted from a validated method for fucoxanthin analysis and is suitable for the purity assessment of this compound.[6]
-
Instrumentation: HPLC system with a photodiode array (PDA) detector.
-
Column: C30 Reversed-Phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Methanol:Water (9:1, v/v)
-
B: Ethyl Acetate
-
-
Gradient Elution:
-
0-15 min: 20% to 80% B
-
15-20 min: 80% B (isocratic)
-
20-25 min: 80% to 20% B
-
25-30 min: 20% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: 450 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the isolate in the initial mobile phase composition. Protect from light.
qNMR for Absolute Purity Determination
This is a general protocol for quantitative ¹H-NMR that can be adapted for this compound.[9]
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound isolate (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard completely.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the standard to ensure full relaxation of all protons. A D1 of 30 seconds is generally sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1) for the signals being integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
LC-MS for Impurity Identification
This protocol provides a general framework for identifying impurities in this compound isolates.
-
Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use the same HPLC conditions as described in the HPLC-DAD protocol to ensure correlation of peaks.
-
Mass Spectrometry:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode are commonly used for carotenoids.
-
Full Scan Analysis: Acquire full scan mass spectra across a relevant m/z range (e.g., 200-1000) to detect all eluting compounds.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ions of interest to obtain structural information. Characteristic losses for carotenoids include water, toluene, and parts of the polyene chain.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular weight of this compound (C₄₈H₆₈O₈, MW: 773.0 g/mol ) and potential degradation products (e.g., fucoxanthin, fucoxanthinol).[11]
-
Analyze the mass spectra of unknown peaks to determine their molecular weights.
-
Interpret the MS/MS fragmentation patterns to propose structures for the impurities.
-
This technical support center provides a starting point for addressing the challenges associated with the purity assessment of this compound. For further assistance, please consult the referenced literature or contact our technical support team.
References
- 1. mdpi.com [mdpi.com]
- 2. epic.awi.de [epic.awi.de]
- 3. eprints.upj.ac.id [eprints.upj.ac.id]
- 4. The Polar Lipidome of Cultured Emiliania huxleyi: A Source of Bioactive Lipids with Relevance for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lipid Composition of the Coccolithophore Emiliania Huxleyi and Its Possible Ecophysiological Significance | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.upj.ac.id [eprints.upj.ac.id]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel strategy for isolation and purification of fucoxanthinol and fucoxanthin from the diatom Nitzschia laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 19'-Hexanoyloxyfucoxanthin and Fucoxanthin Bioactivity: A Review of Current Research
A comprehensive review of existing scientific literature reveals a significant gap in direct comparative studies on the bioactivities of 19'-Hexanoyloxyfucoxanthin and its more extensively studied counterpart, fucoxanthin (B1674175). While fucoxanthin has been the subject of numerous investigations elucidating its antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties, data on the specific biological activities of this compound remains limited, preventing a robust comparative analysis at this time.
Fucoxanthin, a carotenoid found in brown seaweeds, has demonstrated a wide range of pharmacological effects.[1][2] Its bioactivity is attributed to its unique chemical structure, which includes an allenic bond, a 5,6-monoepoxide, and several oxygenic functional groups.[3] Research has extensively explored its mechanisms of action, highlighting its influence on various cellular signaling pathways.
In contrast, this compound, a derivative of fucoxanthin, has been identified and isolated from various marine organisms. However, the current body of scientific literature primarily focuses on its chemical characterization and natural occurrence. There is a notable absence of published studies that directly compare its biological effects to those of fucoxanthin.
This guide aims to summarize the well-documented bioactivities of fucoxanthin while highlighting the areas where further research is critically needed to understand the potential therapeutic value of this compound.
Fucoxanthin: A Profile of Bioactivity
Fucoxanthin has been shown to possess a variety of health-promoting benefits, which are summarized below.
Antioxidant Activity
Fucoxanthin is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.[4][5] This activity is attributed to its unique chemical structure.[4]
Experimental Protocol: DPPH Radical Scavenging Assay
A common in vitro method to determine antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The protocol generally involves:
-
Preparation of a DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Addition of various concentrations of the test compound (fucoxanthin) to the DPPH solution.
-
Incubation of the mixture in the dark for a specified period.
-
Measurement of the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of the percentage of DPPH radical scavenging activity. The degree of discoloration of the DPPH solution indicates the scavenging potential of the antioxidant.
Anti-inflammatory Effects
Fucoxanthin has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6][7][8] It has been shown to suppress the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8]
Signaling Pathway: NF-κB Inhibition
Fucoxanthin exerts its anti-inflammatory effects, in part, by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes. Fucoxanthin can block this translocation, thereby reducing inflammation.
Caption: Fucoxanthin's inhibition of the NF-κB signaling pathway.
Anti-Cancer Activity
Fucoxanthin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[9][10] It can arrest the cell cycle at different phases, preventing cancer cells from dividing and growing.
Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is overactive. Fucoxanthin has been shown to inhibit this pathway, leading to decreased cancer cell survival.
Caption: Fucoxanthin's inhibitory effect on the PI3K/Akt/mTOR pathway.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Cells are treated with various concentrations of fucoxanthin for a specified time period (e.g., 24, 48, or 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm).
-
Cell viability is calculated as a percentage of the control (untreated) cells.
Anti-Diabetic Effects
Fucoxanthin has shown promise in the management of diabetes by improving insulin (B600854) sensitivity and reducing blood glucose levels.
Experimental Workflow: In Vivo Study of Anti-Diabetic Effects
A typical workflow for an in vivo study investigating the anti-diabetic effects of fucoxanthin in a mouse model of type 2 diabetes would involve:
Caption: Experimental workflow for in vivo anti-diabetic studies.
The Unexplored Potential of this compound
While the bioactivities of fucoxanthin are well-documented, the same cannot be said for this compound. The structural difference, the presence of a hexanoyloxy group, may influence its bioavailability, metabolism, and ultimately, its biological efficacy. It is plausible that this structural modification could enhance or diminish its antioxidant, anti-inflammatory, anti-cancer, or anti-diabetic properties. However, without direct comparative experimental data, any such claims would be purely speculative.
Future Directions and Conclusion
The extensive research on fucoxanthin provides a strong foundation for its potential use in the development of novel therapeutics and functional foods. However, the lack of comparative data for this compound represents a significant knowledge gap. To fully understand the therapeutic potential of this class of compounds, future research should prioritize direct, head-to-head comparative studies of this compound and fucoxanthin across a range of biological assays. Such studies are essential to determine if this compound offers any advantages in terms of potency, stability, or bioavailability.
For researchers, scientists, and drug development professionals, the current evidence strongly supports the continued investigation of fucoxanthin. Simultaneously, the dearth of information on this compound presents a compelling opportunity for novel research that could uncover a new and potentially more potent bioactive compound from marine sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Progress on the biological characteristics and physiological activities of fucoxanthin produced by marine microalgae [frontiersin.org]
- 5. Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C48H68O8 | CID 6443044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A series of this compound derivatives from the sea mussel, Mytilus galloprovincialis, grown in the Black Sea, Ukraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Meets Function: Dissecting Fucoxanthin’s Bioactive Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets [frontiersin.org]
Unveiling the Antioxidant Potential of 19'-Hexanoyloxyfucoxanthin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 19'-Hexanoyloxyfucoxanthin, a significant carotenoid found in various marine organisms. Due to a lack of direct comparative studies in the currently available scientific literature, this document presents the existing data on this compound and the closely related, well-researched fucoxanthin (B1674175). This guide aims to offer a valuable resource for researchers investigating novel antioxidant compounds for therapeutic and nutraceutical applications.
Comparative Antioxidant Capacity: A Look at the Data
| Compound | Assay | IC50 / Activity | Reference |
| Fucoxanthin | DPPH Radical Scavenging | EC50: 13Z- and 13'Z-Fuco > (all-E)-Fuco > 9'Z-Fuco | [1] |
| Fucoxanthin | ABTS Radical Scavenging | EC50: 9'Z-Fuco > (all-E)-Fuco > 13Z-and 13'Z-Fuco | [1] |
| Fucoxanthin | Hydroxyl Radical Scavenging | Stronger than α-tocopherol (VE) | [1] |
| Fucoxanthin | Superoxide Radical Scavenging | EC50: 13Z- and 13'Z-Fuco > (all-E)-Fuco > 9'Z-Fuco | [1] |
| Fucoxanthinol | ABTS Radical Scavenging (extracellular) | Higher than fucoxanthin | [2][3] |
| Fucoxanthin | ABTS Radical Scavenging (cellular) | Higher than fucoxanthinol | [2][3] |
Note: EC50 and IC50 values represent the concentration of the compound required to scavenge 50% of the radicals, with lower values indicating higher antioxidant activity. The stereoisomers of fucoxanthin (9'Z, 13Z, 13'Z, and all-E) exhibit different scavenging activities depending on the radical species.
Experimental Protocols for Antioxidant Capacity Assessment
To facilitate further research and ensure reproducibility, this section details the methodologies for key in vitro and cellular antioxidant assays.
In Vitro Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).
-
Test compound solutions at various concentrations.
-
Methanol or ethanol (B145695) as a solvent.
-
A positive control (e.g., Trolox, Ascorbic Acid).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the DPPH radical.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decolorization of the solution, which is measured spectrophotometrically.
-
Reagents:
-
ABTS solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Ethanol or phosphate-buffered saline (PBS) for dilution.
-
Test compound solutions at various concentrations.
-
A positive control (e.g., Trolox).
-
-
Procedure:
-
Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Principle: The assay quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals generated by a radical initiator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride, AAPH).
-
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line.
-
Cell culture medium.
-
DCFH-DA solution.
-
AAPH solution.
-
Test compound solutions.
-
Phosphate-buffered saline (PBS).
-
96-well black microplate with a clear bottom.
-
-
Procedure:
-
Seed the cells in the 96-well plate and allow them to attach and grow to confluence.
-
Wash the cells with PBS and then treat them with the test compound and DCFH-DA for a specific incubation period (e.g., 1 hour).
-
Wash the cells again with PBS to remove the extracellular compound and probe.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a microplate reader.
-
Calculate the area under the curve (AUC) from the fluorescence versus time plot.
-
The CAA value is calculated based on the difference in AUC between the control and treated cells.
-
Visualizing the Pathways and Processes
To better understand the experimental workflows and the underlying mechanisms of antioxidant action, the following diagrams are provided.
Caption: General workflow for validating antioxidant capacity.
Caption: The Nrf2-ARE signaling pathway activation.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 19'-Hexanoyloxyfucoxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification and characterization of 19'-Hexanoyloxyfucoxanthin: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate method for their specific research needs.
Data Presentation: A Comparative Overview of Method Performance
The following table summarizes the key performance parameters for each analytical method. Data for this compound is presented where available; in its absence, data from closely related carotenoids or typical performance characteristics for the technique are provided as a reasonable estimate.
| Performance Parameter | HPLC-PDA | UPLC-MS/MS | Quantitative NMR (qNMR) |
| Linearity (r²) | >0.998[1][2] | >0.99[3][4] | Inherently linear[5] |
| Linear Range | 0.1 - 100 µg/mL (Typical for Carotenoids)[1] | 0.1 - 100 ng/mL[4] | Wide, dependent on solubility |
| Limit of Detection (LOD) | 0.02 - 0.3 µg/mL (Typical for Carotenoids)[2][3] | 0.003 - 0.03 ng/mL[4] | ~10 µM[6] |
| Limit of Quantification (LOQ) | 0.07 - 1.0 µg/mL (Typical for Carotenoids)[2][3] | 0.01 - 0.1 ng/mL[4] | Dependent on desired accuracy[6] |
| Accuracy (% Recovery) | 90 - 110%[3][7] | 80 - 120%[3][4] | High, as it can be a primary ratio method |
| Precision (% RSD) | < 5%[8] | < 15%[3][4] | < 3% |
| Specificity/Selectivity | Moderate; relies on retention time and UV-Vis spectrum. | High; relies on retention time and mass-to-charge ratio (m/z) of precursor and product ions. | High; relies on unique chemical shifts of nuclei. |
| Analysis Time | 20 - 40 minutes per sample | 5 - 15 minutes per sample | Minutes to hours, depending on experiment and desired sensitivity. |
| Primary Application | Quantification | Quantification and Identification | Structural Elucidation and Quantification |
Experimental Protocols
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is widely used for the quantification of carotenoids due to its robustness and reliability.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.
-
C18 or C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
This compound standard
Procedure:
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent system (e.g., methanol/acetone). Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol, water, and ethyl acetate is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at the maximum absorbance wavelength for this compound (around 450 nm).
-
-
Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-PDA, making it suitable for trace-level analysis.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
Procedure:
-
Sample Preparation: Follow the same extraction procedure as for HPLC, ensuring high purity of the final extract to avoid ion suppression.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI or APCI.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ions specific to this compound.
-
-
Quantification: Generate a calibration curve using a standard solution of this compound. Quantify the analyte based on the peak area of the specific MRM transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) without the need for a specific analyte standard, using a certified internal standard instead.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
Internal standard with a known concentration and purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the purified this compound extract and the internal standard in a known volume of deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Optimize other acquisition parameters for quantitative accuracy.
-
-
Quantification:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound based on the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating these analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Analogy of analytical methods to signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vivo Validation of the Anti-Diabetic Effects of Fucoxanthin and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-diabetic effects of fucoxanthin (B1674175), a promising marine carotenoid, and its derivatives. While direct in vivo validation for 19'-Hexanoyloxyfucoxanthin is limited in publicly available research, this document summarizes the robust evidence for its parent compound, fucoxanthin, and its primary metabolites, fucoxanthinol (B3429056) and amarouciaxanthin A. The performance of fucoxanthin is compared against metformin, a standard anti-diabetic drug, and other natural alternatives, supported by experimental data from various animal models of type 2 diabetes.
Comparative Efficacy of Fucoxanthin and Alternatives
The anti-diabetic potential of fucoxanthin has been extensively studied in various preclinical models. It has demonstrated significant effects on key diabetic parameters, often comparable to the standard oral hypoglycemic agent, metformin.
Table 1: Comparative Effects of Fucoxanthin and Metformin on Key Diabetic Parameters in Animal Models
| Parameter | Fucoxanthin | Metformin | Reference Animal Model | Citation |
| Fasting Blood Glucose | Significantly decreased | Significantly decreased | Streptozotocin-nicotinamide-induced diabetic mice | [1] |
| Plasma Insulin (B600854) | Significantly increased | Significantly increased | Streptozotocin-nicotinamide-induced diabetic mice | [1] |
| Total Cholesterol | Significantly decreased | - | Streptozotocin-nicotinamide-induced diabetic mice | [1] |
| Triglycerides | Significantly decreased | - | Streptozotocin-nicotinamide-induced diabetic mice | [1] |
| Low-Density Lipoprotein (LDL) | Significantly decreased | - | Streptozotocin-nicotinamide-induced diabetic mice | [1] |
| Body Weight Gain | Markedly prevented | Markedly prevented | Streptozotocin-nicotinamide-induced diabetic mice | [1] |
| Pancreatic Beta-Cell Regeneration | Observed | Observed | Streptozotocin-nicotinamide-induced diabetic mice | [1] |
Note: "-" indicates that the data was not reported in the cited study for that specific parameter.
Fucoxanthin is metabolized in the body to fucoxanthinol and then to amarouciaxanthin A, which are thought to be the active forms of the compound. While direct comparative in vivo studies are not abundant, the known anti-diabetic mechanisms of fucoxanthin are largely attributed to the actions of these metabolites.
Mechanistic Insights: Signaling Pathways
Fucoxanthin and its metabolites exert their anti-diabetic effects through the modulation of several key signaling pathways involved in glucose and lipid metabolism, and inflammation.
One of the primary mechanisms is the enhancement of insulin signaling. Fucoxanthin has been shown to upregulate the expression of proteins in the IRS-1/PI3K/Akt pathway in the liver and skeletal muscle.[2] This pathway is crucial for insulin-mediated glucose uptake and glycogen (B147801) synthesis.
References
Fucoxanthin and Its Derivatives: A Comparative Analysis of Their Anti-Proliferative Effects on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Fucoxanthin (B1674175), a marine carotenoid found in brown seaweeds, has garnered significant attention for its potential anti-cancer properties.[1][2] This guide provides a comparative analysis of the anti-proliferative effects of fucoxanthin and its primary metabolites, fucoxanthinol (B3429056) and amarouciaxanthin A, on various cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview supported by experimental data.
Introduction to Fucoxanthin and Its Derivatives
Fucoxanthin is the most abundant carotenoid in nature, contributing to more than 10% of the total natural production of carotenoids.[1] It is predominantly found in edible brown seaweeds such as Undaria pinnatifida (Wakame), Laminaria japonica, and Eisenia bicyclis.[1] Upon ingestion, fucoxanthin is metabolized in the gastrointestinal tract by digestive enzymes into its primary active metabolite, fucoxanthinol.[3][4] Fucoxanthinol is further metabolized in the liver to amarouciaxanthin A.[1][3] Both fucoxanthin and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and, most notably, anti-cancer effects.[1][5][6]
These compounds exert their anti-proliferative effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1][5][7] They have been shown to modulate several key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][6][8] Notably, studies have suggested that fucoxanthinol may exhibit more potent anti-cancer activity than its parent compound, fucoxanthin.[2][3][4]
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of fucoxanthin and its derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of fucoxanthin and fucoxanthinol across a range of human cancer cell lines, as reported in various studies. Data for amarouciaxanthin A is limited in the current literature.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MDA-MB-231 | Fucoxanthin | 7 ± 2.21 | 48 | [9] |
| MDA-MB-231 | Fucoxanthin | 3 ± 0.37 | 72 | [9] | |
| MDA-MB-468 | Fucoxanthin | 7 ± 2.27 | 48 | [9] | |
| MDA-MB-468 | Fucoxanthin | 3 ± 0.31 | 72 | [9] | |
| MCF-7 | Fucoxanthin | 9 ± 2.95 | 72 | [9] | |
| Colorectal Cancer | Caco-2 | Fucoxanthin | <20 | Not Specified | [10] |
| Caco-2 | Fucoxanthinol | <20 | Not Specified | [10] | |
| WiDr | Fucoxanthin | <20 | Not Specified | [10] | |
| WiDr | Fucoxanthinol | <20 | Not Specified | [10] | |
| HCT116 | Fucoxanthin | <20 | Not Specified | [10] | |
| HCT116 | Fucoxanthinol | <20 | Not Specified | [10] | |
| DLD-1 | Fucoxanthinol | <20 | Not Specified | [10] | |
| SW620 | Fucoxanthinol | <20 | Not Specified | [10] | |
| Pharyngeal Cancer | FaDu | Fucoxanthin | 17.91 µg/mL | 24 | [11] |
| FaDu | Fucoxanthin | 6.21 µg/mL | 48 | [11] | |
| Detroit 562 | Fucoxanthin | 18.58 µg/mL | 24 | [11] | |
| Detroit 562 | Fucoxanthin | 6.55 µg/mL | 48 | [11] | |
| Non-Small Cell Lung Cancer | A549, H1299, H1650, H1975 | Fucoxanthin | Dose & Time-dependent | Not Specified | [12] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the anti-proliferative effects of fucoxanthin derivatives.
Cell Viability Assay (MTT or Alamar Blue)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The cells are then treated with various concentrations of fucoxanthin or its derivatives (e.g., 0.78 to 300 µM) for different time periods (e.g., 24, 48, 72 hours).[9] A vehicle control (e.g., DMSO <0.1%) is also included.
-
Reagent Incubation: After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue is added to each well and incubated for a specified time (e.g., 2-4 hours).
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader. The results are expressed as a percentage of cell viability relative to the vehicle control. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
This method is employed to quantify the induction of apoptosis by the test compounds.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of fucoxanthin derivatives for a specified time.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate the effect of the compounds on the expression and phosphorylation of key proteins in signaling pathways.
-
Protein Extraction: After treatment with fucoxanthin derivatives, cells are lysed to extract total protein. The protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, NF-κB, Bcl-2, caspases). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Fucoxanthin and its derivatives exert their anti-proliferative effects by modulating several intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate a simplified overview of a key pathway and a general experimental workflow.
Conclusion
Fucoxanthin and its primary metabolite, fucoxanthinol, demonstrate significant anti-proliferative effects against a variety of cancer cell lines.[1][5][13] The available data suggests that fucoxanthinol may possess greater potency in some instances.[3][4] The mechanisms underlying these effects are multi-faceted, involving the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation. While these findings are promising, further research, particularly on the in vivo efficacy and the anti-cancer potential of amarouciaxanthin A, is warranted to fully elucidate the therapeutic potential of these marine-derived compounds in oncology. The selective cytotoxicity of fucoxanthin towards cancer cells, with less impact on normal cells, further enhances its appeal as a potential chemotherapeutic agent.[2][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Fucoxanthin: A Marine Carotenoid Exerting Anti-Cancer Effects by Affecting Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fucoxanthin and Its Metabolite Fucoxanthinol in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fucoxanthin Is a Potential Therapeutic Agent for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fucoxanthin and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) Synergistically Promotes Apoptosis of Human Cervical Cancer Cells by Targeting PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Effects of Fucoxanthin through Cell Cycle Arrest, Apoptosis Induction, and Angiogenesis Inhibition in Triple-Negative Breast Cancer Cells [mdpi.com]
- 10. Anticancer effects of fucoxanthin and fucoxanthinol on colorectal cancer cell lines and colorectal cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fucoxanthin Inhibits the Proliferation and Metastasis of Human Pharyngeal Squamous Cell Carcinoma by Regulating the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 19'-Hexanoyloxyfucoxanthin from Diverse Algal Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of 19'-Hexanoyloxyfucoxanthin and its parent compound, fucoxanthin (B1674175), derived from various algal sources. The data presented herein is intended to support research and development efforts in the fields of pharmacology and nutraceuticals.
Fucoxanthin, a prominent carotenoid found in brown seaweeds and diatoms, and its derivatives like this compound, have garnered significant attention for their potent antioxidant, anti-inflammatory, and anticancer properties.[1] The unique chemical structure of fucoxanthin, featuring an allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds, contributes to its diverse biological activities.[1] This document summarizes key quantitative data from various studies to facilitate a comparative understanding of its efficacy based on its algal origin.
Anticancer Efficacy
Fucoxanthin has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The following table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) of fucoxanthin from unspecified or mixed algal sources on different cancer cell lines. It is important to note that the efficacy can vary depending on the cancer cell type and the duration of exposure.[2]
| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 Value (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 53 ± 2.30[2] |
| 48 | 27 ± 2.95[2] | ||
| 72 | 9 ± 2.95[2] | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 26 ± 3.88[2] |
| 48 | 8 ± 0.65[2] | ||
| 72 | 5 ± 0.53[2] | ||
| FaDu | Pharyngeal Squamous Cell Carcinoma | 24 | 17.91 (µg/mL)[3] |
| 48 | 6.21 (µg/mL)[3] | ||
| Detroit 562 | Pharyngeal Squamous Cell Carcinoma | 24 | 18.58 (µg/mL)[3] |
| 48 | 6.55 (µg/mL)[3] |
Antioxidant Activity
The antioxidant capacity of fucoxanthin is a key aspect of its therapeutic potential. The following table summarizes the antioxidant activity of fucoxanthin from different algal sources, as determined by the DPPH radical scavenging assay. A direct comparison of the EC50/IC50 values should be made with caution, as experimental conditions may vary between studies.
| Algal Source | Assay | EC50/IC50 Value |
| Undaria pinnatifida | DPPH | 62.45 µg/mL (EC50)[4] |
| Laminaria japonica | DPPH | >100 µg/mL (EC50 for all-E-Fuco)[5] |
| Phaeodactylum tricornutum | DPPH | 201.2 ± 21.4 µg/mL (IC50)[1] |
| Sargassum oligocystum | DPPH | 3.42 ± 0.15 mg/mL (IC50)[6] |
Anti-inflammatory Activity
Fucoxanthin has been shown to inhibit key inflammatory mediators. The table below presents the inhibitory effects of fucoxanthin from various algal sources on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. As with the antioxidant data, a direct comparison requires careful consideration of the different experimental setups.
| Algal Source | Cell Line | Inhibition Parameter | IC50 Value |
| Myagropsis myagroides | RAW 264.7 | NO Production | Not specified, but showed profound inhibitory effect[7] |
| Brown Algae (unspecified) | RAW 264.7 | NO Production | Significant inhibition reported[8] |
| Phaeodactylum tricornutum | RAW 264.7 | NO Production | Not specified, but showed promising activity[1] |
Experimental Protocols
MTT Assay for Cell Viability and Anticancer Efficacy
This protocol is used to assess the cytotoxic effects of fucoxanthin on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fucoxanthin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of fucoxanthin in the complete culture medium. Remove the old medium from the wells and add 100 µL of the fucoxanthin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest fucoxanthin concentration).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of fucoxanthin that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of fucoxanthin to scavenge the stable free radical DPPH.
Materials:
-
Fucoxanthin extract
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of the fucoxanthin extract in methanol.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of each fucoxanthin concentration with 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
EC50 Determination: The EC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the extract concentration.
Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity
This assay determines the effect of fucoxanthin on the production of nitric oxide, a key inflammatory mediator, in macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Fucoxanthin stock solution
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of fucoxanthin for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells only, a group with cells and LPS, and groups with cells, fucoxanthin, and LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite (B80452) Measurement: Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Compare the nitrite concentrations in the fucoxanthin-treated groups to the LPS-only group to determine the percentage of inhibition of NO production.
Signaling Pathways and Mechanisms of Action
Fucoxanthin exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action for its anti-inflammatory and antioxidant activities.
Caption: Fucoxanthin inhibits the NF-κB signaling pathway.
Caption: Fucoxanthin activates the Nrf2 antioxidant pathway.
References
- 1. A Systematic Review on Marine Algae-Derived Fucoxanthin: An Update of Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of Fucoxanthin through Cell Cycle Arrest, Apoptosis Induction, and Angiogenesis Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fucoxanthin Inhibits the Proliferation and Metastasis of Human Pharyngeal Squamous Cell Carcinoma by Regulating the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Evaluation of the Radical-Scavenging Activities of Fucoxanthin and Its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. Fucoxanthin, a Marine Carotenoid Present in Brown Seaweeds and Diatoms: Metabolism and Bioactivities Relevant to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Photoprotective Role of 19'-Hexanoyloxyfucoxanthin: A Comparative Guide
In the quest for novel photoprotective agents, marine carotenoids have emerged as promising candidates due to their potent antioxidant properties. Among these, 19'-Hexanoyloxyfucoxanthin, a derivative of the more widely studied fucoxanthin (B1674175), is of growing interest. This guide provides a comparative analysis of the photoprotective potential of this compound, drawing on experimental data from related compounds to infer its efficacy. While direct experimental validation for this compound is limited in publicly available literature, this document serves as a resource for researchers by summarizing key data on comparable molecules and providing detailed experimental protocols for future validation studies.
Comparative Analysis of Antioxidant and Photoprotective Properties
The photoprotective effects of carotenoids are largely attributed to their ability to scavenge reactive oxygen species (ROS) and quench singlet oxygen (¹O₂), thus mitigating cellular damage induced by ultraviolet (UV) radiation. The following tables summarize the available quantitative data for fucoxanthin and its metabolites, which can serve as a benchmark for evaluating the potential of this compound.
Table 1: Radical Scavenging Activity of Fucoxanthin and its Metabolites
| Compound | DPPH Radical Scavenging (EC₅₀, µM) | ABTS Radical Scavenging (EC₅₀, µM) | Hydroxyl Radical Scavenging Activity | Superoxide Radical Scavenging Activity |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Fucoxanthin | 164.60[1] | 8.94[1] | 7.9 times higher than fucoxanthinol[1] | Superior to fucoxanthinol (B3429056) and halocynthiaxanthin[1] |
| Fucoxanthinol | 153.78[1] | 2.49[1] | Reference[1] | - |
| Halocynthiaxanthin | 826.39[1] | Data not available | 16.3 times lower than fucoxanthin[1] | - |
| α-Tocopherol (Vitamin E) | Data not available | Data not available | 13.5 times lower than fucoxanthin[1] | - |
Table 2: Singlet Oxygen Quenching Rate Constants
| Compound | Quenching Rate Constant (kQ, x10¹⁰ M⁻¹s⁻¹) |
| This compound | Data not available |
| Fucoxanthin | 1.19[1] |
| Fucoxanthinol | 1.81[1] |
| Halocynthiaxanthin | 0.80[1] |
| β-Carotene | 12.78[1] |
Experimental Protocols
To facilitate the validation of this compound's photoprotective role, detailed methodologies for key experiments are provided below.
Cellular Viability Assay (MTT Assay)
This protocol determines the extent of cell death after UV radiation and assesses the protective effect of the test compound.
Methodology:
-
Cell Culture: Seed human keratinocytes (e.g., HaCaT cells) in 96-well plates and culture until they reach 80-90% confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 0.1%) for a specified period (e.g., 24 hours). Include a vehicle control (solvent only) and a positive control (e.g., N-acetylcysteine).
-
UVB Irradiation: Wash the cells with phosphate-buffered saline (PBS) and irradiate with a specific dose of UVB radiation (e.g., 50 mJ/cm²). A non-irradiated control group should also be included.
-
MTT Incubation: After irradiation, add fresh culture medium and incubate for 24 hours. Then, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the non-irradiated control.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay quantifies the intracellular ROS levels to evaluate the antioxidant capacity of the test compound.
Methodology:
-
Cell Culture and Treatment: Follow steps 1 and 2 of the Cellular Viability Assay protocol.
-
DCFH-DA Staining: After pre-incubation with the test compound, wash the cells with PBS and incubate with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
UVB Irradiation: Wash the cells with PBS and irradiate with UVB as described previously.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. The reduction in fluorescence in treated cells compared to the irradiated control indicates ROS scavenging activity.
DNA Damage Quantification (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks in individual cells.
Methodology:
-
Cell Culture, Treatment, and Irradiation: Follow steps 1-3 of the Cellular Viability Assay protocol.
-
Cell Harvesting and Embedding: After irradiation, immediately harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in low-melting-point agarose. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a cold alkaline electrophoresis buffer for a period to allow the DNA to unwind. Then, apply a voltage to perform electrophoresis.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Signaling Pathways and Visualizations
UV radiation triggers a cascade of intracellular signaling pathways that can lead to inflammation, photoaging, and carcinogenesis. Carotenoids can modulate these pathways to exert their photoprotective effects.
UV-Induced MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade activated by UV radiation. This pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. Fucoxanthin has been shown to modulate the MAPK signaling pathway, which is correlated with apoptosis and inflammation[2].
Caption: Hypothesized modulation of the UV-induced MAPK signaling pathway by this compound.
Experimental Workflow for Assessing Photoprotection
The following diagram illustrates a typical workflow for evaluating the photoprotective effects of a test compound like this compound in a cell-based model.
Caption: A typical experimental workflow for evaluating the photoprotective effects of a test compound.
Conclusion
While direct experimental evidence for the photoprotective role of this compound is currently lacking, the data available for its parent compound, fucoxanthin, and other metabolites strongly suggest its potential as a photoprotective agent. The structural similarities imply that this compound is likely to possess significant antioxidant and singlet oxygen quenching capabilities. The provided experimental protocols offer a clear path for researchers to validate these presumed effects and quantify its efficacy. Future studies are crucial to directly assess the photoprotective properties of this compound and to determine if the 19'-hexanoyloxy functional group enhances its activity, stability, or bioavailability, thereby establishing its potential for use in dermatological and cosmetic applications.
References
Quantitative Comparison of 19'-Hexanoyloxyfucoxanthin in Various Phytoplankton Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive quantitative comparison of 19'-Hexanoyloxyfucoxanthin content across various phytoplankton species. This document summarizes key experimental data, details analytical methodologies, and presents a clear workflow for pigment quantification.
This compound is a significant carotenoid pigment found in certain classes of phytoplankton, particularly within the Prymnesiophyceae. Its presence and concentration are often used as a chemotaxonomic marker to identify and quantify these microalgae in mixed populations. Understanding the quantitative distribution of this pigment is crucial for ecological studies, monitoring harmful algal blooms, and exploring its potential biotechnological and pharmaceutical applications.
Quantitative Data Summary
The following table summarizes the weight-to-weight (w/w) ratio of this compound to Chlorophyll a in various cultured phytoplankton species. These ratios can vary depending on growth conditions such as light intensity and nutrient availability. The data presented here are derived from studies utilizing High-Performance Liquid Chromatography (HPLC) for pigment analysis.
| Phytoplankton Class | Species | This compound : Chlorophyll a (w/w) | Reference |
| Prymnesiophyceae | Emiliania huxleyi | 0.03 - 0.58 | [1][2] |
| Prymnesiophyceae | Phaeocystis sp. | 0.08 - 0.65 | [1][2] |
| Prymnesiophyceae | Chrysochromulina polylepis | Variable, can be a major carotenoid | [3] |
| Prymnesiophyceae | Isochrysis galbana | Contains fucoxanthin, but this compound content is not consistently reported as a major pigment. | [4][5] |
| Prymnesiophyceae | Prymnesium parvum | Contains this compound. | |
| Pelagophyceae | Pelagomonas calceolata | Contains 19'-Butanoyloxyfucoxanthin as a major accessory pigment; this compound is not the primary marker. | [6] |
Note: The exact ratios can be influenced by environmental factors. The provided ranges reflect variations observed under different experimental conditions.
Experimental Protocols
The quantification of this compound and other phytoplankton pigments is predominantly achieved through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a generalized protocol based on established methods.[7][8][9]
Sample Collection and Filtration
-
Collect phytoplankton cultures or seawater samples.
-
Filter a known volume of the sample through a glass fiber filter (e.g., Whatman GF/F, 0.7 µm nominal pore size). The volume filtered will depend on the cell density.
-
Immediately after filtration, fold the filter, place it in a cryovial, and flash-freeze it in liquid nitrogen.
-
Store the filters at -80°C until extraction to prevent pigment degradation. All steps should be performed under subdued light.
Pigment Extraction
-
Place the frozen filter in a centrifuge tube.
-
Add a specific volume (e.g., 3 mL) of a suitable solvent. Common solvents include 90% acetone (B3395972), 100% acetone, or a mixture of acetone and methanol.
-
Mechanically disrupt the cells to ensure complete extraction. This can be achieved by sonication or using a bead beater.
-
Allow the extraction to proceed for a set period (e.g., 24 hours) at -20°C in the dark.
-
Centrifuge the extract to pellet the cell debris and filter paper.
-
Transfer the supernatant (pigment extract) to a clean vial.
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is required. A C8 or C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of two or more solvents is used to separate the pigments. A common solvent system includes a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) acetate). The specific gradient program will vary depending on the column and the specific pigments of interest.
-
Injection: Inject a known volume of the pigment extract into the HPLC system.
-
Detection: The PDA detector measures the absorbance of the eluting compounds over a range of wavelengths (typically 400-700 nm). This compound has a characteristic absorption maximum around 448 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to the peak area of a known concentration of a certified this compound standard. The results are typically normalized to the concentration of Chlorophyll a.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in phytoplankton.
Caption: Experimental workflow for quantifying this compound.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. int-res.com [int-res.com]
- 3. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 4. HPLC-PDA-MS/MS as a strategy to characterize and quantify natural pigments from microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 6. epic.awi.de [epic.awi.de]
- 7. vliz.be [vliz.be]
- 8. Combined analysis of chromatin accessibility and gene expression profiles provide insight into Fucoxanthin biosynthesis in Isochrysis galbana under green light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic adaptation of the picoeukaryote Pelagomonas calceolata to iron-poor oceans revealed by a chromosome-scale genome sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Environmental Stress on 19'-Hexanoyloxyfucoxanthin Content in Algae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The carotenoid 19'-Hexanoyloxyfucoxanthin is a significant accessory pigment in many marine algae, particularly within the haptophytes. Its role in both light-harvesting and photoprotection makes its concentration a key indicator of an alga's physiological response to environmental conditions. Understanding how stressors such as light, temperature, and nutrient availability modulate the production of this pigment is crucial for algal biotechnology, ecophysiology, and the exploration of its potential pharmaceutical applications. This guide provides a comparative analysis of this compound content in response to various environmental stressors, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Content Under Environmental Stress
The following tables summarize the quantitative relationship between key environmental stressors and the cellular content of this compound, primarily in the haptophyte Phaeocystis antarctica. The data is presented as the ratio of this compound to chlorophyll (B73375) a (Hex-fuco/chl a), which normalizes the pigment content to the overall photosynthetic biomass.
Table 1: Effect of Irradiance on this compound Content
| Irradiance (μmol photons m⁻² s⁻¹) | This compound / Chlorophyll a (weight/weight) | Algal Species | Reference |
| 15 | ~0.65 | Phaeocystis antarctica | [1][2] |
| 50 | ~0.62 | Phaeocystis antarctica | [1][2] |
| 100 | ~0.60 | Phaeocystis antarctica | [1][2] |
| 200 | ~0.58 | Phaeocystis antarctica | [1][2] |
| 400 | ~0.55 | Phaeocystis antarctica | [1][2] |
Table 2: Effect of Temperature on this compound Content
| Temperature (°C) | This compound / Chlorophyll a (weight/weight) | Algal Species | Reference |
| -1.0 | ~0.60 | Phaeocystis antarctica | [1][2] |
| 0.5 | ~0.62 | Phaeocystis antarctica | [1][2] |
| 2.5 | ~0.58 | Phaeocystis antarctica | [1][2] |
| 5.5 | ~0.46 | Phaeocystis antarctica | [1][2] |
Table 3: Effect of Salinity on this compound Content
| Salinity (PSU) | This compound / Chlorophyll a (weight/weight) | Algal Species | Reference |
| 16 | ~0.63 | Phaeocystis antarctica | [1][2] |
| 28 | ~0.64 | Phaeocystis antarctica | [1][2] |
| 34 | ~0.63 | Phaeocystis antarctica | [1][2] |
| 48 | ~0.62 | Phaeocystis antarctica | [1][2] |
Experimental Protocols
Algal Culturing and Induction of Environmental Stress
A common methodology for investigating the effects of environmental stress on algal pigment content involves controlled laboratory cultures.
-
Algal Strain and Culture Medium: The haptophyte Phaeocystis antarctica can be cultured in f/2 medium prepared from filtered, autoclaved seawater.
-
Light Stress: Cultures are maintained under a continuous light:dark cycle (e.g., 16:8 h) at a control irradiance (e.g., 50 μmol photons m⁻² s⁻¹). To induce light stress, replicate cultures are exposed to a range of higher and lower irradiances, as detailed in Table 1.
-
Temperature Stress: A control temperature (e.g., 2.5°C) is established for algal growth. To induce temperature stress, replicate cultures are transferred to incubators set at different temperatures, as outlined in Table 2.
-
Salinity Stress: A standard salinity (e.g., 34 PSU) is used for the control cultures. To induce salinity stress, the f/2 medium is prepared with seawater adjusted to different salinities using deionized water or sea salt, as specified in Table 3.
-
Acclimation: Algae are typically acclimated to the respective stress conditions for a period sufficient to allow for physiological adjustments, often several generations, before samples are harvested for analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The gold standard for the accurate quantification of algal pigments is reverse-phase HPLC.
-
Sample Preparation:
-
A known volume of algal culture is filtered onto a glass fiber filter (e.g., Whatman GF/F).
-
The filter is immediately frozen in liquid nitrogen and stored at -80°C until extraction to prevent pigment degradation.
-
Pigments are extracted from the filter by bead-beating or sonication in a solvent such as 95% acetone (B3395972) or methanol (B129727).
-
The extract is clarified by centrifugation or filtration to remove cellular debris.
-
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is commonly used for pigment separation.
-
Detector: A photodiode array (PDA) or diode array detector (DAD) is used to measure the absorbance of the eluting pigments across a range of wavelengths. This compound is typically quantified at its absorbance maximum, around 445 nm.
-
Mobile Phase: A gradient elution is employed using a mixture of solvents. A common solvent system consists of:
-
Solvent A: A solution of methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Solvent B: A mixture of acetonitrile (B52724) and water.
-
Solvent C: Ethyl acetate.
-
-
Gradient Program: A programmed gradient is run to separate the pigments based on their polarity. An example program would start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B, and finishing with a flush of Solvent C to elute the most non-polar pigments.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to that of a certified standard of known concentration.
Visualizing Pathways and Workflows
Signaling Pathway for Stress-Induced Carotenoid Biosynthesis
Environmental stressors initiate signaling cascades that regulate the expression of genes involved in carotenoid biosynthesis. While the complete pathway for this compound is still under investigation, a generalized pathway in haptophytes can be depicted.
Caption: Stress signaling pathway leading to carotenoid biosynthesis.
Experimental Workflow for Correlating Stress with Pigment Content
The overall process from algal culture to data analysis follows a structured workflow.
Caption: Workflow for analyzing stress effects on algal pigments.
Logical Relationship between Stress and Pigment Function
The concentration of this compound is a balance between its roles in light harvesting and photoprotection, which are influenced by environmental conditions.
References
Safety Operating Guide
Navigating the Disposal of 19'-Hexanoyloxyfucoxanthin: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 19'-Hexanoyloxyfucoxanthin, ensuring compliance with general hazardous waste protocols.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.[2] Incompatible materials, such as strong acids and bases, should be stored separately.[2]
-
-
Container Selection and Labeling:
-
Container Type: Use a chemically compatible container with a secure, leak-proof screw-on cap.[3] The container should be in good condition, free from rust or leaks.[4] Glass or other non-reactive plastic containers are generally suitable.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste. The date when the first waste was added to the container should also be clearly marked.[3][4]
-
-
Waste Accumulation and Storage:
-
Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[3] The secondary container must be able to hold 110% of the volume of the primary container.[3]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[3][4] Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Arranging for Disposal:
-
Contact Environmental Health & Safety (EH&S): Once the waste container is full or has been in storage for the maximum allowable time (see table below), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][4]
-
Do Not Dispose in Regular Trash or Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[5]
-
Quantitative Data for Waste Management
The following table summarizes key quantitative parameters for the management of hazardous chemical waste, based on general guidelines.
| Parameter | Guideline | Citation |
| Maximum Accumulation Time in SAA | 90 days from the date of first accumulation | [3] |
| Maximum Volume in SAA | 55 gallons of a single waste stream | [3] |
| Secondary Containment Capacity | 110% of the volume of the primary container | [3] |
| pH Range for Drain Disposal (Not Applicable to this Compound) | 5.5 - 10.5 (for specific, approved chemicals only) | [5] |
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional safety protocols when handling this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
Personal protective equipment for handling 19'-Hexanoyloxyfucoxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 19'-Hexanoyloxyfucoxanthin, a carotenoid of interest in various research and development fields. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental work.
Understanding the Hazards
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Light and Air Sensitivity: Carotenoids can be sensitive to light, oxygen, and heat, which may lead to degradation. Manipulations should be carried out in darkness or subdued light where possible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Nitrile or Neoprene Gloves | Provides protection against chemical splashes. Latex and fabric gloves are not recommended.[2] Double gloving is advised when handling concentrated solutions. |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Protects against splashes and aerosols.[3] A face shield should be worn in conjunction with goggles when there is a significant splash risk. |
| Body | Laboratory Coat or Chemical Resistant Apron | A long-sleeved lab coat is the minimum requirement. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | NIOSH-Approved Respirator (e.g., N95) | Required when handling the powder form to prevent inhalation of fine particles. Use in a well-ventilated area or a fume hood. |
| Feet | Closed-Toed Shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety and to prevent sample degradation.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree
Caption: Decision tree for the proper segregation and disposal of waste contaminated with this compound.
Key Disposal Considerations:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[4] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. For large spills, or if you are unsure, contact your institution's EHS department immediately. |
By adhering to these guidelines, researchers can work safely with this compound, ensuring both personal safety and the quality of their research. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals used in your experiments.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
